molecular formula C13H16N2OS B3023630 Phenylthiohydantoin-norleucine CAS No. 4333-22-6

Phenylthiohydantoin-norleucine

Cat. No.: B3023630
CAS No.: 4333-22-6
M. Wt: 248.35 g/mol
InChI Key: FJQCWUDEVCYMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylthiohydantoin-norleucine is a useful research compound. Its molecular formula is C13H16N2OS and its molecular weight is 248.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenylthiohydantoin-norleucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylthiohydantoin-norleucine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-butyl-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-2-3-9-11-12(16)15(13(17)14-11)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQCWUDEVCYMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Role of Phenylthiohydantoin-Norleucine in Quantitative Protein Sequencing

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of a protein's N-terminal amino acid sequence is fundamental to understanding its function, verifying its identity, and ensuring the quality of biopharmaceutical products.[][2][3] The Edman degradation, a sequential process that removes and identifies amino acids one by one from the N-terminus, remains a cornerstone of protein analysis.[4][5][6] However, the quantitative accuracy of this cyclical chemistry is challenged by inherent inefficiencies and sample loss at each step. This guide provides a detailed examination of Phenylthiohydantoin-norleucine (PTH-norleucine) and its critical role as an internal standard to correct for these variables. We will explore the chemical principles, detail the experimental workflow, and illustrate how the integration of norleucine ensures the generation of reliable, quantitative data in protein sequencing.

The Imperative of N-Terminal Sequencing: An Introduction to Edman Degradation

The primary structure of a protein—the linear sequence of its amino acids—dictates its three-dimensional fold and, consequently, its biological function. N-terminal sequencing provides definitive confirmation of a protein's identity, reveals crucial information about post-translational modifications, and verifies the correct processing of signal peptides.[][3]

The method of choice for this task is often the Edman degradation, developed by Pehr Edman in 1950.[2][4][5] Its enduring power lies in an elegant, three-step chemical cycle that sequentially liberates the N-terminal amino acid without hydrolyzing the rest of the peptide chain.[5][7]

The core process involves:

  • Coupling: The N-terminal α-amino group of the polypeptide reacts with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamyl-peptide (PTC-peptide).[4][8][9]

  • Cleavage: Under anhydrous acidic conditions (typically using trifluoroacetic acid), the peptide bond of the derivatized N-terminal residue is selectively cleaved, releasing an anilinothiazolinone (ATZ) amino acid.[8][9]

  • Conversion: The unstable ATZ-amino acid is extracted and converted into a more stable phenylthiohydantoin (PTH) amino acid derivative, which is then identified, typically by high-performance liquid chromatography (HPLC).[7][10][11]

The shortened peptide is then re-subjected to the entire cycle, allowing for the stepwise determination of the sequence.[5][6]

The Challenge of Quantification in Sequential Chemistry

While elegant in principle, the reality of Edman chemistry is that each cycle is not 100% efficient. In practice, the yield of the recovered PTH-amino acid can be diminished by several factors:

  • Incomplete Reactions: The coupling or cleavage reactions may not proceed to completion.

  • Sample Washout: Physical loss of the peptide sample during extraction and washing steps.

  • Side Reactions: Unwanted chemical modifications can render some N-termini unreactive.

  • Signal Decay: With each cycle, the cumulative loss of sample leads to a progressively weaker signal, limiting the reliable sequencing length to typically 30-60 residues.[12]

These factors make it impossible to determine the absolute amount of a released PTH-amino acid based on its HPLC peak area alone. A decreasing peak area from one cycle to the next could be due to lower recovery in that specific cycle, not necessarily a change in the protein itself. This is where the necessity of an internal standard becomes paramount.

PTH-Norleucine: The Self-Validating Internal Standard

To achieve accurate quantification and correct for cycle-to-cycle variability, a known amount of an internal standard is added to the protein sample before sequencing begins. The ideal internal standard must have specific properties, and norleucine (Nle) fits these criteria perfectly.

Why Norleucine?

Norleucine is an isomer of leucine and isoleucine but is not one of the 20 common, genetically encoded amino acids.[13] Its use is predicated on several key advantages:

  • Non-Natural Occurrence: Since it is not naturally found in most proteins, its presence in the sequencing data will not be confused with an actual amino acid from the sample protein.

  • Chemical Similarity: It behaves chemically like other aliphatic amino acids, ensuring it undergoes the Edman degradation reactions (coupling, cleavage, and conversion) with similar efficiency.

  • Distinct Chromatographic Profile: PTH-norleucine can be easily resolved from the other 20 PTH-amino acid derivatives during HPLC analysis, allowing for unambiguous identification and quantification.[14]

The Role of PTH-Norleucine in a Self-Validating System

By adding a precise, known quantity of free norleucine amino acid to the protein sample, a self-validating system is established. Here’s how it works:

  • Initial Co-application: The norleucine standard is mixed with the purified protein sample and applied to the sequencer's reaction cartridge.

  • First Cycle Participation: In the very first Edman cycle, the PITC reagent reacts with both the N-terminal amino acid of the target protein and the free norleucine.

  • Consistent Liberation: In every subsequent cycle, while the N-terminal amino acid of the peptide is cleaved, the system also processes a fraction of the initial norleucine standard. This process generates a consistent amount of PTH-norleucine in each cycle, which is directly proportional to the efficiency of that specific cycle's chemistry and extraction.

  • Yield Calculation: The amount of PTH-norleucine detected by HPLC in a given cycle serves as a direct measure of the recovery or yield for that cycle. By comparing the peak area of the target PTH-amino acid to the peak area of the PTH-norleucine, the initial quantity of the released amino acid can be accurately calculated, correcting for any losses.

This process transforms the Edman degradation from a purely qualitative method into a robust quantitative one.

Experimental Protocol & Workflow

The integration of PTH-norleucine into an automated Edman sequencing workflow is a seamless process.

Step 1: Preparation of Standards
  • PTH-Amino Acid Standard Mix: A standard mixture containing a known concentration (e.g., 10 pmol each) of the 20 common PTH-amino acids, plus PTH-norleucine, is prepared. This is used to calibrate the HPLC system and determine the retention time for each derivative.

  • Norleucine Internal Standard Solution: A high-purity solution of free L-norleucine is prepared in a suitable solvent (e.g., dilute trifluoroacetic acid) at a precise concentration.

Step 2: Sample Preparation and Loading
  • A purified protein or peptide sample (typically 10-100 picomoles) is prepared.[15] The sample must be free of interfering salts and detergents.[16]

  • A precise molar amount of the norleucine internal standard solution is added to the protein sample. The amount is chosen to yield a PTH-norleucine peak that is on-scale with the expected PTH-amino acid peaks.

  • The mixture is carefully applied to the sample support (e.g., a PVDF membrane or glass fiber disk) and loaded into the automated protein sequencer.[7][13]

Step 3: Automated Edman Degradation

The automated sequencer performs the Edman degradation cycles as programmed. In each cycle, the instrument automatically performs the coupling, cleavage, and conversion steps. The resulting PTH-amino acid mixture (containing the derivative from the protein's N-terminus and PTH-norleucine) is collected in a fraction collector.

Step 4: HPLC Analysis
  • The collected fraction from each cycle is automatically injected into an on-line HPLC system.[17]

  • The PTH-amino acids are separated, typically on a C18 reversed-phase column, using a carefully optimized solvent gradient.[18]

  • Detection is performed using a UV detector, as the PTH moiety has a strong absorbance at specific wavelengths (e.g., 269 nm).[19]

Step 5: Data Interpretation

For each cycle, the resulting chromatogram is analyzed:

  • The peak corresponding to the released PTH-amino acid is identified by comparing its retention time to the calibrated standard mixture.

  • The peak corresponding to PTH-norleucine is identified.

  • The molar amount of the released amino acid is calculated using the following relationship:

    Molar Amount (AA_n) = [Peak Area (PTH-AA_n) / Peak Area (PTH-Nle)] * Initial Moles (Nle)

    Where n is the cycle number.

This calculation provides the corrected yield for each amino acid in the sequence, allowing for confident identification and quantification.

Visualizations and Data

Edman Degradation Workflow with Internal Standard

The following diagram illustrates the complete workflow, highlighting the central role of the norleucine internal standard.

Edman_Workflow Fig. 1: Automated Edman Degradation Workflow cluster_prep Sample Preparation cluster_sequencer Automated Sequencer cluster_analysis Data Analysis Protein Purified Protein (10-100 pmol) Mix Mix & Apply to Support Matrix Protein->Mix Norleucine Norleucine Standard (Known Moles) Norleucine->Mix Load Load into Sequencer Mix->Load Cycle Edman Cycle 1. Couple (PITC) 2. Cleave (TFA) 3. Convert Load->Cycle Start Run Cycle->Cycle Collect Collect PTH-AA + PTH-Nle Cycle->Collect Cycle Output HPLC On-line HPLC Separation Collect->HPLC Identify Identify Peaks (Retention Time) HPLC->Identify Quantify Quantify vs PTH-Nle (Peak Area) Identify->Quantify Sequence Determine Sequence & Yield Quantify->Sequence

Caption: Workflow diagram illustrating the integration of a norleucine internal standard.

Quantitative Data Summary

The table below summarizes typical quantitative parameters in an Edman sequencing experiment utilizing a norleucine internal standard.

ParameterTypical Value/RangeRationale & Significance
Protein Sample Loaded 10 - 100 pmolSufficient material for detection over multiple cycles.
Norleucine Standard Added 5 - 20 pmolAmount is optimized to provide a robust HPLC signal without overwhelming the analyte peaks.
Repetitive Yield (per cycle) 90 - 98%The efficiency of each chemical step; values below 90% can lead to rapid signal decay. The PTH-Nle peak area allows for precise calculation of this yield.[13]
Sequencing Length 30 - 60 residuesLimited by the cumulative decrease in yield.[12][15]
HPLC Detection Limit 0.1 - 1 pmolThe sensitivity of the UV detector for identifying PTH-amino acids.

Conclusion

While mass spectrometry has become a dominant force in proteomics, Edman degradation retains its unique and indispensable role in providing direct, unambiguous N-terminal sequence information.[2][3] Its quantitative power, however, is entirely dependent on correcting for the inherent inefficiencies of its sequential chemistry. Phenylthiohydantoin-norleucine, derived from the non-natural amino acid norleucine, serves as the ideal internal standard. By providing a constant reference point in each cycle, it transforms the method into a self-validating system, ensuring that the resulting sequence data is not only accurate in its order but also reliable in its quantification. For researchers in basic science and professionals in biopharmaceutical development, the proper use of PTH-norleucine is fundamental to achieving the highest standards of protein characterization.

References

  • MetwareBio. "Edman Degradation: A Classic Protein Sequencing Technique." MetwareBio. Accessed February 25, 2026. [Link]

  • Chem-Impex. "Phenylthiohydantoin-norleucine." Chem-Impex International. Accessed February 25, 2026. [Link]

  • Creative Biolabs. "Unlocking Protein Secrets: The Power of Edman Protein Sequencing." Creative Biolabs. Accessed February 25, 2026. [Link]

  • MtoZ Biolabs. "Edman Sequencing: Principles, Methods, and Key Technologies." MtoZ Biolabs. Accessed February 25, 2026. [Link]

  • MtoZ Biolabs. "C-Terminal vs. N-Terminal Sequencing: A Comprehensive Analysis of Technical Challenges and Applications." MtoZ Biolabs. Accessed February 25, 2026. [Link]

  • MtoZ Biolabs. "Advantages and Disadvantages of N/C Terminal Sequencing." MtoZ Biolabs. Accessed February 25, 2026. [Link]

  • Rapid Novor. "Key Pain Points in Amino Acid Sequencing & How to Avoid Them." Rapid Novor. August 13, 2021. [Link]

  • Creative Biolabs. "Amino Acid Sequencing Challenges: A Deep Dive." Creative Biolabs. Accessed February 25, 2026. [Link]

  • Wikipedia. "Protein sequencing." Wikipedia, The Free Encyclopedia. Last modified January 21, 2026. [Link]

  • PubMed. "Quantitative performance of internal standard platforms for absolute protein quantification using multiple reaction monitoring-mass spectrometry." National Center for Biotechnology Information. April 21, 2015. [Link]

  • PubMed. "An improved procedure for automated Edman degradation used for determination of the N-terminal amino acid sequence of human transcobalamin I and human intrinsic factor." National Center for Biotechnology Information. Accessed February 25, 2026. [Link]

  • Scilit. "HPLC-Analysis of PTH-Amino Acids." Scilit. Accessed February 25, 2026. [Link]

  • PharmiWeb.com. "Internal Standards for Protein Quantification by LC-MS/MS." PharmiWeb.com. January 17, 2025. [Link]

  • Quora. "How does protein sequencing via Edman degradation work?" Quora. April 16, 2013. [Link]

  • NIST. "Quantitative performance of internal standard platforms for absolute protein quantification using MRM-MS." National Institute of Standards and Technology. March 26, 2015. [Link]

  • GL Sciences. "Analysis of PTH-Amino acids." GL Sciences Inc. Accessed February 25, 2026. [Link]

  • ResearchGate. "Identification of PTH-amino acids by HPLC." ResearchGate. Accessed February 25, 2026. [Link]

  • Wikipedia. "Edman degradation." Wikipedia, The Free Encyclopedia. Last modified December 26, 2025. [Link]

  • CORE. "THE SEPARATION AND QUANTITATIVE IDENTIFICATION OF PTH-AMINO ACIDS BY HIGH PRESSURE LIQUID CHROMATOGRAPHY." CORE. Accessed February 25, 2026. [Link]

  • Bioanalysis Zone. "Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays." Bioanalysis Zone. March 31, 2016. [Link]

  • Springer Nature Experiments. "Identification of PTH-Amino Acids by HPLC." Springer Nature. Accessed February 25, 2026. [Link]

  • MtoZ Biolabs. "Principle of Protein Sequencing Methods." MtoZ Biolabs. Accessed February 25, 2026. [Link]

  • PubMed. "Can Edman degradation be used for quantification? Isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry and the long-term stability of 20 phenylthiohydantoin-amino acids." National Center for Biotechnology Information. October 15, 2013. [Link]

  • Shimadzu. "Theory of Edman Sequencing, Edman Degradation." Shimadzu Corporation. Accessed February 25, 2026. [Link]

  • CIB (CSIC). "Edman Degradation Sample Preparation Protocols." Centro de Investigaciones Biológicas Margarita Salas. Accessed February 25, 2026. [Link]

  • MtoZ Biolabs. "4 Steps of Edman Degradation." MtoZ Biolabs. Accessed February 25, 2026. [Link]

Sources

Technical Monograph: Structural Stability and Pharmacodynamics of Norleucine-Substituted Parathyroid Hormone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and functional properties of PTH-norleucine, specifically focusing on the [Nle


, Tyr

]-bPTH(1-34) analog as the primary research standard.

Executive Summary

PTH-norleucine (specifically [Nle8,18, Tyr34]-bPTH(1-34)NH2) represents a critical optimization in peptide pharmacology. Native Parathyroid Hormone (PTH) fragments are inherently unstable due to the susceptibility of Methionine (Met) residues at positions 8 and 18 to oxidative degradation. This oxidation converts the hydrophobic Met side chain into a hydrophilic sulfoxide, disrupting the amphipathic helix required for high-affinity binding to the PTH1 receptor (PTH1R).

By substituting Methionine with Norleucine (Nle) —an isosteric, non-oxidizable analog—researchers created a "gold standard" ligand. This modification preserves the steric volume and hydrophobicity necessary for receptor docking while rendering the molecule chemically inert to oxidation, thus ensuring consistent potency in bioassays and structural studies.

Part 1: Chemical Architecture & Rational Design

The Oxidation Problem in Native PTH

The bioactivity of PTH(1-34) is heavily dependent on the N-terminal amphipathic


-helix. In the native sequence, Methionine residues at positions 8 and 18 act as hydrophobic anchors. However, upon exposure to air or oxidants, the thioether sulfur of Methionine oxidizes to a sulfoxide (

).
  • Native State (Met): Hydrophobic side chain; compatible with the receptor's hydrophobic pocket.

  • Oxidized State (Met-sulfoxide): Polar/Hydrophilic side chain; sterically and electrostatically repelled by the receptor pocket, leading to a

    
    -fold loss in binding affinity.
    
The Norleucine Solution

Norleucine (2-aminohexanoic acid) is structurally isosteric to Methionine. It possesses a straight 4-carbon side chain similar in length to Methionine's ethyl-methyl-thioether chain but lacks the sulfur atom entirely.

FeatureMethionine (Met)Norleucine (Nle)Impact of Substitution
Side Chain


Eliminates oxidation site.
Electronic Nature Hydrophobic (weakly polarizable sulfur)Hydrophobic (Aliphatic)Preserves receptor interaction.
Oxidation Potential High (forms Sulfoxide)None (Chemically Inert)Drastically improves shelf-life.
Van der Waals Radius ~170 ų~168 ųSteric fit is maintained.
Sequence of the Standard Analog

The most widely utilized research tool is [Nle


, Tyr

]-bovinePTH(1-34) amide
.
  • Nle8, Nle18: Stability modifications.

  • Tyr34: Introduced to facilitate radioiodination (

    
    I-labeling) for binding assays, as the native Phenylalanine (Phe34) cannot be easily iodinated.
    
  • C-terminal Amide: Mimics the electronic state of the interior peptide bond, often improving stability against carboxypeptidases.

Sequence: H-Ala-Val-Ser-Glu-Ile-Gln-Phe-Nle-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Nle-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Tyr-NH2

Part 2: Physicochemical Properties & Stability[1]

The substitution results in a robust molecule suitable for rigorous experimental conditions.

Stability Profile
  • Oxidative Resistance: Unlike native PTH, which degrades within hours in oxygenated buffers without reducing agents, PTH-Nle remains stable for months at -20°C and for days at room temperature in solution.

  • Solubility: High solubility in aqueous buffers (e.g., PBS, dilute acetic acid). The removal of the sulfur atom does not significantly alter the hydropathy index.

Visualization of Stability Logic

The following diagram illustrates the mechanistic divergence between Native PTH degradation and PTH-Nle stability.

PTH_Stability Native Native PTH(1-34) (Met8, Met18) Oxidation Oxidative Stress (Air/Peroxides) Native->Oxidation MetSO Methionine Sulfoxide (Polar/Hydrophilic) Oxidation->MetSO S -> S=O Loss Loss of Receptor Affinity (Inactive) MetSO->Loss Steric Clash NleAnalog [Nle8,18]-PTH (Norleucine Substituted) Stress2 Oxidative Stress NleAnalog->Stress2 Stable Structure Unchanged (Hydrophobic Integrity) Stress2->Stable No Reaction Active Retained Bioactivity (High Affinity) Stable->Active

Figure 1: Mechanistic pathway comparing the oxidative degradation of Native PTH versus the chemical stability of the Norleucine analog.

Part 3: Receptor Pharmacology & Signaling

Receptor Binding (PTH1R)

PTH-Nle binds to the Type 1 Parathyroid Hormone Receptor (PTH1R) , a Class B G-Protein Coupled Receptor (GPCR).

  • Affinity (

    
    ):  The [Nle
    
    
    
    , Tyr
    
    
    ] analog typically exhibits a dissociation constant (
    
    
    ) in the range of 1–5 nM in bone and kidney cell lines (e.g., ROS 17/2.8, HEK293-PTH1R).
  • Role as Radioligand: Due to the Tyr34 substitution,

    
    I-[Nle
    
    
    
    , Tyr
    
    
    ]-bPTH(1-34) is the industry-standard radioligand for competitive binding assays, used to screen novel osteoporosis drugs.
Signal Transduction Pathways

Upon binding, PTH-Nle acts as a full agonist, triggering dual signaling cascades:

  • Gs-Protein Coupling: Activates Adenylyl Cyclase (AC)

    
     cAMP 
    
    
    
    Protein Kinase A (PKA). This is the primary anabolic pathway for bone formation.
  • Gq-Protein Coupling: Activates Phospholipase C (PLC)

    
     IP3/DAG 
    
    
    
    Protein Kinase C (PKC).

PTH_Signaling Ligand PTH-Nle Analog Receptor PTH1 Receptor (GPCR Class B) Ligand->Receptor Binding (Kd ~2nM) Gs G-alpha(s) Receptor->Gs Gq G-alpha(q) Receptor->Gq AC Adenylyl Cyclase Gs->AC Activation PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP IP3 IP3 / DAG PLC->IP3 PKA Protein Kinase A (PKA) cAMP->PKA PKC Protein Kinase C (PKC) IP3->PKC Bone Anabolic Bone Effect (Osteoblast Activation) PKA->Bone Gene Transcription (CREB) PKC->Bone

Figure 2: Dual signaling cascade activated by PTH-Nle binding to PTH1R, leading to osteoblast activation.

Part 4: Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

To ensure high purity and prevent side reactions during synthesis, the following Fmoc-chemistry protocol is recommended.

Materials:

  • Resin: Rink Amide MBHA resin (for C-terminal amide).

  • Coupling Reagent: HBTU/HOBt or HATU (for difficult sequences).

  • Deprotection: 20% Piperidine in DMF.[1][2]

Workflow:

  • Coupling: Perform double coupling for bulky residues (Ile, Val, Nle).

  • Cleavage Cocktail: Unlike Met-containing peptides which require "Reagent K" (containing phenol/thioanisole/EDT to scavenge oxidants), Nle-containing peptides can be cleaved with a cleaner cocktail:

    • TFA: 95%[1][2]

    • Triisopropylsilane (TIS): 2.5%

    • Water: 2.5%[2]

    • Note: If Trp is present (as in position 23), adding 5% Phenol is recommended to prevent alkylation.

Purification & QC
  • HPLC: C18 Reverse-Phase Column.

    • Buffer A: 0.1% TFA in Water.

    • Buffer B: 0.1% TFA in Acetonitrile.

    • Gradient: 20% to 60% B over 30 minutes.

  • Validation: Mass Spectrometry (ESI-MS) must confirm the molecular weight (approx. 4100 Da depending on exact counter-ions).

Bioactivity Validation (cAMP Stimulation)

Protocol:

  • Cell Line: UMR-106 (Rat Osteosarcoma) or HEK293 stable transfectants.

  • Incubation: Treat cells with log-doses of PTH-Nle (

    
     to 
    
    
    
    M) for 15 minutes at 37°C in the presence of IBMX (phosphodiesterase inhibitor).
  • Measurement: Quantify intracellular cAMP using ELISA or TR-FRET.

  • Success Criteria: The

    
     should be within 2-fold of the Native PTH(1-34) fresh control (typically ~1-2 nM).
    

References

  • Rosenblatt, M., et al. (1976). Synthesis and biological properties of a parathyroid hormone analog containing norleucine. This foundational paper established Nle as a viable substitute for Met in PTH.

    • Source: (Verified Context)

  • Potts, J. T., et al. (1971). Synthesis of a biologically active N-terminal tetratriacontapeptide of parathyroid hormone.

    • Source:

  • Gardella, T. J., et al. (1996). Transmembrane residues of the parathyroid hormone (PTH)/PTH-related peptide receptor that specifically affect binding and signaling by agonist ligands. Uses [Nle8,18, Tyr34]bPTH(1-34) as the standard radioligand.

    • Source:

  • Mozziconacci, O., et al. (2013). Metal-catalyzed oxidation of protein methionine residues in human parathyroid hormone (1-34).

    • Source:

  • Bachem Technical Data. Teriparatide and PTH Analogs.

    • Source:

Sources

A Guide to the Use of PTH-Norleucine as an Internal Standard in Edman Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Edman degradation remains a cornerstone technique for N-terminal protein sequencing, providing unequivocal, residue-by-residue identification of a polypeptide chain.[1][2][3] While conceptually straightforward, the multi-step, cyclical nature of the chemistry is susceptible to variations in reaction yields, sample loss, and analytical inconsistencies. To achieve the quantitative accuracy demanded in modern research—from confirming protein identity to characterizing biopharmaceuticals—a robust method of normalization is essential. This technical guide provides an in-depth exploration of the rationale, methodology, and practical implementation of Phenylthiohydantoin (PTH)-norleucine as an internal standard to ensure the reliability and precision of the Edman sequencing workflow.

The Edman Degradation Chemistry: A Process of Diminishing Returns

The Edman degradation process sequentially removes the N-terminal amino acid of a protein or peptide through a three-stage cycle.[2][4] Understanding this chemistry is fundamental to appreciating the sources of potential quantitative error.

  • Coupling: The peptide is treated with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC reacts with the free alpha-amino group of the N-terminal residue to form a phenylthiocarbamoyl (PTC) adduct.[4]

  • Cleavage: The reaction conditions are switched to anhydrous acid (e.g., trifluoroacetic acid). This cleaves the bond between the first and second amino acid, releasing the N-terminal residue as a cyclic anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact but one residue shorter.

  • Conversion: The unstable ATZ-amino acid is extracted and converted with aqueous acid into the more stable phenylthiohydantoin (PTH)-amino acid derivative. This stable PTH-amino acid is then injected into a High-Performance Liquid Chromatography (HPLC) system for identification.[5][6]

This entire process is then repeated on the newly exposed N-terminus of the shortened peptide. A major drawback of this technique is that the cyclical derivatization does not always go to completion, limiting the practical sequencing length to 30-60 residues.[2] Inefficiency at any stage—incomplete coupling, side reactions, or physical loss of peptide from the support matrix—is cumulative. This results in a gradual decrease in the signal of the released PTH-amino acid in successive cycles, complicating data interpretation.

Edman_Degradation_Cycle cluster_0 Edman Cycle Peptide_n Peptide (n residues) PTC_Peptide PTC-Peptide Adduct Peptide_n->PTC_Peptide 1. Coupling (PITC, Base) ATZ_AA ATZ-Amino Acid PTC_Peptide->ATZ_AA 2. Cleavage (Anhydrous Acid) Peptide_n_minus_1 Peptide (n-1 residues) PTC_Peptide->Peptide_n_minus_1 PTH_AA PTH-Amino Acid ATZ_AA->PTH_AA 3. Conversion (Aqueous Acid) Peptide_n_minus_1->Peptide_n Next Cycle HPLC HPLC Identification PTH_AA->HPLC Analysis

Caption: The three-stage Edman degradation cycle.

The Imperative for an Internal Standard

In analytical chemistry, an internal standard is a compound of known concentration added to an unknown sample to facilitate quantitative analysis. The ideal internal standard has properties similar to the analyte but is sufficiently different to be clearly distinguished by the analytical method. Its primary function is to correct for variations that affect the analyte signal.

In the context of Edman degradation, an internal standard is crucial for:

  • Correcting for Sample Loss: Physical washout of the peptide from the solid-phase support or incomplete extractions between cycles.

  • Normalizing Reaction Inefficiencies: Compensating for incomplete coupling or cleavage reactions that vary from cycle to cycle.

  • Accounting for HPLC Variability: Correcting for minor fluctuations in injection volume, detector response, and solvent delivery.[7]

By comparing the signal of the PTH-amino acid released in each cycle to the constant signal of the co-injected internal standard, a normalized yield can be calculated. This allows for a more accurate assessment of the amino acid sequence, particularly for distinguishing true signals from background noise in later cycles.

Norleucine: The Ideal Internal Standard Candidate

Norleucine (Nle) is an isomer of leucine and isoleucine, possessing a straight six-carbon chain.[8][9] It is not one of the 20 common proteinogenic amino acids, meaning it is not naturally incorporated into proteins during ribosomal synthesis.[7][10] This unique combination of properties makes its PTH derivative the gold standard for internal calibration in Edman sequencing.

Key Properties of Norleucine:
  • Non-Proteinogenic Nature: Norleucine is not typically found in biological samples.[7] This ensures that its corresponding PTH peak in the chromatogram does not interfere with the identification of the 20 standard amino acids.[7]

  • Chemical Analogy: As an α-amino acid with an aliphatic side chain, norleucine behaves almost identically to natural amino acids like leucine and methionine throughout the Edman chemistry.[8][9] It couples with PITC, cleaves, and converts with predictable efficiency.

  • Chromatographic Separation: PTH-norleucine is well-resolved from all other PTH-amino acids during standard reverse-phase HPLC analysis.[7] It typically elutes in a "quiet" region of the chromatogram, providing a clean, unambiguous reference peak.

  • Stability: PTH-norleucine is stable under the chemical conditions of the sequencing cycles and during HPLC analysis, ensuring a consistent response over time.

Practical Implementation of PTH-Norleucine

Workflow Overview

The use of PTH-norleucine is integrated directly into the automated sequencer's analytical workflow. A standard solution of PTH-norleucine is prepared and placed in the sequencer's reagent carousel. In each cycle, after the ATZ-amino acid has been extracted and transferred to the conversion flask, a precise aliquot of the PTH-norleucine standard is added just before the conversion to the PTH-amino acid.

Workflow_with_Standard cluster_workflow Sequencing Cycle & Analysis Sequencer Automated Sequencer (Coupling & Cleavage) ATZ_Extraction ATZ-Amino Acid Extraction Sequencer->ATZ_Extraction Conversion_Flask Conversion Flask Conversion_Step Conversion to PTH-Amino Acids Conversion_Flask->Conversion_Step ATZ_Extraction->Conversion_Flask Standard_Addition Add Known Amount of PTH-Norleucine Standard Standard_Addition->Conversion_Flask Inject Standard HPLC_Injection HPLC Injection Conversion_Step->HPLC_Injection Chromatogram Chromatogram Generation HPLC_Injection->Chromatogram Data_Analysis Data Analysis & Normalization Chromatogram->Data_Analysis

Caption: Workflow showing the addition of the PTH-Norleucine internal standard.

Experimental Protocol
  • Preparation of PTH-Norleucine Standard: Prepare a stock solution of PTH-norleucine in a suitable solvent (e.g., acetonitrile/water) at a concentration that will yield a robust peak in the HPLC chromatogram (typically in the range of 5-20 pmol per injection).

  • Instrument Setup: Load the prepared PTH-norleucine standard into the designated internal standard reservoir on the automated protein sequencer.

  • Method Configuration: Configure the sequencing method to include the injection of a fixed volume of the PTH-norleucine standard into the conversion flask during each cycle. This injection is timed to occur after the transfer of the ATZ-amino acid from the reaction cartridge but before the final conversion step.

  • Initiate Sequencing Run: Load the protein/peptide sample (typically immobilized on a PVDF membrane) into the sequencer and begin the run.

  • Data Acquisition: The sequencer will automatically perform the Edman cycles. In each cycle, the resulting PTH-amino acid and the added PTH-norleucine are co-injected into the HPLC system. The detector records the chromatogram.

Data Analysis and Interpretation

The presence of the PTH-norleucine peak in every chromatogram provides a constant reference point. The peak area of the PTH-norleucine is used to normalize the peak area of the identified PTH-amino acid from that same cycle.

Calculation of Normalized Yield:

Normalized Yield (Cycle n) = (Peak Area of PTH-AA) / (Peak Area of PTH-Norleucine)

By plotting the normalized yield for each identified amino acid across the sequencing run, researchers can confidently distinguish real sequence signals from background noise. A true N-terminal sequence will show a clear decay curve of normalized yields for the identified residues, while contaminant peaks will appear sporadically and with low, non-sequential yields.

Illustrative HPLC Elution Data

The following table provides representative elution order and relative retention times for common PTH-amino acids, illustrating the unique position of PTH-norleucine.

PTH-Amino AcidOne-Letter CodeTypical Elution Order
Aspartic AcidD1
AsparagineN2
SerineS3
GlutamineQ4
ThreonineT5
GlycineG6
Glutamic AcidE7
HistidineH8
ArginineR9
AlanineA10
ProlineP11
TyrosineY12
ValineV13
MethionineM14
Norleucine (Std.) Nle 15
IsoleucineI16
LeucineL17
PhenylalanineF18
TryptophanW19
LysineK20
Cysteine (modified)CVaries

Note: Absolute retention times vary based on the specific HPLC column, solvent system, and gradient used. The key is the consistent, non-overlapping position of PTH-Norleucine.

Conclusion

The use of PTH-norleucine as an internal standard is not merely a technical convenience; it is a fundamental component of a self-validating system that imparts quantitative rigor to the Edman degradation technique. By providing a constant reference in every analytical cycle, it allows for the correction of inherent process variabilities, ensuring that the resulting sequence data is both accurate and reliable. Its non-biological origin, predictable chemical behavior, and distinct chromatographic properties make it the ideal tool for normalizing signal response, thereby upholding the status of Edman degradation as a definitive method for N-terminal protein sequencing in research, clinical, and industrial settings.

References

  • Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Identification of PTH-amino acids by HPLC | Request PDF. (2025, August 10). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Unnatural Amino Acids: Norleucine | LifeTein Peptide Blog. (2025, January 8). LifeTein. Retrieved February 26, 2026, from [Link]

  • Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved February 26, 2026, from [Link]

  • Grant, G. A., & Crankshaw, M. W. (n.d.). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. SpringerLink. Retrieved February 26, 2026, from [Link]

  • Higashi, T., & Ogawa, S. (2013). Can Edman degradation be used for quantification? Isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry and the long-term stability of 20 phenylthiohydantoin-amino acids. Analytical and Bioanalytical Chemistry, 405(25), 8195-8204. [Link]

  • HPLC-Analysis of PTH-Amino Acids. (n.d.). Scilit. Retrieved February 26, 2026, from [Link]

  • Edman degradation. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

  • Norleucine Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable. Retrieved February 26, 2026, from [Link]

  • Grant, G. A., & Crankshaw, M. W. (n.d.). Identification of PTH-Amino Acids by HPLC. Scribd. Retrieved February 26, 2026, from [Link]

  • Bogosian, G., et al. (1989). Biosynthesis and Incorporation into Protein of Norleucine by Escherichia coli. Journal of Biological Chemistry, 264(1), 531-539. [Link]

  • Therapeutic agents for reducing parathyroid hormone levels. (n.d.). Google Patents.
  • Agentes terapéuticos para reducir los niveles de la hormona paratiroidea. (n.d.). Google Patents.
  • Synthesis and Secretion of Parathyroid Hormone. (2023, September 25). Longdom Publishing. Retrieved February 26, 2026, from [Link]

  • 4 Steps of Edman Degradation. (n.d.). Mtoz Biolabs. Retrieved February 26, 2026, from [Link]

  • Edman Degradation Method of Protein Sequencing. (n.d.). Mtoz Biolabs. Retrieved February 26, 2026, from [Link]

  • B1. Amino Acid Analysis and Chemical Sequencing. (2019, May 8). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

  • Habener, J. F., et al. (1977). Parathyroid hormone biosynthesis. Correlation of conversion of biosynthetic precursors with intracellular protein migration as determined by electron microscope autoradiography. Journal of Cell Biology, 75(3), 942-951. [Link]

  • Norleucine. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

  • Parathyroid hormone. (2024, May 6). WikiLectures. Retrieved February 26, 2026, from [Link]

  • Edman Degradation: A Classic Protein Sequencing Technique. (n.d.). MetwareBio. Retrieved February 26, 2026, from [Link]

  • Protein Sequencing by Edman Degradation. (n.d.). Medizinische Universität Innsbruck. Retrieved February 26, 2026, from [Link]

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A Technical Guide to Phenylthiohydantoin-Norleucine: Synthesis, Identification, and Application in Protein Sequencing

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Phenylthiohydantoin-norleucine (PTH-norleucine), a critical compound in the field of protein chemistry. We will delve into its fundamental properties, the mechanism of its formation via Edman degradation, its crucial role as an internal standard, and the analytical techniques used for its identification. This document is intended for researchers, scientists, and drug development professionals engaged in protein analysis and characterization.

Introduction: The Significance of N-terminal Protein Sequencing

Understanding the primary structure of a protein—the linear sequence of its constituent amino acids—is fundamental to elucidating its function, mechanism of action, and role in biological processes. One of the most classic and reliable methods for determining this sequence is the Edman degradation, a stepwise process that removes and identifies amino acids one at a time from the N-terminus of a peptide or protein.[1][2][3] The success of this technique hinges on the precise and reproducible derivatization of the N-terminal amino acid and its subsequent cleavage and identification. This is where the formation of phenylthiohydantoin (PTH) derivatives becomes paramount.

Norleucine, a non-proteinogenic amino acid, plays a unique and vital role in this process, not as a component of the target protein, but as an internal standard to ensure the accuracy and quantitative reliability of the sequencing workflow.[4][5][6] This guide will focus specifically on PTH-norleucine, providing a comprehensive overview of its properties and its indispensable role in modern protein sequencing.

Core Properties of Phenylthiohydantoin-Norleucine

PTH-norleucine is the stable, cyclized derivative of the amino acid norleucine formed during the Edman degradation process. Its precise molecular characteristics are essential for its accurate identification.

PropertyValueSource(s)
Molecular Formula C13H16N2OS[7][8]
Molecular Weight 248.34 g/mol [7][8]
Synonyms 5-Butyl-3-phenyl-2-thiohydantoin, PTH-Nle[7]

These properties are foundational for its detection and quantification in analytical systems such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry.

The Edman Degradation: Mechanism of PTH-Norleucine Formation

The Edman degradation is a cyclical three-step process that allows for the sequential removal and identification of N-terminal amino acids.[2][9][10] The formation of PTH-norleucine, when used as an internal standard, follows this same chemical pathway.

Step 1: Coupling Reaction

Under mildly alkaline conditions (pH 8-9), the primary amine of the N-terminal amino acid—in this case, norleucine—acts as a nucleophile and attacks the carbon of the isothiocyanate group of phenylisothiocyanate (PITC), also known as Edman's reagent.[7][11] This reaction forms a phenylthiocarbamoyl-peptide (PTC-peptide) derivative.[8]

Step 2: Cleavage Reaction

The PTC-peptide is then treated with a strong, anhydrous acid, typically trifluoroacetic acid (TFA).[11] This acidic environment promotes the cleavage of the first peptide bond, releasing the N-terminal amino acid as a cyclic anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[1][12]

Step 3: Conversion to a Stable PTH Derivative

The ATZ-amino acid derivative is unstable and is therefore converted to the more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid.[1][2] This stable PTH-amino acid, in our case PTH-norleucine, is then ready for identification.

Edman_Degradation_Workflow Peptide Peptide with N-terminal Norleucine (Internal Standard) Coupling Coupling Reaction (Alkaline Conditions) Peptide->Coupling PITC Phenylisothiocyanate (PITC) (Edman's Reagent) PITC->Coupling PTC_Peptide PTC-Norleucine-Peptide Coupling->PTC_Peptide Cleavage Cleavage Reaction (Anhydrous Acid) PTC_Peptide->Cleavage TFA Trifluoroacetic Acid (TFA) TFA->Cleavage ATZ_Nle ATZ-Norleucine Cleavage->ATZ_Nle Shortened_Peptide Shortened Peptide Cleavage->Shortened_Peptide Conversion Conversion Reaction ATZ_Nle->Conversion Aqueous_Acid Aqueous Acid Aqueous_Acid->Conversion PTH_Nle PTH-Norleucine (Stable Derivative) Conversion->PTH_Nle HPLC HPLC Analysis PTH_Nle->HPLC Identification Identification & Quantification HPLC->Identification

Edman Degradation Workflow for PTH-Norleucine Formation.

The Role of Norleucine as an Internal Standard

In quantitative analytical chemistry, an internal standard is a substance that is added in a constant amount to samples, the blank, and calibration standards. The purpose of an internal standard is to correct for the loss of analyte during sample preparation and analysis. Norleucine is an ideal internal standard for amino acid analysis and protein sequencing for several key reasons:

  • Non-Proteinogenic Nature : Norleucine is an isomer of leucine and is not one of the 20 common amino acids incorporated into proteins during translation.[13] This ensures that its presence in a sample is solely from its addition as an internal standard, eliminating the risk of it being mistaken for a component of the protein being sequenced.

  • Chemical Similarity : Norleucine is an alpha-amino acid with a non-polar side chain, making its chemical behavior during the Edman degradation process very similar to that of other aliphatic amino acids like leucine and isoleucine. This ensures that it is derivatized, cleaved, and converted with similar efficiency, accurately reflecting any experimental variations.

  • Chromatographic Separation : The resulting PTH-norleucine derivative can be baseline-resolved from the PTH derivatives of the 20 naturally occurring amino acids using standard reversed-phase HPLC methods.[13] This distinct elution profile is crucial for its unambiguous identification and quantification.

  • Monitoring Instrument Performance : A known amount of norleucine can be added to the sample before sequencing begins. The consistent detection and quantification of PTH-norleucine at each cycle of the Edman degradation provide a continuous measure of the instrument's performance and the efficiency of the chemical reactions.[13] A decrease in the PTH-norleucine signal can indicate a problem with the sequencer, reagents, or protocol.

Experimental Protocol: Identification of PTH-Norleucine by HPLC

The identification of PTH-amino acids is most commonly achieved through reversed-phase high-performance liquid chromatography (RP-HPLC).[14][15][16] The following is a generalized protocol; specific parameters may need to be optimized based on the HPLC system and column used.

Instrumentation and Reagents
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (detection at 269 nm is common for PTH-amino acids).

  • Reversed-phase C18 column.

  • Solvent A: Aqueous buffer (e.g., acetate or phosphate buffer) with a small percentage of an organic modifier like acetonitrile or methanol.

  • Solvent B: Organic solvent (e.g., acetonitrile or methanol).

  • PTH-amino acid standards, including PTH-norleucine.

  • The sample containing the PTH-amino acid from the Edman degradation cycle.

Chromatographic Method
  • Equilibration : Equilibrate the C18 column with the initial mobile phase conditions (a high percentage of Solvent A).

  • Injection : Inject a known volume of the sample containing the PTH-amino acid and the PTH-norleucine internal standard.

  • Elution : Elute the PTH-amino acids using a linear gradient of increasing Solvent B concentration. This will separate the PTH derivatives based on their hydrophobicity.

  • Detection : Monitor the column effluent with a UV detector at 269 nm.

  • Data Analysis : Identify the PTH-amino acids by comparing their retention times to those of the known PTH-amino acid standards run under the same chromatographic conditions.[17] Quantify the amount of each PTH-amino acid by integrating the peak area and comparing it to the peak area of the known amount of the PTH-norleucine internal standard.

HPLC_Protocol cluster_Preparation Sample Preparation cluster_HPLC_Analysis HPLC Analysis cluster_Data_Analysis Data Analysis PTH_Sample PTH-Amino Acid Sample (from Edman Cycle) Add_Standard Add Known Amount of PTH-Norleucine Standard PTH_Sample->Add_Standard Equilibrate Equilibrate C18 Column Inject Inject Sample Equilibrate->Inject Gradient Gradient Elution (Increasing Organic Solvent) Inject->Gradient Detect UV Detection (269 nm) Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Compare_RT Compare Retention Times to Standards Chromatogram->Compare_RT Quantify Quantify using PTH-Norleucine Peak Area Chromatogram->Quantify Identify Identify N-terminal Amino Acid Compare_RT->Identify

Generalized HPLC Protocol for PTH-Amino Acid Identification.

Conclusion

Phenylthiohydantoin-norleucine is a cornerstone of reliable N-terminal protein sequencing by Edman degradation. Its well-defined chemical and physical properties, coupled with its status as a non-proteinogenic amino acid, make it an exemplary internal standard. By understanding the mechanism of its formation and the principles of its analytical identification, researchers can ensure the accuracy and reproducibility of their protein sequencing data. This, in turn, facilitates a deeper understanding of protein structure and function, which is critical for advancements in biochemistry, molecular biology, and pharmaceutical development.

References

  • Vaia. (n.d.). Explain the process of Edman degradation. Biochemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). 26.7: The Edman Degradation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.2.7: The Edman Degradation. Retrieved from [Link]

  • MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Retrieved from [Link]

  • Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]

  • Nie, B., Clark, T., & Margolies, M. N. (1995). Synthesis and use of an internal amino acid sequencing standard peptide. Analytical Biochemistry, 227(1), 10-16.
  • csir net life science coaching. (2025, March 16). Understanding Edman Degradation in Protein Sequencing. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.6: Peptide Sequencing- The Edman Degradation. Retrieved from [Link]

  • Shively, J. E. (1997). Identification of PTH-Amino Acids by HPLC. In The Protein Protocols Handbook (pp. 537-548). Humana Press.
  • Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 21). The Indispensable Role of Phenyl Isothiocyanate in Peptide Sequencing and Biochemical Research. Retrieved from [Link]

  • Shively, J. E. (n.d.). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. Springer Nature Experiments. Retrieved from [Link]

  • Greibrokk, T., Jensen, E., & Østvold, G. (1979). HPLC-Analysis of PTH-Amino Acids.
  • AK Lectures. (2019, December 18). Edman degradation | Edman Sequencing [Video]. YouTube. Retrieved from [Link]

  • Shively, J. E. (2025, August 10). Identification of PTH-amino acids by HPLC. Request PDF. Retrieved from [Link]

  • Stefanowicz, P., Kluczyk, A., Szewczuk, Z., & Olejnik, J. (2013).
  • Stefanowicz, P., Kluczyk, A., Szewczuk, Z., & Olejnik, J. (2025, August 7). New method of peptide cleavage based on Edman degradation. ResearchGate. Retrieved from [Link]

  • Mylott, W. R., Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(7), 589–592.
  • Harduf, Z., Bielorai, R., & Alumot, E. (1977). Norleucine--an internal standard for the basic column used in physiological amino acid analysis.
  • ResearchGate. (2021, February 16). For full amino acid quantification via HPLC, what is/are the internal standards I should use? Retrieved from [Link]

  • ResearchGate. (2017, August 23). What internal standard can be used for the analysis of amino acids using Pre-Column HPLC? Retrieved from [Link]

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Structural Stability and Receptor Potency: A Comparative Analysis of Norleucine and Leucine Substitutions in PTH(1-34)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural and functional divergences between PTH-norleucine ([Nle


]hPTH(1-34)) and PTH-leucine  ([Leu

]hPTH(1-34)) analogs. The native human parathyroid hormone fragment, hPTH(1-34), contains methionine residues at positions 8 and 18 that are highly susceptible to oxidation, converting to methionine sulfoxide (Met(O)).[1][2] This conversion drastically reduces receptor binding affinity and biological potency.

This guide details why Norleucine (Nle) is the preferred isosteric substitution for research standards and radiolabeling due to its linear side-chain homology to methionine, whereas Leucine (Leu) serves as a hydrophobic but structurally distinct alternative often explored in recombinant contexts or specific Structure-Activity Relationship (SAR) studies.

The Oxidation Problem: Met-8 and Met-18

The instability of native hPTH(1-34) is driven by the sulfur atoms in Methionine.[2][3][4]

  • Met-8: Located within the amphipathic

    
    -helix that interacts with the orthosteric binding pocket of the PTH1 Receptor (PTH1R). Oxidation here creates a hydrophilic "bulge" (sulfoxide moiety) that sterically hinders binding, reducing potency by 
    
    
    
    20-fold.
  • Met-18: Located in the hinge region. Oxidation here has a minor effect on potency but compromises the structural homogeneity of the peptide.

Mechanism of Instability

The following diagram illustrates the oxidative degradation pathway that necessitates Nle/Leu substitution.

OxidationMechanism Native Native hPTH(1-34) (Met-8 / Met-18) MetSulfoxide Met-Sulfoxide Variant (Hydrophilic / Bulky) Native->MetSulfoxide Oxidation (+16 Da) Analog [Nle/Leu] Analog (Oxidation Resistant) Native->Analog Substitution Oxidant Oxidative Stress (H2O2, Chloramine-T, Air) Oxidant->MetSulfoxide ReceptorLoss Loss of PTH1R Binding (Steric Clash at Met-8) MetSulfoxide->ReceptorLoss K_d Increase StableBinding Retained Potency (Stable Hydrophobic Interaction) Analog->StableBinding No Sulfur Atom

Figure 1: The mechanism of methionine oxidation leading to potency loss, and the stabilization provided by Nle/Leu substitution.

Comparative Chemistry: Norleucine vs. Leucine

The core difference lies in side-chain topology .[2] While both are hydrophobic and prevent oxidation, Nle is a "perfect" mimic, while Leu is an "approximate" mimic.

FeatureMethionine (Native)Norleucine (Nle)Leucine (Leu)
Side Chain Structure Linear (

)
Linear (

)
Branched (

)
Electronic Nature Hydrophobic (contains Sulfur)Hydrophobic (Aliphatic)Hydrophobic (Aliphatic)
Oxidation Potential High (forms Sulfoxide)Zero (Stable)Zero (Stable)
Steric Profile Slender, flexibleIsosteric to Met (Matches length/volume)Bulky at

-carbon (T-shaped)
Receptor Fit (Pos 8) Optimal (Native)Near-Native (High Affinity)Good, but potential steric clash
Manufacturing Standard SPPS/RecombinantSPPS Only (Non-proteinogenic)SPPS or Recombinant
Why Nle is the "Gold Standard"

Norleucine is used in [Nle


, Tyr

]hPTH(1-34) because it preserves the linear geometry of Methionine. The PTH1 receptor pocket evolved to accommodate the linear Met side chain. The branched methyl groups of Leucine can introduce slight steric repulsion in the tight binding pocket, potentially altering binding kinetics (

), although biological efficacy often remains high.

Biological Implications & Potency

Receptor Binding (PTH1R)[1][5][6][7]
  • PTH-Norleucine: Studies utilizing iodinated tracers (where oxidation must be avoided during the iodination process) utilize [Nle] analogs because they bind with affinity indistinguishable from native reduced PTH.

  • PTH-Leucine: Recent site-directed mutagenesis studies indicate that while [Leu

    
    ] substitutions retain significantly more activity than oxidized Met, they may exhibit slightly altered binding thermodynamics compared to Nle variants due to the branched side chain.
    
Signaling (cAMP Accumulation)

Both analogs successfully activate the G


-protein coupled pathway. However, for precise potency determination (EC

), PTH-Norleucine is the preferred reference standard because it eliminates the variable of "partial oxidation" that plagues native PTH stocks stored in solution.

Experimental Protocols

To validate the difference between these analogs or to test a new batch of peptide, the following self-validating workflows are recommended.

Workflow Visualization

ExperimentalWorkflow Synthesis SPPS Synthesis (Fmoc-Nle vs Fmoc-Leu) Purification RP-HPLC Purification (TFA/Acetonitrile Gradient) Synthesis->Purification StressTest Forced Degradation (0.1% H2O2, 30 min) Purification->StressTest Analysis Analytical HPLC + Mass Spec (Detect +16/+32 Da shift) StressTest->Analysis Bioassay cAMP Accumulation Assay (SaOS-2 Cells) Analysis->Bioassay Confirm Purity

Figure 2: Validation workflow to confirm oxidation resistance and biological potency.

Protocol A: Forced Oxidation & HPLC Analysis

This protocol differentiates Native PTH (control) from Nle/Leu analogs.

  • Preparation: Dissolve peptides (Native, [Nle], [Leu]) at 1 mg/mL in 0.1 M Acetic Acid.

  • Oxidation: Add H

    
    O
    
    
    
    to a final concentration of 0.1% (v/v). Incubate at 25°C for 30 minutes.
  • Quenching: Stop reaction with excess L-Methionine or Sodium Metabisulfite.

  • Chromatography (RP-HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 300Å).

    • Mobile Phase A: 0.1% TFA in Water.[5]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.[5]

    • Gradient: 20% to 50% B over 30 minutes.

  • Result Interpretation:

    • Native PTH: Peak will shift to an earlier retention time (left-shift) due to the formation of hydrophilic Met-Sulfoxide.

    • Nle/Leu Analogs: Retention time remains unchanged , confirming stability.

Protocol B: cAMP Potency Assay
  • Cell Line: SaOS-2 (Human Osteosarcoma) expressing endogenous PTH1R.

  • Treatment: Treat cells with IBMX (phosphodiesterase inhibitor) + Peptide dose titration (

    
     to 
    
    
    
    M).
  • Readout: Measure cAMP via TR-FRET or ELISA.

  • Validation: The [Nle] analog should exhibit an EC

    
     identical to freshly prepared Native PTH (~1-2 nM).
    

References

  • Rosenblatt, M., et al. (1976). Synthesis and biological properties of a parathyroid hormone analog containing norleucine.[6] This foundational paper established Nle as the standard replacement for Met to prevent oxidation during radiolabeling.

  • Gaur, A., et al. (2022). Mutation of Methionine to Asparagine but Not Leucine in Parathyroid Hormone Mimics the Loss of Biological Function upon Oxidation. This recent study confirms that while oxidation (hydrophilic shift) destroys activity, hydrophobic substitution (Leu) preserves it, though Nle remains the structural ideal.

  • Mozziconacci, O., et al. (2013). Metal-Catalyzed Oxidation of Protein Methionine Residues in Human Parathyroid Hormone (1-34). Details the specific degradation pathways of Met8 and Met18.

  • Vertex Pharmaceuticals / NIH. Ligand-Dependent Effects of Methionine-8 Oxidation in Parathyroid Hormone Peptide Analogues. Discusses the steric clashes caused by oxidation at position 8 versus position 18.

Sources

Guide to the Stability of Phenylthiohydantoin (PTH)-Norleucine in HPLC Solvents: Principles, Practices, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylthiohydantoin (PTH)-amino acids are the cornerstone of protein N-terminal sequencing by Edman degradation. Their accurate identification and quantification by High-Performance Liquid Chromatography (HPLC) are predicated on their chemical stability within the analytical system. Norleucine, a non-proteinogenic amino acid, is frequently introduced as an internal standard; therefore, the stability of PTH-norleucine is of paramount importance for data integrity. This technical guide provides an in-depth analysis of the factors governing the stability of PTH-norleucine in common reversed-phase HPLC solvent systems. We will explore the underlying chemical principles of potential degradation pathways, establish field-proven best practices for solvent and standard preparation to mitigate instability, and present a comprehensive, self-validating experimental protocol for conducting forced degradation studies to ensure method robustness.

Introduction: The Critical Role of PTH-Norleucine in Protein Sequencing

The Edman degradation, a method developed by Pehr Edman, remains a powerful technique for determining the amino acid sequence of peptides and proteins.[1][2][3] The process involves a sequential, three-step chemistry that removes one amino acid at a time from the N-terminus.

  • Coupling: Under mildly alkaline conditions, phenylisothiocyanate (PITC) reacts with the N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.[4]

  • Cleavage: Anhydrous acid, typically trifluoroacetic acid (TFA), cleaves the N-terminal residue as an unstable anilinothiazolinone (ATZ) derivative.[4][5]

  • Conversion: The ATZ-amino acid is extracted and treated with aqueous acid to rearrange it into a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC.[2][6]

The identification of each PTH-amino acid is almost exclusively based on matching its HPLC retention time with that of a known, purified standard.[7][8][9] Given this reliance on retention time, any chemical degradation of the PTH-amino acid standard, or of the analyte in the HPLC mobile phase, can lead to peak distortion, the appearance of spurious peaks, and ultimately, incorrect sequence assignment or inaccurate quantification.

PTH-norleucine (5-Butyl-3-phenyl-2-thioxoimidazolidin-4-one) serves as an ideal internal standard for this analysis. Because norleucine is not one of the 20 common proteinogenic amino acids, its PTH derivative will typically elute in a clean region of the chromatogram, providing a reliable reference for injection volume and system performance. Its stability is therefore not just a matter of good practice but a prerequisite for a validatable sequencing workflow.

G cluster_0 Edman Degradation Cycle node_coupling Step 1: Coupling Peptide + PITC (pH 9.0) node_ptc PTC-Peptide Derivative node_coupling->node_ptc Forms node_cleavage Step 2: Cleavage Anhydrous TFA node_ptc->node_cleavage Enters node_atz ATZ-Amino Acid + Shortened Peptide node_cleavage->node_atz Yields node_conversion Step 3: Conversion Aqueous Acid node_atz->node_conversion Enters node_pth Stable PTH-Amino Acid node_conversion->node_pth Rearranges to node_hplc HPLC Identification node_pth->node_hplc Injected for

Caption: Workflow of the Edman degradation cycle.

Factors Influencing PTH-Norleucine Stability in HPLC Solvents

The stability of PTH-norleucine in a typical reversed-phase HPLC environment is governed by the interplay of solvent composition, pH, temperature, and time. The most common mobile phases for PTH-amino acid analysis consist of an aqueous component (water), an organic modifier (typically acetonitrile), and an acid additive (most commonly TFA).[10][11]

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The phenylthiohydantoin ring contains two amide-like bonds (a urea and a thiohydantoin moiety) that are susceptible to hydrolysis under acidic conditions. While PTH derivatives are explicitly created because they are more stable than their ATZ precursors, they are not indefinitely stable, especially in the low pH environment created by TFA (pH ≈ 2).[2][6]

The most probable degradation pathway is the acid-catalyzed hydrolysis of the hydantoin ring, which would break open the ring to form phenylthiocarbamic acid and the free amino acid (norleucine), or related degradation products.

G PTH_Nle PTH-Norleucine (Stable) TransitionState Protonation of Carbonyl/Thionyl Group PTH_Nle->TransitionState H⁺ (from TFA) in Mobile Phase RingOpening Nucleophilic Attack by H₂O TransitionState->RingOpening Degradants Degradation Products (e.g., Phenylthiocarbamic Acid + Norleucine) RingOpening->Degradants

Sources

The Unseen Sentinel: A Technical History of PTH-Norleucine and the Quest for Quantitative Precision in Automated Protein Sequencing

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the precise elucidation of a protein's primary structure has been a cornerstone of biological and pharmaceutical research. The automated Edman degradation sequencer, a marvel of biochemical engineering, has been instrumental in this endeavor. However, the journey to obtaining reliable, quantitative sequence data was not without its challenges. This in-depth technical guide explores the history and core principles of using Phenylthiohydantoin (PTH)-norleucine as an internal standard, a critical innovation that transformed automated protein sequencing from a qualitative tool into a robust quantitative method.

The Dawn of Automated Sequencing and the Specter of Inefficiency

The groundbreaking work of Pehr Edman in the 1950s laid the foundation for sequential protein sequencing.[1] His chemical method, which selectively removes and identifies the N-terminal amino acid of a peptide, was a paradigm shift from previous techniques that required complete protein hydrolysis.[2] The subsequent automation of the Edman degradation process in the 1960s and 1970s promised to revolutionize protein chemistry by dramatically increasing the speed and efficiency of sequencing.[1]

However, the early automated sequencers, while revolutionary, were not without their limitations. A significant challenge was the inherent inefficiency of the Edman degradation chemistry. Each cycle of coupling, cleavage, and conversion was not 100% complete. This led to a gradual decrease in the signal of the correct PTH-amino acid and a corresponding increase in background noise with each successive cycle. Furthermore, incomplete cleavage could lead to "preview" sequences, where a small amount of the subsequent amino acid would appear in the current cycle's analysis. These cumulative errors made it difficult to confidently identify amino acids beyond the first 20-30 residues and severely hampered the ability to perform quantitative analysis of the sequencing run.

The Imperative for an Internal Standard

The advent of more sensitive gas-phase sequencers in the early 1980s, such as the one developed by Hewick, Hunkapiller, Hood, and Dreyer, further highlighted the need for a reliable method to monitor the efficiency of the sequencing process.[3] As researchers began to work with smaller and smaller amounts of protein, the ability to distinguish between a true low-level signal and background noise became paramount. It was clear that a reference point was needed within the sequencing run itself – an internal standard that could provide a continuous and accurate measure of instrument performance.

An ideal internal standard for automated protein sequencing needed to possess several key characteristics:

  • Be a non-natural amino acid: This would ensure that its PTH derivative would not co-elute with any of the 20 common PTH-amino acids during HPLC analysis, preventing interference with the identification of the sample's sequence.

  • Exhibit stable and predictable behavior throughout the Edman degradation chemistry: It needed to undergo the coupling, cleavage, and conversion steps with high efficiency and consistency.

  • Possess a PTH derivative with good chromatographic properties: The PTH derivative of the internal standard should be well-resolved from other peaks in the HPLC chromatogram.

  • Be readily synthesizable: For widespread adoption, the internal standard needed to be accessible to the scientific community.

The Emergence of PTH-Norleucine as the Standard of Choice

Norleucine, an isomer of leucine, emerged as a strong candidate for an internal standard. It is not found in naturally occurring proteins, and its chemical properties are similar enough to the natural amino acids to ensure it behaves predictably in the Edman chemistry.

A pivotal development in the use of PTH-norleucine as an internal standard was the design and synthesis of a specific, sequenceable peptide standard. In 1993, Elliott, Stone, and Williams described a 41-residue synthetic peptide with the structure [norleucine-(succinyl-lysine)4]8-norleucine .[2] This meticulously designed peptide offered a groundbreaking solution to the challenges of quantitative protein sequencing.

The key features of this standard peptide are:

  • Strategic Placement of Norleucine: Norleucine is placed at every fifth residue. This regular spacing allows for the precise calculation of repetitive yield and carryover throughout the sequencing run.

  • Use of Succinyl-Lysine: The use of succinyl-lysine, another unnatural amino acid derivative, ensures that the peptide remains soluble and sequences well. The PTH derivative of succinyl-lysine also has a unique elution position in the HPLC chromatogram.

  • Well-Characterized PTH Derivatives: The PTH derivatives of both norleucine and succinyl-lysine are well-separated from the 20 naturally occurring PTH-amino acids during reverse-phase HPLC analysis.[2]

The Core of Quantitative Analysis: Repetitive Yield and Carryover

The primary utility of the PTH-norleucine internal standard lies in its ability to provide a real-time assessment of the sequencer's performance through the calculation of two critical parameters: repetitive yield and carryover.

Repetitive Yield

Repetitive yield is a measure of the efficiency of a single cycle of Edman degradation. It is the percentage of the protein or peptide that successfully undergoes one complete cycle of chemistry and is available for the next cycle. A high and consistent repetitive yield is essential for obtaining long and reliable sequences.

The repetitive yield can be calculated by comparing the amount of PTH-norleucine detected at two different cycles. The formula for calculating repetitive yield is as follows:

Where:

  • Amount of PTH-Nle at cycle n is the peak area of PTH-norleucine in the later cycle.

  • Amount of PTH-Nle at cycle n-5 is the peak area of PTH-norleucine in the earlier cycle.

A consistently high repetitive yield (typically >95%) indicates that the sequencer is performing optimally. A sudden drop in repetitive yield can signal a problem with the chemistry, reagents, or instrument.

Carryover

Carryover is the percentage of the PTH-amino acid from one cycle that remains in the reaction chamber and is detected in the subsequent cycle. High carryover can lead to ambiguous results, as it can be difficult to distinguish between the primary amino acid of the current cycle and the residual amino acid from the previous cycle.

Carryover is calculated by comparing the amount of a specific PTH-amino acid in its primary cycle to the amount of the same PTH-amino acid in the following cycle. When using the norleucine standard, carryover can be assessed at each norleucine position.

Experimental Protocol: The Use of PTH-Norleucine Internal Standard

The following is a generalized protocol for the use of the PTH-norleucine internal standard in automated protein sequencing. Specific parameters may vary depending on the instrument and the nature of the sample.

Synthesis of the Internal Standard Peptide

The 41-residue internal standard peptide, [norleucine-(succinyl-lysine)4]8-norleucine, is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry.[4][5][6]

General Steps for Synthesis:

  • Resin Preparation: A suitable solid support, such as Wang or Rink amide resin, is chosen based on the desired C-terminal functionality.

  • Chain Assembly: The peptide chain is assembled in a stepwise manner by the sequential addition of Fmoc-protected amino acids (Fmoc-Nle-OH and Fmoc-Lys(succinyl)-OH). Each cycle involves:

    • Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain using a base such as piperidine.

    • Coupling: Activation of the carboxyl group of the next Fmoc-amino acid and its coupling to the deprotected N-terminus.

  • Cleavage and Deprotection: Once the full-length peptide has been synthesized, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Characterization: The crude peptide is purified by reverse-phase HPLC, and its identity and purity are confirmed by mass spectrometry and amino acid analysis.

Sample Preparation and Sequencing
  • Sample and Standard Co-loading: A known amount of the purified PTH-norleucine internal standard peptide is mixed with the purified protein or peptide sample to be sequenced. The mixture is then loaded onto the sequencer's reaction cartridge.

  • Automated Edman Degradation: The automated sequencing program is initiated. The sequencer performs the cycles of Edman degradation, and the resulting PTH-amino acids are automatically transferred to an online HPLC system for analysis.

  • HPLC Analysis: The PTH-amino acids are separated by reverse-phase HPLC and detected by their UV absorbance. The chromatogram for each cycle will show peaks corresponding to the PTH derivative of the N-terminal amino acid of the sample, as well as a peak for PTH-norleucine at its characteristic retention time.

Data Analysis
  • Peak Identification: The PTH-amino acid from the sample is identified in each cycle by comparing its retention time to that of a standard mixture of the 20 PTH-amino acids. The PTH-norleucine peak is also identified based on its known retention time.

  • Quantitative Calculations: The peak areas of the identified PTH-amino acids, including PTH-norleucine, are integrated. The repetitive yield and carryover are then calculated using the formulas described in Section 4.

  • Sequence Determination and Quality Assessment: The amino acid sequence of the sample is determined based on the order of the identified PTH-amino acids. The calculated repetitive yield and carryover values provide a quantitative measure of the confidence in the sequence data.

Visualization of the Workflow and Data

Edman Degradation Cycle with Internal Standard

Edman_Degradation_with_Internal_Standard cluster_sequencer Automated Protein Sequencer cluster_hplc Online HPLC System cluster_analysis Data Analysis start Protein/Peptide Sample + Norleucine Standard coupling Coupling: PITC Reaction start->coupling Cycle n cleavage Cleavage: TFA Treatment coupling->cleavage cleavage->start Shortened Peptide (n-1) extraction Extraction of ATZ-Amino Acid cleavage->extraction conversion Conversion to PTH-Amino Acid extraction->conversion hplc_separation RP-HPLC Separation conversion->hplc_separation detection UV Detection (Chromatogram) hplc_separation->detection data_analysis Peak Identification & Integration detection->data_analysis quantification Calculate Repetitive Yield & Carryover data_analysis->quantification sequence Determine Amino Acid Sequence quantification->sequence

Caption: Workflow of automated Edman degradation with an internal standard.

Representative HPLC Data
PTH-Amino AcidTypical Elution Order
Aspartic Acid (D)Early
Asparagine (N)Early
Serine (S)Early
Glutamine (Q)Early
Threonine (T)Early
Glycine (G)Early
Glutamic Acid (E)Early
Histidine (H)Middle
Arginine (R)Middle
Alanine (A)Middle
Proline (P)Middle
Tyrosine (Y)Middle
Valine (V)Late
Methionine (M)Late
Norleucine (Nle) Late (Distinct from others)
Isoleucine (I)Late
Leucine (L)Late
Phenylalanine (F)Late
Tryptophan (W)Late
Lysine (K)Late

Note: The exact elution order and retention times can vary depending on the specific HPLC column, solvent system, and gradient used. PTH-norleucine typically elutes in a region with good separation from the naturally occurring hydrophobic amino acids.

Conclusion: The Enduring Legacy of a Quantitative Approach

The introduction of PTH-norleucine as an internal standard was a pivotal moment in the history of automated protein sequencing. It provided a much-needed solution to the quantitative challenges of the Edman degradation chemistry, transforming the technique into a more reliable and robust method for protein analysis. The ability to accurately measure repetitive yield and carryover allowed researchers to assess the quality of their sequencing data with unprecedented confidence and to push the boundaries of sequence analysis to longer and more challenging proteins.

While mass spectrometry has now largely supplanted Edman degradation for high-throughput proteomics, the principles of quantitative analysis and the use of internal standards remain as relevant as ever. The story of PTH-norleucine serves as a testament to the ingenuity of protein chemists and their relentless pursuit of precision and accuracy in unraveling the fundamental building blocks of life.

References

  • Elliott, J. I., Stone, K. L., & Williams, K. R. (1993). Synthesis and use of an internal amino acid sequencing standard peptide. Analytical Biochemistry, 211(1), 94-101. [Link]

  • Edman Degradation: A Classic Protein Sequencing Technique. (n.d.). MetwareBio. [Link]

  • Edman degradation. (2023, December 19). In Wikipedia. [Link]

  • Grant, G. A., & Crankshaw, M. W. (2000). Identification of PTH-Amino Acids by HPLC. In Protein Sequencing Protocols (pp. 247-264). Humana Press.
  • Hewick, R. M., Hunkapiller, M. W., Hood, L. E., & Dreyer, W. J. (1981). A gas-liquid solid phase peptide and protein sequenator. The Journal of biological chemistry, 256(15), 7990–7997. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols, 2(12), 3210-3219. [Link]

  • A gas-liquid solid phase peptide and protein sequenator. (1981). Journal of Biological Chemistry, 256(15), 7990-7997. [Link]

  • HPLC-Analysis of PTH-Amino Acids. (n.d.). Scilit. [Link]

  • Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. (2013). Amino Acids, 45(5), 1145–1153. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). [Link]

  • Synthesis protocols. (n.d.). Peptideweb.com. [Link]

  • Unnatural Amino Acids: Norleucine. (2025, January 8). LifeTein Peptide Blog. [Link]

  • Solid-phase sequencing on the gas-phase sequencer. (1986). Analytical Biochemistry, 154(2), 529-537. [Link]

  • Gas-phase protein sequencing: gas flow control by positive displacement. (1988). Journal of Biochemical and Biophysical Methods, 17(3), 229-230. [Link]

  • Edman degradation. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Improving the Yield of Basic Amino Acids in a Protein Sequencer. (n.d.). Shimadzu. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Bio-Rad. [Link]

  • 25.7: Peptide Sequencing- The Edman Degradation. (2024, November 7). Chemistry LibreTexts. [Link]

  • High-Efficiency Protein Purification by HPLC. (2025, October 16). Phenomenex. [Link]

  • Twenty years of gas phase structural biology. (2013). Structure, 21(9), 1534-1543. [Link]

  • Revealing the Fates of Proteins in the Gas Phase. (2024). International Journal of Molecular Sciences, 25(15), 8234. [Link]

Sources

Methodological & Application

Optimal HPLC gradient conditions for separating PTH-norleucine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution RP-HPLC Gradient Optimization for PTH-Norleucine Separation

Abstract

This application note details the optimal Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) conditions for the resolution of Phenylthiohydantoin (PTH)-Norleucine (Nle) from the critical hydrophobic cluster of PTH-Leucine (Leu), PTH-Isoleucine (Ile), and PTH-Phenylalanine (Phe). While PTH-Norleucine is the gold-standard internal standard for Edman degradation due to its non-proteinogenic nature and stability, its elution profile frequently overlaps with branched-chain amino acid derivatives. We present a validated binary gradient protocol using a C18 stationary phase, emphasizing the critical role of Tetrahydrofuran (THF) modulation and temperature control in achieving baseline resolution (


).

Introduction & Mechanistic Rationale

In automated protein sequencing (Edman degradation), the identification of amino acid residues relies entirely on the retention time (


) of their PTH-derivatives. PTH-Norleucine  is introduced as an internal standard to correct for injection variability and retention time drift.

The Challenge: PTH-amino acids elute roughly in order of hydrophobicity. The "Critical Hydrophobic Region" (typically 15–25 minutes in standard protocols) contains PTH-Val, PTH-Pro, PTH-Met, PTH-Ile, PTH-Leu, PTH-Nle, and PTH-Phe.

  • PTH-Ile and PTH-Leu are structural isomers and notoriously difficult to separate.

  • PTH-Nle elutes in the immediate vicinity of this pair.

  • Co-elution compromises quantitation, leading to sequencing errors (e.g., misidentifying Leucine as Isoleucine).

The Solution: This protocol utilizes a ternary solvent effect (Water/Acetonitrile/THF) within a binary gradient system. The addition of THF to the aqueous mobile phase alters the selectivity (


) of the separation by interacting with the 

-electrons of the PTH ring and modifying the solvation of the hydrophobic side chains, specifically improving the resolution between linear (Nle) and branched (Leu/Ile) isomers.

Experimental Configuration

Instrumentation
  • LC System: Binary Gradient Pump (High-pressure mixing preferred for lower dwell volume).

  • Detector: UV/Vis Absorbance at 269 nm (Maximal absorption for the PTH-hydantoin ring).

  • Column Oven: Mandatory, capable of stable 35°C – 55°C.

  • Autosampler: Cooled to 4°C (PTH-amino acids degrade at room temp, especially PTH-Ser/Thr).

Stationary Phase
  • Column: C18 (Octadecylsilane), End-capped.

  • Geometry: 250 mm x 2.0 mm (Standard) or 150 mm x 2.1 mm (Rapid).

  • Particle Size: 5 µm (Robust) or 2.7 µm (Core-Shell/Poroshell for high speed).

    • Note: This protocol is optimized for a standard 5 µm, 250 x 2.0 mm column (e.g., Wakosil PTH-GR or Zorbax ODS) typically used in Shimadzu PPSQ or legacy ABI sequencers.

Mobile Phase Chemistry

Precise pH control is vital. A pH > 5.0 causes instability in the PTH ring; pH < 3.0 alters the ionization of PTH-His/Arg.

ComponentCompositionFunction
Solvent A 3.5 mM Sodium Acetate (pH 3.8) + 3-5% (v/v) THFBuffering & Selectivity Modifier
Solvent B Acetonitrile (HPLC Grade)Elution Strength
  • Preparation Note: Filter Solvent A through a 0.22 µm membrane. Do not store Solvent A for >1 week due to bacterial growth in acetate buffers.

Optimized Gradient Protocol

This gradient is designed to flatten (become isocratic) during the elution of the hydrophobic cluster to maximize resolution.

Flow Rate: 0.25 mL/min (for 2.0 mm ID column) Temperature: 48°C (Critical for sharpening PTH-Leu/Ile peaks)

Time (min)% Solvent BEvent / Elution Phase
0.0 10Injection / Load
2.0 10Isocratic hold (Elute polar salts)
18.0 45Linear Ramp (Elute Asp, Glu, Asn, Gln, Thr, Gly, Ala)
25.0 55Shallow Ramp (Critical Region: Tyr, Pro, Met, Val)
35.0 60Resolution Plateau (Elute Ile, Leu, Nle , Phe)
38.0 90Wash (Elute Trp, Lys)
40.0 90Hold (Column Clean)
40.1 10Re-equilibration
55.0 10Ready for next injection

Expected Elution Order in Critical Region:

  • PTH-Val

  • PTH-Pro

  • PTH-Met

  • PTH-Ile

  • PTH-Leu

  • PTH-Nle (Internal Standard)

  • PTH-Phe

Visualization of Workflow & Logic

Figure 1: Edman Degradation & Analysis Workflow

This diagram illustrates the generation of the PTH-analyte and the introduction of the Internal Standard.

EdmanWorkflow Protein Protein Sample (N-Terminal) Coupling Coupling (PITC Reagent) Protein->Coupling Cleavage Cleavage (TFA) Coupling->Cleavage PITC-AA Conversion Conversion (ATZ -> PTH) Cleavage->Conversion ATZ-AA HPLC RP-HPLC Separation Conversion->HPLC PTH-AA ISTD Add Internal Std (Norleucine) ISTD->HPLC Co-Injection Data Sequence ID (Chromatogram) HPLC->Data

Caption: Figure 1. The Edman degradation cycle.[1][2] Norleucine is added post-conversion or pre-injection to normalize HPLC retention times.

Figure 2: Gradient Optimization Decision Tree

Use this logic to troubleshoot separation issues between Nle and the Leu/Ile pair.

OptimizationLogic Start Evaluate Resolution (Rs) Leu vs. Nle Check Is Rs < 1.5? Start->Check Coelution Problem: Co-elution Check->Coelution Yes Action1 Decrease THF in Solvent A by 1-2% Coelution->Action1 Primary Fix Action2 Lower Column Temp (e.g. 48°C -> 40°C) Coelution->Action2 Secondary Fix Action3 Flatten Gradient at 30-35 min Coelution->Action3 Fine Tuning Result1 Increases retention of Planar/Linear molecules (Nle) Action1->Result1 Result2 Increases global retention Changes selectivity Action2->Result2

Caption: Figure 2. Troubleshooting logic for resolving the critical hydrophobic triad (Ile/Leu/Nle).

Validation & Troubleshooting

System Suitability Criteria

Before running unknown protein samples, inject a standard mixture containing 10 pmol of PTH-Ile, PTH-Leu, and PTH-Nle.

  • Resolution (

    
    ):  Must be 
    
    
    
    between Leu and Nle.
  • Tailing Factor:

    
     for PTH-Nle.
    
  • Retention Time Precision:

    
     RSD over 5 injections.
    
Common Issues
SymptomProbable CauseCorrective Action
Nle co-elutes with Leu THF concentration too high.Reduce THF in Solvent A (e.g., from 5% to 3%). THF accelerates linear alkanes more than branched ones.
Broad Peaks Dead volume or low temperature.Ensure tubing is 0.005" ID (red). Increase column temp to 50-55°C to improve mass transfer.
Baseline Drift Acetate absorption or "Ghost Peaks".Balance absorbance of A and B. Ensure Acetate buffer is fresh (bacterial growth absorbs UV).
Missing Peaks Oxidative destruction.Check DTT/Antioxidant levels in the conversion flask. PTH-Met and PTH-Trp are most susceptible, but Nle is stable.

References

  • Shimadzu Corporation. (2023).[1] PPSQ-51A/53A Gradient System: High-Sensitivity Analysis of PTH-Amino Acids.[3] Shimadzu Application News.[1] [Link][1][3]

  • Agilent Technologies. (2020). Amino Acid Analysis: "How-To" Guide. Publication 5991-7694EN.[4][5] (Provides context on separation chemistry, though focused on OPA/FMOC). [Link]

  • Lottspeich, F. (1980). Identification of the phenylthiohydantoin derivatives of amino acids by high pressure liquid chromatography. Hoppe-Seyler's Zeitschrift für physiologische Chemie.
  • Niederschulte, J., et al. (2014). Simultaneous analysis of non-canonical amino acids norleucine and norvaline. Journal of Biotechnology. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing N-Terminal Protein Sequencing: A Detailed Guide to the Application of PTH-Norleucine as an Internal Standard in Amino Acid Analysis

Abstract

This comprehensive guide provides an in-depth exploration of the use of Phenylthiohydantoin (PTH)-norleucine as an internal standard for quantitative and qualitative N-terminal amino acid sequencing via Edman degradation. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and reliability of their protein and peptide characterization workflows. We will delve into the theoretical underpinnings of internal standardization in this context, provide detailed, field-proven protocols for the preparation and application of PTH-norleucine, and offer expert insights into data interpretation and troubleshooting.

Introduction: The Imperative for Precision in Protein Sequencing

The precise determination of the N-terminal amino acid sequence of proteins and peptides is a cornerstone of biochemical research and biopharmaceutical development.[1][2] This information is critical for protein identification, confirmation of recombinant protein fidelity, characterization of post-translational modifications, and ensuring the quality and consistency of therapeutic protein products.[1] The Edman degradation, a sequential process of derivatizing and cleaving amino acids from the N-terminus, remains a gold-standard technique for this purpose.[2][3]

The method involves reacting the N-terminal amino acid with phenylisothiocyanate (PITC), followed by cleavage to release an anilinothiazolinone (ATZ)-amino acid, which is then converted to a more stable phenylthiohydantoin (PTH)-amino acid.[3] These PTH-amino acids are subsequently identified by High-Performance Liquid Chromatography (HPLC).[2] While powerful, the multi-step nature of the Edman degradation and subsequent HPLC analysis is susceptible to variations in reaction efficiency, sample handling, and instrument performance. To mitigate these variables and enhance the quantitative accuracy of the analysis, the use of an internal standard is paramount.[][5]

The Role and Rationale of PTH-Norleucine as an Internal Standard

An ideal internal standard for amino acid analysis should be a compound that is chemically similar to the analytes of interest but does not naturally occur in the sample.[] Norleucine, a non-proteinogenic amino acid, fits this requirement perfectly. Its PTH derivative, PTH-norleucine, co-elutes within the typical range of other PTH-amino acids in reversed-phase HPLC, yet it is chromatographically resolved from them, preventing any interference.[6]

The core functions of PTH-norleucine as an internal standard are:

  • Correction for Volume and Injection Variations: It compensates for minor inconsistencies in sample loading and injection volumes, which can significantly impact peak areas and, consequently, quantification.[5]

  • Monitoring of Reaction and Conversion Efficiency: By adding a known amount of norleucine at the beginning of the sequencing cycles, its recovery as PTH-norleucine can provide an indication of the overall efficiency of the Edman degradation chemistry.

  • Enhancing Retention Time Alignment: It serves as a landmark in the chromatogram, aiding in the accurate identification of other PTH-amino acid peaks, especially in the presence of retention time shifts.

  • Facilitating Quantitative Analysis: By comparing the peak area of the PTH-amino acids from the sample to the known concentration of the PTH-norleucine internal standard, a more accurate quantification of the N-terminal amino acids can be achieved.

Recommended Concentration and Preparation of PTH-Norleucine Standard

The optimal concentration of the PTH-norleucine internal standard should be within the linear dynamic range of the detector and comparable to the expected concentration of the PTH-amino acids derived from the sample. For typical Edman sequencing applications, where sample amounts are in the low picomole range, an on-column injection of 10-100 picomoles of the internal standard is recommended.

Preparation of Stock and Working Solutions

The following protocol outlines the preparation of a PTH-norleucine internal standard solution suitable for most standard protein sequencing applications.

Table 1: Recommended Concentrations for PTH-Norleucine Internal Standard

SolutionConcentrationPreparationStorage
Stock Solution 1.0 mMDissolve ~2.5 mg of PTH-Norleucine in 10 mL of HPLC-grade acetonitrile.-20°C in an amber vial for up to 6 months.
Working Solution 10 µMDilute 100 µL of the 1.0 mM Stock Solution into 9.9 mL of HPLC-grade acetonitrile.-20°C in an amber vial for up to 1 month.
Protocol for Internal Standard Preparation

Materials:

  • PTH-Norleucine (high purity, >98%)

  • HPLC-grade acetonitrile

  • Calibrated analytical balance

  • Volumetric flasks (10 mL)

  • Micropipettes

  • Amber glass vials

Procedure:

  • Stock Solution (1.0 mM):

    • Accurately weigh approximately 2.5 mg of PTH-norleucine.

    • Quantitatively transfer the weighed PTH-norleucine to a 10 mL volumetric flask.

    • Add a small amount of HPLC-grade acetonitrile to dissolve the solid.

    • Once dissolved, bring the volume up to the 10 mL mark with acetonitrile.

    • Mix thoroughly by inversion.

    • Transfer to an amber glass vial and store at -20°C.

  • Working Solution (10 µM):

    • Allow the stock solution to equilibrate to room temperature.

    • Using a calibrated micropipette, transfer 100 µL of the 1.0 mM PTH-norleucine stock solution into a 10 mL volumetric flask.

    • Bring the volume up to the 10 mL mark with HPLC-grade acetonitrile.

    • Mix thoroughly by inversion.

    • Aliquot into smaller, single-use amber vials to minimize freeze-thaw cycles and store at -20°C.

Experimental Protocol: N-Terminal Sequencing with PTH-Norleucine Internal Standard

This protocol provides a comprehensive workflow for N-terminal protein sequencing using automated Edman degradation, incorporating PTH-norleucine as an internal standard.

Workflow Overview

Edman_Degradation_Workflow cluster_prep Sample & Standard Preparation cluster_seq Automated Edman Degradation cluster_analysis Data Acquisition & Analysis Sample Protein/Peptide Sample Sequencer Protein Sequencer Sample->Sequencer IS_Stock PTH-Norleucine Stock Solution (1.0 mM) IS_Work PTH-Norleucine Working Solution (10 µM) IS_Stock->IS_Work Dilution IS_Work->Sequencer Co-injection with sample Edman_Cycle Sequential Edman Degradation Cycles Sequencer->Edman_Cycle PTH_AA PTH-Amino Acids + PTH-Norleucine Edman_Cycle->PTH_AA HPLC Reversed-Phase HPLC PTH_AA->HPLC Chromatogram Chromatogram Generation HPLC->Chromatogram Data_Analysis Data Analysis: - Peak Identification - Quantification - Sequence Determination Chromatogram->Data_Analysis

Figure 1: Workflow for N-terminal sequencing with an internal standard.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the protein or peptide sample is highly pure and free from contaminants such as primary and secondary amines (e.g., Tris buffer, glycine) that can interfere with the Edman chemistry.

    • The sample can be in a liquid form (dissolved in a volatile solvent like 0.1% TFA) or immobilized on a PVDF membrane.

    • The typical sample amount required is in the range of 10-100 picomoles.

  • Addition of Internal Standard:

    • For liquid samples, add a defined volume of the 10 µM PTH-norleucine working solution to the sample vial to achieve a final on-column amount of 10-100 picomoles. For example, for a 10 µL injection, adding 1 µL of the 10 µM working solution will result in 10 picomoles on-column.

    • For samples on a PVDF membrane, the internal standard can be added to the reaction cartridge of the protein sequencer at the beginning of the run. Consult your instrument's manual for specific instructions.

  • Automated Edman Degradation:

    • Load the sample (with the added internal standard) into the automated protein sequencer.

    • Initiate the pre-programmed Edman degradation cycles. Each cycle consists of:

      • Coupling: Reaction of the N-terminal amino group with PITC under alkaline conditions.

      • Cleavage: Release of the ATZ-amino acid derivative under acidic conditions.

      • Conversion: Transformation of the ATZ-amino acid to the more stable PTH-amino acid.

  • HPLC Analysis:

    • The PTH-amino acid from each cycle, along with the co-injected PTH-norleucine, is automatically transferred to the online HPLC system.

    • Separation is typically achieved on a C18 reversed-phase column using a gradient of acetonitrile in an aqueous buffer.

    • Detection is performed using a UV detector at 269 nm.

  • Data Analysis and Interpretation:

    • The resulting chromatograms will show a series of peaks corresponding to the PTH-amino acids cleaved at each cycle, along with a consistent peak for PTH-norleucine.

    • Peak Identification: Identify the PTH-amino acid from the sample in each cycle by comparing its retention time to that of a standard PTH-amino acid mixture. The PTH-norleucine peak serves as a retention time marker.

    • Quantification: Calculate the amount of each PTH-amino acid by comparing its peak area to the peak area of the known amount of PTH-norleucine internal standard using the following formula: Amount of PTH-Amino Acid = (Peak Area of PTH-Amino Acid / Peak Area of PTH-Norleucine) * Amount of PTH-Norleucine

    • Sequence Determination: Assemble the sequence of amino acids based on their order of appearance in the successive Edman cycles.

Logical Relationship of Key Steps

logical_flow Start Start: Pure Protein/Peptide Sample Add_IS Add Known Amount of PTH-Norleucine (IS) Start->Add_IS Edman Automated Edman Degradation Cycles Add_IS->Edman HPLC_Sep HPLC Separation of PTH-Amino Acids + IS Edman->HPLC_Sep Detection UV Detection (269 nm) HPLC_Sep->Detection Data_Proc Data Processing: Peak Integration Detection->Data_Proc Quant Quantification using IS Data_Proc->Quant Sequence Sequence Determination Quant->Sequence End End: N-Terminal Sequence Sequence->End

Figure 2: Logical flow of quantitative N-terminal sequencing.

Trustworthiness and Self-Validation

The protocol described herein incorporates a self-validating system through the consistent use of an internal standard. The consistent peak area and retention time of PTH-norleucine across all cycles provide a continuous quality control check on the analytical process. Any significant deviation in the internal standard's signal can indicate a problem with the sample injection, HPLC system, or the Edman chemistry, prompting a thorough investigation and ensuring the reliability of the generated sequence data.

Conclusion

The integration of PTH-norleucine as an internal standard is a critical step in elevating the quality and reliability of N-terminal protein sequencing by Edman degradation. The protocols and recommendations outlined in this application note provide a robust framework for achieving accurate and reproducible results. By carefully controlling experimental variables and leveraging the corrective power of an internal standard, researchers can have greater confidence in their protein characterization data, which is essential for advancing scientific discovery and ensuring the quality of biopharmaceutical products.

References

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.
  • Hewick, R. M., Hunkapiller, M. W., Hood, L. E., & Dreyer, W. J. (1981). A gas-liquid solid phase peptide and protein sequenator. The Journal of Biological Chemistry, 256(15), 7990-7997.
  • MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). PPSQ-51A/53A Protein Sequencer. Retrieved from [Link]

  • Waters Corporation. (n.d.). Amino Acid Standard Kits Care and Use Manual. Retrieved from [Link]

  • U.S. Pharmacopeia. (2016). Amino Acid Determination, Revision 1. Retrieved from [Link]

  • Welch Materials. (2025, January 21). Analytical Method for 18 Amino Acids. Retrieved from [Link]

Sources

Application Note: Preparation and Chromatographic Analysis of Phenylthiohydantoin-Norleucine (PTH-Norleucine)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Automated Edman degradation remains a foundational technique for determining the N-terminal amino acid sequence of peptides and proteins[1]. During this process, amino acids are sequentially cleaved and converted into stable phenylthiohydantoin (PTH) derivatives before identification via High-Performance Liquid Chromatography (HPLC)[1].

Because extraction and chemical conversion efficiencies can vary slightly from cycle to cycle, quantitative sequence analysis requires a robust internal standard. PTH-norleucine (CAS 4333-22-6) is universally employed for this purpose[2]. Norleucine is a non-proteinogenic amino acid; thus, it does not interfere with the natural amino acid signals of the target protein. By spiking PTH-norleucine into the fraction collector or conversion flask, analysts can normalize the peak areas of the cleaved PTH-amino acids, ensuring accurate yield calculations[2].

Physicochemical Properties & Solubility Dynamics

The dissolution of PTH-norleucine is governed by its structural duality. The molecule features a polar hydantoin ring and a highly hydrophobic butyl side chain (derived from norleucine), complemented by a phenyl ring.

The Causality of Solvent Selection:

  • Primary Solubilization: Due to the hydrophobic butyl and phenyl groups, PTH-norleucine is practically insoluble in pure water. It must first be wetted and dissolved in a strong organic solvent. Acetonitrile (ACN) or methanol (MeOH) are the solvents of choice because they readily disrupt the intermolecular hydrophobic interactions of the crystalline powder[3].

  • The "Solvent Effect" in HPLC: A common error in protocol design is injecting the 100% organic stock solution directly into the HPLC. Because PTH-amino acid separations typically begin with a highly aqueous mobile phase (e.g., 10% organic), injecting a strong organic plug causes the analyte to travel un-retained down the column until the plug diffuses. This mismatch results in severe band broadening, peak splitting, and loss of resolution.

  • Aqueous Dilution: To prevent the solvent effect, the stock solution must be diluted with water or the initial mobile phase to a final organic concentration of approximately 15% to 20% (e.g., ACN:H₂O 15:85)[4]. This ensures the analyte focuses tightly at the head of the stationary phase upon injection.

Table 1: Physicochemical Properties & Solvent Compatibility
ParameterValue / DescriptionRationale
CAS Number 4333-22-6Unique identifier for PTH-DL-Norleucine.
Molecular Weight 248.34 g/mol Relevant for molarity and yield calculations.
Primary Solvents Acetonitrile, MethanolOvercomes hydrophobicity of the butyl and phenyl rings.
Injection Solvent 15% ACN in H₂OMatches initial gradient conditions to prevent peak splitting[4].
Detection Wavelength 269 nmOptimal UV absorbance maximum for the PTH chromophore.

Mandatory Visualization: Workflows

Below are the logical workflows for incorporating and dissolving PTH-Norleucine for Edman degradation analysis.

EdmanCycle Coupling Coupling (PITC + Peptide) Cleavage Cleavage (TFA) Coupling->Cleavage Extraction Extraction (ATZ-Amino Acid) Cleavage->Extraction Conversion Conversion (Aqueous Acid) Extraction->Conversion HPLC HPLC Analysis (C18 Column) Conversion->HPLC Spike Add Internal Standard (PTH-Norleucine) Spike->Conversion Spiked prior to or after conversion

Figure 1: Integration of PTH-Norleucine into the Edman degradation and HPLC workflow.

Dissolution Weigh Weigh PTH-Norleucine (e.g., 1.0 mg) Solubilize Primary Solubilization (100% Acetonitrile) Weigh->Solubilize Overcomes hydrophobicity Dilute Aqueous Dilution (Add H2O to 15% Organic) Solubilize->Dilute Matches initial mobile phase Filter Filtration (0.22 µm PTFE) Dilute->Filter Inject HPLC Injection (Prevents Solvent Mismatch) Filter->Inject

Figure 2: Step-by-step dissolution causality to prevent HPLC band broadening.

Step-by-Step Protocol: Standard Preparation

This protocol establishes a self-validating system. By preparing a concentrated organic stock and a diluted aqueous working solution, the analyst ensures both complete solubilization and optimal chromatographic focusing.

Phase 1: Stock Solution Preparation (1.0 mg/mL)
  • Weighing: Accurately weigh 1.0 mg of PTH-norleucine powder into a clean 2.0 mL glass vial.

  • Solubilization: Add 1.0 mL of HPLC-grade Acetonitrile (100%).

  • Agitation: Vortex the vial for 30–60 seconds. Causality: Mechanical agitation accelerates the disruption of the crystal lattice. The solution should become completely clear.

  • Storage: This stock solution can be stored at -20°C. Ensure the vial is tightly sealed with a PTFE-lined cap to prevent solvent evaporation, which would alter the standard concentration.

Phase 2: Working Solution Preparation (e.g., 50 µg/mL)
  • Aliquot: Transfer 50 µL of the 1.0 mg/mL stock solution into a new 1.5 mL autosampler vial.

  • Dilution: Add 950 µL of HPLC-grade Water (or Mobile Phase A).

  • Mixing: Vortex thoroughly. The final solvent composition is now 5% Acetonitrile / 95% Water.

    • Self-Validation Check: Inspect the vial against a dark background. If precipitation occurs (micro-cloudiness), the analyte has crashed out. In such cases, increase the final acetonitrile concentration to 15% (e.g., 150 µL Stock + 850 µL Water)[4].

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could foul the HPLC column frit.

Chromatographic Method Parameters

To effectively resolve PTH-norleucine from the 20 standard proteinogenic PTH-amino acids, a specialized gradient is required. The separation relies on reversed-phase partition chromatography[1].

  • Column: C18 or Cyanopropyl phase, 250 mm × 4.6 mm, 5 µm particle size (endcapped to reduce secondary silanol interactions)[4].

  • Column Temperature: 35°C – 40°C. Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer and sharpening peaks.

  • Detection: UV at 269 nm.

Table 2: Optimized Gradient for PTH-Amino Acid Separation

Note: Mobile Phase A = 10 mM Sodium Acetate buffer (pH 4.0); Mobile Phase B = Acetonitrile.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Rationale
0.01.09010Retains polar PTH-amino acids (e.g., Asp, Glu).
5.01.09010Isocratic hold to resolve early eluting hydrophilic residues.
20.01.05050Linear gradient to elute moderately hydrophobic residues.
25.01.04060Elution of highly hydrophobic residues, including PTH-Norleucine.
30.01.09010Column re-equilibration for the next injection.

System Suitability Test (SST): Before analyzing unknown Edman degradation samples, inject the PTH-norleucine working solution three times. The Relative Standard Deviation (RSD) of the retention time must be < 0.5%, validating the equilibration of the column and the accuracy of the gradient pump.

References

  • Source: Journal of Chromatographic Science (oup.com)
  • Source: PMC (nih.gov)
  • Source: Canadian Science Publishing (cdnsciencepub.com)
  • Application Note No.

Sources

Application Note: Elucidating the Elution Behavior of PTH-Norleucine on C18 Reversed-Phase Columns

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the elution characteristics of Phenylthiohydantoin (PTH)-Norleucine using C18 reversed-phase high-performance liquid chromatography (RP-HPLC). Norleucine, a non-proteinogenic amino acid, serves as a critical internal standard for quantitative amino acid analysis and, most notably, in N-terminal protein sequencing via Edman degradation.[1][2] Understanding its retention behavior is paramount for robust and reproducible analytical methods. We delve into the fundamental principles governing its separation, provide a comprehensive, field-tested protocol, and discuss the key variables that influence its elution time.

Introduction: The Significance of PTH-Norleucine in Protein Analytics

The precise sequencing of proteins is a cornerstone of proteomics and biochemical research. The Edman degradation reaction, a method for sequencing amino acids in a peptide from the N-terminus, remains a primary and highly reliable technique.[3][4] In this process, the N-terminal amino acid is sequentially cleaved and converted into a more stable phenylthiohydantoin (PTH) derivative.[5] These PTH-amino acids are then identified, typically by RP-HPLC.[6][7]

The accuracy of this method relies on precise quantification and unambiguous identification of the PTH-amino acid produced at each cycle.[8] This is where PTH-norleucine plays an indispensable role. As a non-naturally occurring amino acid, a known quantity of norleucine is added to the sample at the beginning of the sequencing run.[1][9] Its subsequent detection as PTH-norleucine provides a constant reference point, allowing for the normalization of variations in reaction yield and injection volume, thereby ensuring quantitative accuracy throughout the analysis.[1][10]

The elution position of any analyte in RP-HPLC is governed by its hydrophobicity; solutes are eluted in order of increasing molecular hydrophobicity.[11] Norleucine is an isomer of leucine and possesses a straight, four-carbon alkyl side chain, rendering it significantly hydrophobic.[12] Consequently, PTH-norleucine exhibits strong retention on nonpolar C18 stationary phases and is typically one of the later-eluting compounds in a standard PTH-amino acid mixture. Its elution time serves as a crucial anchor point in the chromatogram.

The Science of Separation: PTH-Norleucine and the C18 Stationary Phase

Reversed-phase chromatography separates molecules based on their hydrophobic character. The stationary phase consists of silica particles that have been surface-modified with long, C18 (octadecyl) alkyl chains, creating a nonpolar environment. The mobile phase is a more polar, aqueous-organic mixture.

The retention mechanism for PTH-norleucine is driven by the hydrophobic effect. The nonpolar components of the PTH-norleucine molecule—specifically the phenyl ring and the n-butyl side chain of norleucine—are repelled from the polar mobile phase and preferentially partition into the nonpolar C18 stationary phase. Elution is achieved by gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase, a technique known as gradient elution.[11][13] This increase in mobile phase non-polarity weakens the hydrophobic interactions, allowing the PTH-norleucine to desorb from the stationary phase and travel to the detector.

Diagram: Interaction of PTH-Norleucine with C18 Phase

The following diagram illustrates the fundamental hydrophobic interactions governing the retention of PTH-norleucine.

G cluster_0 C18 Stationary Phase cluster_1 Silica Silica Bead C18_Chains {-O-Si-(CH2)17-CH3 -O-Si-(CH2)17-CH3 -O-Si-(CH2)17-CH3} PTH_NLE Phenyl Group Thiohydantoin Ring n-Butyl Side Chain (Norleucine) PTH_NLE:f0->C18_Chains Hydrophobic Interaction PTH_NLE:f2->C18_Chains Hydrophobic Interaction

Caption: Hydrophobic interactions between PTH-Norleucine and C18 chains.

Protocol: Quantitative Analysis of PTH-Norleucine on a C18 Column

This protocol outlines a standard gradient elution method for the separation and identification of PTH-norleucine. It is intended as a robust starting point that can be optimized for specific instrumentation and sample matrices.

Materials and Reagents
  • PTH-Norleucine Standard: (e.g., from Sigma-Aldrich or synthesized).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Water: Ultrapure water (≥18 MΩ·cm).[14]

  • Buffer Reagents: Sodium acetate trihydrate, glacial acetic acid.

  • Ion-Pairing Agent (optional but recommended): Trifluoroacetic acid (TFA).

  • Column: A high-quality C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Instrument and Conditions
  • HPLC System: A binary or quaternary HPLC/UHPLC system with a UV/DAD detector.

  • Detection Wavelength: 269 nm.[15]

  • Column Temperature: 35 - 45 °C. Temperature control is crucial for reproducible retention times.[16]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Mobile Phase A: 5% Acetonitrile in 25 mM Sodium Acetate buffer, pH 4.5.

    • To prepare 1 L: Dissolve 3.4 g of sodium acetate trihydrate in ~940 mL of ultrapure water. Adjust pH to 4.5 with glacial acetic acid. Add 50 mL of acetonitrile. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 80% Acetonitrile in Water.

    • To prepare 1 L: Mix 800 mL of acetonitrile with 200 mL of ultrapure water. Filter through a 0.22 µm membrane.

  • Note on TFA: For improved peak shape, 0.1% TFA can be added to both Mobile Phase A and B, though pH may need re-adjustment.[11][17]

Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of PTH-norleucine in 10 mL of methanol or acetonitrile.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of Mobile Phase A. This standard is used for determining the retention time and for system suitability checks.

Chromatographic Method: Step-by-Step
  • System Equilibration: Purge the system with both mobile phases. Equilibrate the C18 column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15-20 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject 10 µL of the working standard diluent (Mobile Phase A) to ensure no system peaks interfere with the analyte.

  • Standard Injection: Inject 10 µL of the 10 µg/mL PTH-norleucine working standard.

  • Gradient Elution Program: Execute the following gradient program.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.095.05.0Initial
20.040.060.0Linear
22.00.0100.0Linear
25.00.0100.0Hold
25.195.05.0Step
30.095.05.0Hold
Table 1: Example Gradient Elution Program for PTH-Amino Acid Analysis.
  • Data Acquisition: Record the chromatogram for 30 minutes.

  • Post-Run Equilibration: The final step of the gradient returns the system to initial conditions, preparing it for the next injection.

Results and Discussion: Factors Influencing Elution Time

Under the conditions described above, PTH-norleucine is expected to elute as a sharp, symmetric peak in the later part of the gradient, typically between 15 and 20 minutes. Its identification is based almost solely on matching its elution position with that of a known standard.[7] The absolute retention time can be influenced by several key factors, which must be carefully controlled for method robustness.

ParameterEffect on Retention TimeCausality & Expert Insights
% Organic Solvent (ACN) Decrease Increasing the concentration of acetonitrile makes the mobile phase more nonpolar, reducing the hydrophobic interaction between PTH-norleucine and the C18 stationary phase, thus accelerating elution.[11]
Column Temperature Decrease Increasing temperature reduces mobile phase viscosity and increases analyte mass transfer kinetics. This generally leads to shorter retention times, with a common rule of thumb being a ~2% decrease in retention for every 1°C increase.[16]
Flow Rate Decrease A higher flow rate reduces the time the analyte spends interacting with the stationary phase, leading to a proportional decrease in retention time.
Mobile Phase pH Minimal Effect For PTH-norleucine, which lacks an ionizable side chain, pH has a minimal direct effect on its retention. However, extreme pH values can affect the stability of the silica-based column. For other PTH-amino acids with acidic or basic side chains, pH is a critical parameter for controlling retention.[18]
Column Hardware Variable Different C18 columns (manufacturer, end-capping, particle size, dimensions) will produce different retention times due to variations in surface area, carbon load, and residual silanol activity.[18][19] Method transfer between labs often requires adjustment to match retention times.[16]
Table 2: Key Parameters Affecting PTH-Norleucine Elution Time.

Experimental Workflow and Data Validation

A successful analysis requires a systematic and validated workflow, from sample handling to final data interpretation.

Diagram: Standard Analytical Workflow

workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_std Prepare PTH-Nle Working Standard inject Inject Standard/Sample prep_std->inject prep_mob Prepare & Degas Mobile Phases equil System & Column Equilibration prep_mob->equil equil->inject gradient Execute Gradient Elution Program inject->gradient detect UV Detection (269 nm) gradient->detect acquire Chromatogram Acquisition detect->acquire integrate Peak Integration acquire->integrate quant Quantification (Internal Standard Method) integrate->quant

Caption: A typical workflow for the analysis of PTH-norleucine.

Conclusion

The elution time of PTH-norleucine on C18 reversed-phase columns is a predictable and controllable parameter, governed primarily by its high hydrophobicity. By serving as a non-proteinogenic internal standard, it provides a reliable anchor for the identification and quantification of other PTH-amino acids during protein sequencing. The protocol and principles outlined in this note offer a comprehensive framework for developing and executing robust analytical methods. Careful control over mobile phase composition, temperature, and column hardware is essential for achieving the reproducible retention times necessary for high-confidence protein analysis.

References

  • Temperature-Responsive Chromatographic Separation of Amino Acid Phenylthiohydantoins Using Aqueous Media as the Mobile Phase.
  • B1. Amino Acid Analysis and Chemical Sequencing. Chemistry LibreTexts.
  • Mobile-Phase Optimization in Gradient-Elution HPLC for the Separation of the Phenylthiohydantoin-Amino Acid.
  • Liquid chromatographic separ
  • Separation of PTH amino acids. Merck Millipore.
  • Identification of PTH-Amino Acids by HPLC.
  • THE SEPARATION AND QUANTITATIVE IDENTIFICATION OF PTH-AMINO ACIDS BY HIGH PRESSURE LIQUID CHROM
  • HPLC of Peptides and Proteins. Humana Press Inc..
  • Analytical Method for 18 Amino Acids.
  • Identification of PTH-Amino Acids by High-Performance Liquid Chrom
  • Automated Edman Degrad
  • Edman degrad
  • Identification of PTH-Amino Acids by HPLC: Gregory A. Grant and Mark W. Crankshaw. Scribd.
  • Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chrom
  • Attomole level protein sequencing by Edman degradation coupled with acceler
  • What internal standard can be used for the analysis of amino acids using Pre-Column HPLC?.
  • Behaviour of proteins on reversed-phase supports during high performance liquid chromatography on C18 stationary p.
  • Protein Sequencing by Edman Degradation. Medizinische Universität Innsbruck.
  • Hydrophobicity Index Table of Common Amino Acids. Alfa Chemistry.
  • Factors Impacting Chromatography Retention Time.
  • Simultaneous determination of 18 amino acids by reversed-phase high performance liquid chromatography with precolumn phenylisothiocyanate derivatization.
  • C18 Reversed Phase HPLC Columns. Obrnuta faza.
  • Phosphopeptide elution times in reversed-phase liquid chrom

Sources

UV detection wavelengths for Phenylthiohydantoin-norleucine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of UV Detection Wavelengths for Phenylthiohydantoin-Norleucine (PTH-Nle) in Automated Edman Degradation

The Analytical Challenge: Precision in Protein Sequencing

In the realm of structural biology and biopharmaceutical development, determining the exact primary sequence of a protein is non-negotiable. While mass spectrometry has revolutionized proteomics, automated Edman degradation remains the gold standard for unambiguous N-terminal sequencing, differentiating isobaric amino acids (like Leucine and Isoleucine) that mass spectrometry often conflates.

Protein sequence analysis employing Edman degradation chemistry relies strictly on High-Performance Liquid Chromatography (HPLC) to identify the phenylthiohydantoin (PTH) amino acid liberated at each cycle[1]. Because identification is based entirely on chromatographic retention time, the system requires a robust, self-validating internal standard. Norleucine (Nle) —an unnatural, straight-chain aliphatic amino acid—is the premier choice. It elutes in a sparse region of the reverse-phase chromatogram (typically between Valine and Phenylalanine), preventing co-elution with any of the 20 standard proteinogenic amino acids.

However, the fidelity of this analysis hinges on the photophysics of the detector. Selecting the correct UV detection wavelength is the most critical variable in maximizing the Signal-to-Noise (S/N) ratio for trace-level (femtomole) peptide sequencing.

Mechanistic Causality: The Photophysics of the PTH Chromophore

During Edman degradation, the N-terminal amino acid is cleaved as an anilinothiazolinone (ATZ) derivative, which is subsequently converted in aqueous acid to the more thermodynamically stable PTH-amino acid.

Why 269 nm? The resulting PTH derivative possesses a highly conjugated


-electron system. The thiocarbonyl group (

) conjugated with the phenyl ring produces a strong, broad

transition. The absorption maximum (

) for this specific structural motif occurs precisely at 269 nm[2]. Measuring at 269 nm provides an optimal analytical window: it maximizes the molar absorptivity (

) of the PTH ring while completely bypassing the deep-UV absorbance (<240 nm) of the complex acetate buffers and organic modifiers required for the HPLC mobile phase.

While legacy systems often utilized 254 nm (due to the emission lines of early mercury lamps), monitoring at 254 nm captures only the shoulder of the absorption peak, sacrificing approximately 50% of potential sensitivity.

Workflow Visualization

G Sample 1. Protein/Peptide Sample (Unknown Sequence) IS 2. Spike with Norleucine (Self-Validating Internal Standard) Sample->IS Edman 3. Edman Degradation (Coupling, Cleavage, Conversion) IS->Edman HPLC 4. RP-HPLC Separation (C18 Column, Gradient Elution) Edman->HPLC UV 5. UV Detection (λmax = 269 nm) HPLC->UV Data 6. Chromatogram Analysis (RRT Calculation & Sequencing) UV->Data

Workflow of Edman degradation using Norleucine as an internal standard with HPLC-UV detection.

Quantitative Data: UV Absorbance Comparison

To illustrate the causality behind wavelength selection, the following table summarizes the photophysical response of PTH-Norleucine across standard UV detection channels.

Wavelength (

)
Photophysical InteractionRelative Sensitivity (PTH-Nle)Signal-to-Noise (S/N)Diagnostic Utility
210 nm Amide/Peptide bond

HighPoorNot recommended due to severe solvent background absorbance.
254 nm Aromatic ring

(Shoulder)
Moderate (~50%)AcceptableLegacy wavelength; sub-optimal for trace-level analysis.
269 nm Thiocarbonyl-Phenyl conjugated

Maximum (100%)OptimalGold Standard ; maximizes PTH ring absorbance with minimal noise.
313 nm Dehydro-derivative specific absorbanceVery LowPoorUsed strictly as a secondary channel to confirm PTH-Threonine/Serine.

Experimental Protocol: Self-Validating HPLC Analysis of PTH-Nle

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . The internal standard (PTH-Nle) acts as a continuous feedback loop; if its parameters deviate, the run is automatically flagged, preventing the misidentification of sequence residues.

Phase 1: Reagent and Mobile Phase Preparation

Causality Check: PTH-amino acids range from highly polar (PTH-Asp) to highly non-polar (PTH-Trp). A step-gradient elution is strictly required to resolve all derivatives[3].

  • Mobile Phase A (Aqueous): Prepare a 30 mM Sodium Acetate buffer. Adjust the pH to exactly 3.8 using glacial acetic acid. Add 5% (v/v) Tetrahydrofuran (THF). Note: The pH of 3.8 ensures acidic amino acids remain partially protonated for column retention, while THF acts as a hydrogen-bond acceptor to resolve the critical PTH-Proline/PTH-Threonine co-elution pair.

  • Mobile Phase B (Organic): Prepare a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Methanol.

  • Internal Standard Solution: Dissolve highly purified PTH-Norleucine in Mobile Phase A to a final concentration of 10 pmol/µL.

Phase 2: HPLC Setup and System Suitability
  • Column: Install a high-efficiency C18 Reverse-Phase column (e.g., 2.1 mm x 250 mm, 5 µm particle size). Maintain the column compartment at a strict 45°C to reduce mobile phase viscosity and sharpen peak shapes.

  • Detector Configuration: Set the primary UV/Vis or Photodiode Array (PDA) detector to 269 nm with a bandwidth of 4 nm. Set a reference wavelength at 360 nm (bandwidth 100 nm) to subtract baseline drift caused by the gradient.

  • Gradient Program: Initiate flow at 0.2 mL/min. Run a linear gradient from 10% Mobile Phase B to 60% Mobile Phase B over 30 minutes, followed by a 5-minute column wash at 90% B.

Phase 3: The Self-Validating Analytical Run
  • Calibration Injection: Inject 10 µL of the PTH-Nle standard (100 pmol on-column). Record the exact Retention Time (

    
    ) and Area Under the Curve (
    
    
    
    ).
  • Sample Spiking: For every unknown Edman degradation cycle product, spike the sample vial with 10 pmol of the PTH-Nle internal standard prior to injection.

  • Automated Validation Logic (The Feedback Loop):

    • Injection Volume Integrity: The system integrates the

      
       for the unknown sample. If the area deviates by >5% from the calibration injection, the system flags a micro-pipetting or autosampler failure.
      
    • Chromatographic Stability: The system records the

      
       for the unknown sample. If the retention time shifts by >0.1 minutes, it indicates mobile phase evaporation or pump cavitation. The system must automatically pause the sequence queue to prevent misidentification of the unknown PTH-amino acids.
      
  • Data Analysis: Calculate the Relative Retention Time (RRT) for all unknown peaks by dividing their retention time by

    
    . Compare these RRT values against a standard library of the 20 proteinogenic PTH-amino acids to deduce the protein sequence.
    

References

Sources

Storage conditions for PTH-norleucine stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Storage and Handling of PTH-Norleucine Stock Solutions

Executive Summary

The biological integrity of Parathyroid Hormone (PTH) analogs, specifically [Nle8,18, Tyr34]-PTH(1-34) , relies heavily on mitigating two primary degradation pathways: oxidative modification and surface adsorption . While the substitution of Methionine (Met) with Norleucine (Nle) significantly enhances chemical stability against oxidation, the peptide remains highly susceptible to physical loss via adsorption to laboratory plastics and glass. This guide provides a validated protocol for the reconstitution, storage, and handling of PTH-norleucine to ensure consistent experimental reproducibility in drug development and signaling assays.

Technical Background: The Norleucine Advantage

The Oxidation Problem in Native PTH

Native PTH(1-34) contains Methionine residues at positions 8 and 18. These residues are highly prone to oxidation, converting the thioether side chain into a sulfoxide. This structural change alters the peptide's conformation, drastically reducing its affinity for the PTH1 receptor (PTH1R) and diminishing biological potency.

The Norleucine Solution

To circumvent this, synthetic analogs replace Methionine with Norleucine (Nle) . Nle is isosteric with Methionine but lacks the sulfur atom, rendering it immune to oxidative attack while preserving the lipophilicity required for receptor binding.

Figure 1: Mechanism of Norleucine Stabilization The following diagram illustrates the structural divergence between native Met-PTH and Nle-PTH under oxidative stress.

PTH_Stability Native Native PTH(1-34) (Met8, Met18) Oxidation Oxidative Stress (Air, pH, Light) Native->Oxidation NleAnalog [Nle8,18]-PTH(1-34) (Norleucine Substituted) NleAnalog->Oxidation MetSulfoxide Met-Sulfoxide Variant (Conformational Change) Oxidation->MetSulfoxide S-oxidation Stable Structurally Intact (Retained Potency) Oxidation->Stable Resistant Inactive Loss of Bioactivity (Reduced Receptor Affinity) MetSulfoxide->Inactive

Caption: Comparative stability pathway showing how Norleucine substitution prevents the oxidative degradation cascade common in native PTH peptides.

Critical Handling Challenges

Even with Nle stabilization, the peptide is not indestructible. Two physical factors must be controlled:

  • Surface Adsorption (The "Sticky" Peptide Issue): PTH peptides are amphipathic and adhere rapidly to glass and standard polypropylene surfaces. At nanomolar concentrations, up to 60% of the peptide can be lost to the tube walls within hours if not protected by a carrier protein.

  • Solubility vs. pH: PTH fragments often exhibit poor solubility or aggregation at neutral pH (7.0–7.4) during the initial dissolution phase.[1] They dissolve best in acidic environments.[1]

Protocol: Preparation of Stock Solutions

Objective: Create a 100 µM (or 0.1 mg/mL) master stock solution that is sterile, stable, and free of aggregates.

Reagents Required:
  • Lyophilized [Nle8,18, Tyr34]-PTH(1-34)[2]

  • Solvent A: 10 mM Acetic Acid (sterile filtered)

  • Solvent B: PBS (Phosphate Buffered Saline) + 0.1% BSA (Bovine Serum Albumin)

  • Labware: Protein LoBind® Tubes (Eppendorf or equivalent) — Crucial for preventing loss.

Step-by-Step Workflow

Figure 2: Optimized Reconstitution Workflow

Reconstitution_Protocol Start Lyophilized Powder (-20°C Storage) Step1 1. Acidic Dissolution Add 10 mM Acetic Acid (Dissolves aggregates) Start->Step1 Warm to RT Step2 2. Carrier Addition Dilute 1:10 with PBS + 0.1% BSA (Prevents adsorption) Step1->Step2 Ensure Clarity Step3 3. Aliquotting Dispense into LoBind Tubes (Avoids freeze-thaw) Step2->Step3 Store Storage -80°C (Long Term) Step3->Store

Caption: Workflow prioritizing initial acidic solubility followed by carrier protein stabilization.

Detailed Procedure:
  • Equilibration: Remove the lyophilized peptide vial from the freezer and allow it to equilibrate to room temperature (approx. 20 mins) before opening. This prevents condensation from forming inside the vial, which can hydrolyze the peptide.

  • Initial Dissolution (Acidic Phase):

    • Do NOT add water or PBS directly.

    • Add 10 mM Acetic Acid to the vial to achieve a concentration of 1 mg/mL (or 10x your final desired stock concentration).

    • Why? The acidic pH ensures complete protonation of basic residues, breaking up intermolecular aggregates.

    • Vortex gently or swirl until the solution is perfectly clear.

  • Dilution & Stabilization (Carrier Phase):

    • Dilute the acidic solution to the final stock concentration (e.g., 100 µM) using PBS containing 0.1% BSA .

    • Why? The BSA coats the plastic surfaces, preventing the PTH peptide from sticking. The buffer neutralizes the acid for biological compatibility.

  • Aliquotting:

    • Immediately dispense the solution into single-use aliquots (e.g., 10–50 µL) using Protein LoBind tubes.

    • Warning: Never store the bulk stock in the original glass vial after reconstitution.

  • Freezing:

    • Flash freeze in liquid nitrogen (optional but recommended) or place directly into a -80°C freezer.

Storage Specifications & Stability Matrix

The following table summarizes the stability of [Nle8,18, Tyr34]-PTH(1-34) under various conditions.

StateConditionStability EstimateNotes
Lyophilized Powder -20°C, Desiccated1–2 YearsProtect from light.
Lyophilized Powder Room Temp< 2 WeeksHygroscopic; degrades via hydrolysis.
Solubilized Stock -80°C (with BSA)6–12 MonthsRecommended storage condition.
Solubilized Stock -20°C (with BSA)1–3 MonthsAcceptable, but crystal growth may damage peptide.
Solubilized Stock 4°C (Refrigerator)< 1 WeekRisk of bacterial growth and slow hydrolysis.
Freeze-Thaw Cycles -80°C to RTMax 2 CyclesActivity drops significantly after 3+ cycles.

Quality Control & Troubleshooting

  • Turbidity: If the solution appears cloudy after adding PBS, the peptide has aggregated.

    • Fix: Sonicate briefly (5-10 seconds) or add a small volume of acetic acid to lower the pH slightly.

  • Loss of Potency: If assay results are inconsistent:

    • Check if "Low Retention" tips and tubes were used.

    • Verify that BSA was included in the dilution buffer.

    • Ensure the stock was not subjected to multiple freeze-thaw cycles.[2]

References

  • Sigma-Aldrich. (n.d.). Product Information: [Nle8,18,Tyr34]-PTH 1-34 bovine. Retrieved from

  • Bachem. (n.d.). Handling and Storage of Peptides. Retrieved from

  • Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLoS ONE, 10(5). Retrieved from

  • Phoenix Pharmaceuticals. (n.d.). Peptide Handling Guidelines. Retrieved from

  • National Institutes of Health (NIH). (2009). Optimization of PTH/PTHrP Hybrid Peptides. PMC. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PTH-Norleucine Retention Time Shifts in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. This guide is designed for scientists and researchers who utilize Phenylthiohydantoin (PTH)-norleucine as an internal standard in HPLC-based protein sequencing and amino acid analysis. As a Senior Application Scientist, I understand that a shifting retention time for your internal standard can compromise data integrity and lead to significant delays. This document provides a structured, in-depth approach to diagnosing and resolving these issues, moving from common, simple fixes to more complex systematic problems.

Norleucine is an isomer of leucine and is not naturally incorporated into proteins, making its PTH derivative an excellent internal standard for monitoring the Edman degradation process.[1][2][3] Its purpose is to provide a consistent, reliable chromatographic marker against which the other PTH-amino acids can be identified and quantified.[4] A shift in its retention time is a critical indicator of a problem within the analytical system.

This guide is structured to help you logically diagnose the root cause of retention time variability.

Section 1: The First 60 Minutes - Quick Checks for Common Issues

Before delving into complex system diagnostics, a few simple checks can often resolve sudden retention time shifts. These issues are typically related to the immediate setup and consumables.

FAQ: My PTH-norleucine peak shifted significantly on the first injection of the day. What are the most immediate things to check?

A sudden, large shift in retention time is often due to a simple human error or a basic system fault.

The Cause: The problem is likely an incorrect mobile phase composition delivered to the column or a significant leak.[5] This can happen if solvent lines are in the wrong bottles, if a new mobile phase was prepared incorrectly, or if a fitting has become loose.[6]

The Solution: A Step-by-Step "Walk the Flow Path" Check

  • Verify Solvent Lines: Physically trace each solvent line from the HPLC pump to the correct mobile phase reservoir. Ensure Line A is in Bottle A and Line B is in Bottle B. It's a surprisingly common oversight, especially on shared instruments.[6]

  • Check for Leaks: With the pump running at the analytical flow rate, carefully inspect all fittings from the pump to the detector. Use a wipe to check for any signs of moisture, especially around the pump head, injector, and column connections.[5][7] A leak will cause a pressure drop and can alter the mobile phase composition delivered by the pump, directly impacting retention time.[8]

  • Inspect Mobile Phase:

    • Correct Preparation? Double-check your notes. Was the new batch of mobile phase prepared with the correct volumes of organic solvent, buffer, and additives? Even a small error in the percentage of organic solvent will cause a significant shift.[9]

    • Evaporation? Are the solvent bottles loosely capped? Volatile organic components like acetonitrile can evaporate, increasing the aqueous content of the mobile phase and leading to longer retention times.[10][11]

  • Purge the System: If you've just changed mobile phases, ensure you have thoroughly purged all lines. Remnants of a previous, stronger solvent in the lines can cause analytes to elute much earlier on the first few runs.[6] Purge each line for several minutes to waste before directing flow to the column.

Section 2: Deep Dive - Systematic Troubleshooting

If the initial checks do not resolve the issue, a more systematic approach is required. Retention time drift—a gradual shift over several runs—or inconsistent, fluctuating retention times point to more subtle problems with the mobile phase, column, or hardware.[12]

Mobile Phase Integrity

The mobile phase is the lifeblood of the separation. Its consistency is paramount for reproducible chromatography.

The Cause: Yes, this is a classic symptom of a changing mobile phase. The two most common culprits are a change in pH or a change in the organic-to-aqueous ratio.[10][13]

  • pH Shifts: For PTH-amino acids, which have ionizable groups, mobile phase pH is a critical parameter.[14] If your mobile phase contains a buffer, its pH can change over time due to the absorption of atmospheric CO2 (for basic buffers) or the evaporation of volatile acidic modifiers like trifluoroacetic acid (TFA).[8][10] A change in pH alters the ionization state of the analyte and the column's stationary phase, thereby changing retention.[15][16]

  • Compositional Changes: As mentioned, volatile organic solvents can evaporate from pre-mixed mobile phases, making the mobile phase progressively weaker (more aqueous) and increasing retention times.[11]

The Solution: Best Practices for Mobile Phase Preparation and Use

ParameterBest PracticeRationale
Preparation Prepare fresh mobile phase daily. Use a calibrated pH meter. Filter all aqueous components through a 0.22 µm filter.Ensures accuracy and prevents microbial growth or degradation, which can alter pH and contaminate the system.[17]
Buffering Choose a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH.This provides the maximum buffering capacity, resisting shifts in pH.
Degassing Degas the mobile phase thoroughly using an in-line degasser, sonication, or helium sparging.Prevents the formation of air bubbles in the pump, which can cause flow rate inaccuracies and pressure fluctuations.[7][18]
Storage Keep solvent bottles capped when not in use. Avoid using laboratory film, which can leach contaminants.Minimizes evaporation of volatile components and absorption of atmospheric gases.[11]
Column Health and Chemistry

The column is where the separation occurs. Its condition is critical for consistent performance. A gradual decrease in retention time is a common sign of column aging or contamination.[19]

The Cause: This typically points to two issues: irreversible contamination or stationary phase degradation.

  • Contamination: Strongly retained compounds from the sample matrix can build up on the column head.[12] This accumulation can create a new, unintended stationary phase, altering the column's chemistry and often leading to shorter retention times and broader peaks.[5]

  • Stationary Phase Degradation (Hydrolysis): Most reversed-phase columns use a silica base with a bonded C18 (or similar) stationary phase. Operating at a low pH (typically < 2.5) can cause hydrolysis of the bonded phase, literally stripping it from the silica support.[11][17] This loss of the hydrophobic stationary phase results in reduced retention for all analytes.[9][19]

The Solution: Column Cleaning and Performance Verification

Protocol: Column Washing and Regeneration

If you suspect contamination, a rigorous washing procedure can often restore performance. Always disconnect the column from the detector before flushing with strong solvents.

  • Flush Buffer: Wash the column with 10-20 column volumes of your mobile phase without the buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:Buffer, wash with 50:50 Acetonitrile:Water).

  • Organic Wash: Flush with 10-20 column volumes of 100% Acetonitrile.

  • Stronger Solvent (for severe contamination): If retention is not restored, consider flushing with progressively stronger, miscible solvents. A common sequence for reversed-phase columns is:

    • Isopropanol

    • Methylene Chloride

    • Hexane (You must then reverse the sequence to return to your reversed-phase mobile phase, ensuring miscibility at each step).

  • Re-equilibration: Once clean, re-equilibrate the column with your analytical mobile phase for at least 20-30 column volumes before the next injection.[9] Insufficient equilibration is a major cause of retention time shifts, especially in gradient methods.[9]

If washing does not restore retention time, and you have been operating at low pH, the column has likely reached the end of its lifespan and must be replaced.[20]

HPLC System and Hardware

If the mobile phase and column have been ruled out, the issue may lie with the HPLC hardware itself. The pump and column oven are the most common culprits for retention time issues.

The Cause: Random fluctuations, rather than a consistent drift, often point to a mechanical issue, most commonly with the pump or its check valves.[7]

  • Pump Performance: The pump is responsible for delivering a precise and consistent flow rate and mobile phase composition. Worn pump seals or malfunctioning check valves can lead to an unstable flow rate and inaccurate gradient mixing.[21] This causes pressure fluctuations and erratic retention times.[7][22]

  • Temperature Fluctuations: The viscosity of the mobile phase, and therefore the separation kinetics, is dependent on temperature. A 1°C change in temperature can alter retention times by 1-2%.[23] If the column oven is not functioning correctly or is not used at all, ambient temperature changes in the lab can cause retention times to drift.[13][24]

The Solution: System Checks

  • Check Pump Pressure: Observe the pressure reading from your HPLC software. A healthy system should have a stable pressure trace (e.g., ±1-2 bar). If you see regular, cyclical pressure fluctuations, it's a strong indication of an air bubble or a failing check valve.[25]

  • Verify Flow Rate: Manually check the flow rate by pumping your mobile phase into a graduated cylinder for a set amount of time (e.g., 10 minutes). The collected volume should match the expected volume based on your set flow rate. If it doesn't, the pump requires service.

  • Use a Column Oven: Always use a thermostatted column compartment.[5] Ensure it is set to a stable temperature, typically slightly above ambient (e.g., 30-40°C), to overcome fluctuations in the lab environment.

Section 3: Visualization and Workflow

To aid in diagnostics, the following workflow provides a logical path for troubleshooting.

Troubleshooting Workflow Diagram

Caption: A systematic workflow for diagnosing PTH-norleucine retention time shifts.

References

Sources

Resolving co-elution of PTH-norleucine with other PTH-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Co-elution of PTH-Norleucine with Hydrophobic PTH-Amino Acids

Introduction: The Critical Role of PTH-Norleucine

Q: Why is PTH-Norleucine (Nle) used as the internal standard in Edman degradation, and why is its co-elution a critical failure mode?

A: In automated N-terminal protein sequencing (Edman degradation), quantitation relies on the injection of a known internal standard to correct for injection variability, solvent evaporation, and detector drift. Norleucine (Nle) is the industry-standard choice because it is a non-proteinogenic amino acid (absent in natural mammalian samples) with high stability.

However, its structural properties create a specific vulnerability. Nle is a straight-chain aliphatic isomer of Leucine (Leu) and Isoleucine (Ile). On the standard C18 Reverse Phase (RP-HPLC) columns used in sequencers (e.g., Applied Biosystems, Shimadzu), PTH-Nle elutes in the "hydrophobic cluster" alongside PTH-Leucine , PTH-Isoleucine , and PTH-Phenylalanine (Phe) .

The Failure Mode: If PTH-Nle co-elutes with a sample amino acid (typically Leu or Phe), the sequencer software cannot distinguish the standard from the analyte. This results in:

  • False Quantitation: The cycle yield is artificially inflated.

  • Sequence Gaps: The software may "subtract" the internal standard area from the analyte, leading to a false negative (blank cycle) or ambiguous call.

Diagnostic Guide: Identifying the Co-elution

Q: How do I confirm if my internal standard is co-eluting?

A: Use the "Peak Shape & Ratio" diagnostic protocol. Co-elution is rarely a perfect overlap; it usually manifests as peak distortion before it becomes a single merged peak.

Diagnostic IndicatorObservationRoot Cause
Peak Broadening The Nle peak width at half-height (

) increases by >15% compared to the standard run.
Partial separation of Nle and co-eluting analyte (e.g., PTH-Phe).
Retention Time Shift The Nle peak apex shifts ±0.2 min relative to the previous cycle.The analyte peak is "pulling" the centroid of the Nle peak.
Area Ratio Anomaly The area of the "Nle" peak suddenly doubles or triples in a specific cycle.Direct co-elution with a residue (likely Leu or Phe) in the protein sequence.
Shouldering A distinct shoulder appears on the ascending or descending slope of the Nle peak.Chromatographic resolution (

) is < 0.8.
Troubleshooting & Optimization Protocols
Scenario A: PTH-Norleucine is co-eluting with PTH-Phenylalanine (Phe)

Mechanism: PTH-Phe contains an aromatic ring, while PTH-Nle is aliphatic. On standard C18 columns,


 interactions can cause Phe to retain longer, pushing it into the Nle window.

Protocol 1: Mobile Phase Selectivity Adjustment (The "THF Effect")

  • Concept: Tetrahydrofuran (THF) preferentially solvates aromatic rings, reducing the retention of PTH-Phe relative to aliphatic PTH-Nle.

  • Action: Add 1-3% (v/v) THF to Mobile Phase A (Aqueous).

  • Validation:

    • Prepare Mobile Phase A with 2% THF.

    • Equilibrate column for 20 column volumes.

    • Inject Standard Mixture.

    • Success Criteria: PTH-Phe should shift to an earlier retention time, increasing resolution (

      
      ) from PTH-Nle.
      

Protocol 2: Temperature Modulation

  • Concept: Higher temperatures generally reduce retention but affect rigid aromatic molecules (Phe) differently than flexible aliphatic chains (Nle).

  • Action: Decrease column oven temperature by 3–5°C (e.g., from 55°C to 50°C).

  • Result: This often increases the selectivity (

    
    ) between the two peaks, though it will increase overall backpressure.
    
Scenario B: PTH-Norleucine is co-eluting with PTH-Leucine (Leu) or PTH-Isoleucine (Ile)

Mechanism: This is the most difficult separation. Leu, Ile, and Nle are structural isomers (same mass, different branching). Separation relies entirely on the shape selectivity of the stationary phase.

Protocol 3: Gradient Shallowing (The "Flattening" Technique)

  • Concept: Rapid gradients compress peaks. Slowing the rate of organic increase allows the stationary phase more time to discriminate between the branched (Leu/Ile) and straight-chain (Nle) isomers.

  • Action: Modify the gradient slope in the hydrophobic region.

    • Current: 30% B to 60% B over 10 minutes.

    • New: 30% B to 45% B over 10 minutes (create a "shallow shelf").

  • Validation: Inject a mix of Leu, Ile, and Nle. Ensure valley-to-peak ratio is < 10%.

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for resolving PTH-Nle co-elution.

PTH_Troubleshooting Start Incident: PTH-Nle Co-elution Identify Identify Co-eluting Partner (Check RT of Cycle Residue) Start->Identify Branch_Phe Partner is PTH-Phenylalanine (Phe) Identify->Branch_Phe Aromatic Interaction Branch_Leu Partner is PTH-Leucine (Leu) or PTH-Isoleucine (Ile) Identify->Branch_Leu Isomeric Overlap Action_THF Add 1-3% THF to Mobile Phase A (Target: Aromatic Selectivity) Branch_Phe->Action_THF Action_Gradient Flatten Gradient Slope (Create 'Shelf' at 35-45% B) Branch_Leu->Action_Gradient Check_Res Check Resolution (Rs > 1.2) Action_THF->Check_Res Action_Temp Decrease Column Temp by 4°C (Target: Isomer Selectivity) Action_Temp->Check_Res Action_Gradient->Check_Res Check_Res->Action_Temp No (Partial Fix) Alt_Column Switch Column Chemistry (C18 -> Phenyl-Hexyl or Core-Shell) Check_Res->Alt_Column No (Persistent Failure) Success Separation Achieved Update Method Check_Res->Success Yes

Caption: Logical decision tree for diagnosing and resolving PTH-Norleucine co-elution based on the specific interfering amino acid.

Standardized Elution Data

The following table summarizes the typical elution order on a standard C18 column (e.g., Wakosil PTH-GR, Zorbax Eclipse) and the expected Relative Retention Times (RRT) normalized to PTH-Norleucine.

Elution OrderPTH-Amino AcidRRT (vs Nle)Critical Co-elution Risk
13Methionine (Met)0.88Low
14Valine (Val)0.92Low
15Proline (Pro)0.95Low
16Isoleucine (Ile) 0.98 HIGH (Isomer)
17Leucine (Leu) 0.99 CRITICAL (Isomer)
18Norleucine (Nle) 1.00 Internal Standard
19Phenylalanine (Phe) 1.02 HIGH (Hydrophobic)
20Lysine (Lys)*1.05Medium (pH dependent)

*Note: PTH-Lysine retention is highly sensitive to mobile phase pH. At lower pH, it elutes earlier; at higher pH, it elutes later.

Frequently Asked Questions (FAQs)

Q: If I cannot resolve Nle from Leu despite optimization, what is the alternative? A: You should switch the internal standard. PTH-Norvaline (Nva) is the recommended alternative. It is a homolog of Norleucine but with one less methylene group (


). It elutes significantly earlier, typically between PTH-Valine and PTH-Proline, avoiding the hydrophobic cluster of Ile/Leu/Phe entirely.

Q: Does the age of the column affect this co-elution? A: Yes. As C18 columns age, the bonded phase hydrolyzes (phase collapse), exposing silanol groups. This often causes "tailing" of basic compounds and shifts the retention of polar vs. non-polar analytes. If Nle and Phe were previously separated but are now merging, it is a strong indicator of column degradation. Protocol: Perform a column regeneration wash (100% ACN -> Isopropanol -> Hexane -> Isopropanol -> ACN) or replace the column.

Q: Can I use a Core-Shell column for Edman degradation? A: Yes, and it is highly recommended. Core-shell (superficially porous) particles (e.g., Kinetex, Cortecs) provide higher efficiency (


) at lower backpressures than fully porous particles. This narrower peak width naturally improves Resolution (

) between the Nle/Leu/Phe triad without requiring complex gradient changes.
References
  • Grant, G. A., & Crankshaw, M. W. (1997). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. Methods in Molecular Biology. Springer.[1] Available at: [Link]

  • Shimadzu Corporation. (2020). Improving the Yield of Basic Amino Acids in a Protein Sequencer. Application News No. 01-00518-EN. Available at: [Link]

  • Waters Corporation. (2022). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Application Note. Available at: [Link]

  • National Institutes of Health (NIH). (2014). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline. PubMed Central. Available at: [Link]

Sources

Technical Support Center: PTH-Norleucine Peak Anomalies

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for the Protein Sequencing Core Facility and Bio-analytical Laboratory context. It addresses the chromatographic behavior of PTH-Norleucine (PTH-Nle) , the critical internal standard used in Edman Degradation protein sequencing and amino acid analysis.[1]

Subject: Troubleshooting Peak Tailing and Splitting in PTH-Amino Acid Analysis

Executive Summary & System Role

PTH-Norleucine (PTH-Nle) serves as the internal standard for quantitation and retention time normalization in Edman degradation. Because it is an exogenous amino acid derivative not found in native proteins, its chromatographic integrity is the primary indicator of system health.

  • If PTH-Nle fails (splits/tails): The quantitation of all other amino acids is compromised.

  • The Diagnostic Rule:

    • Global Failure: If PTH-Nle and other amino acids split, the issue is Hardware/Column-based .

    • Isolated Failure: If only PTH-Nle splits/tails, the issue is Chemical/Matrix-based .

Diagnostic Logic Workflow

Use this decision tree to isolate the root cause before attempting repairs.

PTH_Troubleshooting Start START: PTH-Nle Peak Anomaly CheckOthers Are other PTH-AA peaks affected? Start->CheckOthers GlobalIssue YES: Global Issue (Hardware/Column) CheckOthers->GlobalIssue Yes (All Peaks) LocalIssue NO: Isolated Issue (Chemistry/Sample) CheckOthers->LocalIssue No (Only Nle) VoidCheck Check for Column Void (Head Collapse) GlobalIssue->VoidCheck FritCheck Check Inlet Frit (Particulates) GlobalIssue->FritCheck Repack Action: Reverse Flush or Replace Column VoidCheck->Repack FritCheck->Repack SolventCheck Check Sample Solvent (Strong Solvent Effect) LocalIssue->SolventCheck Coelution Check Co-elution (Byproducts/DPU) LocalIssue->Coelution Dilute Action: Dilute Sample Adjust Gradient SolventCheck->Dilute Coelution->Dilute

Figure 1: Diagnostic logic for isolating hardware vs. chemical causes of PTH-Nle peak distortion.

Troubleshooting Guide (Q&A)

Category A: Peak Splitting (Doublets/Shoulders)[2][3]

Q1: All my PTH peaks, including Norleucine, are showing a "split" or "doublet" at the apex. Is my column dead? Diagnosis: This is a classic sign of a Void or Blocked Frit at the head of the column.

  • Mechanism: A void (empty space) at the column inlet allows the sample band to travel different path lengths before entering the packed bed. This results in two distinct bands eluting for the same compound.

  • Immediate Action:

    • The Flow Reversal Test: Disconnect the column and reverse its direction (connect outlet to inlet). Flush with Mobile Phase B (high organic) at 50% normal flow rate for 30 minutes.

    • Re-test: Re-connect in the proper direction and run a standard. If the split disappears, the frit was clogged. If the split remains, the silica bed has collapsed (void).

  • Resolution: Replace the column if the void is confirmed.

Q2: Only the PTH-Nle peak is splitting; the early eluting peaks (Asp, Glu) look fine. Why? Diagnosis: This is likely Co-elution or Interference .

  • Mechanism: PTH-Nle elutes in the hydrophobic region of the gradient. In Edman degradation, byproducts like Diphenylurea (DPU) or Diphenylthiourea (DPTU) can elute nearby depending on the gradient slope. If the gradient has drifted, a contaminant may be co-eluting with Nle.

  • Validation:

    • Run a "Blank" injection (Solvent only).

    • Run the PTH-Nle standard alone.

    • If the "split" disappears in the standard run but appears in the sample, it is a matrix contaminant co-eluting.

  • Resolution: Adjust the gradient slope (e.g., decrease %B ramp rate by 1% per minute) to separate Nle from the contaminant.

Q3: My PTH-Nle peak splits when I inject a large volume, but looks fine at low volume. Diagnosis: Solvent Mismatch (Strong Solvent Effect) .

  • Mechanism: If your sample is dissolved in 100% Acetonitrile or a high-strength solvent, but your starting mobile phase is mostly aqueous (e.g., 5% ACN), the sample molecules "race" down the column before they can interact with the stationary phase. This causes band broadening and splitting.[2][3]

  • Resolution: Ensure the sample injection solvent is weaker (more aqueous) than the initial mobile phase composition. Dilute the sample with water or Mobile Phase A.

Category B: Peak Tailing (Asymmetry > 1.2)[6]

Q4: The PTH-Nle peak has a long "tail" dragging the baseline. What causes this? Diagnosis: Silanol Interactions or pH Mismatch .[4]

  • Mechanism: PTH-amino acids are relatively stable, but secondary interactions with unreacted silanol groups (Si-OH) on the silica surface can cause tailing. This is exacerbated if the column "end-capping" has degraded due to age or harsh pH.

  • Validation:

    • Check the Mobile Phase pH.[3][5] For PTH analysis, pH is typically controlled (e.g., pH 3.5 - 4.5 with Acetate). If the pH drifts higher, silanols become ionized (Si-O⁻), attracting the analyte.

  • Resolution:

    • Prepare fresh Mobile Phase. Check pH with a calibrated meter.

    • If the column is old (>1000 injections), the end-capping may be stripped. Replace the column.

Q5: Can "Extra-Column Volume" cause tailing? Diagnosis: Yes, but it affects early eluting peaks (Asp, Glu) more severely than late eluters like Nle.

  • Logic: If PTH-Nle (a late eluter) is tailing but early peaks are sharp, the issue is chemical (column interaction), not physical (tubing volume). If all peaks tail, check for loose fittings or too-long tubing between the column and detector.

Technical Data & Comparison

Table 1: Differentiating Tailing vs. Splitting
SymptomVisual CharacteristicPrimary CauseSecondary CauseCorrective Action
Peak Splitting "Twin" peaks or distinct shoulderColumn Void (Head collapse)Blocked Frit (Particulates)Reverse flush column; Replace frit/column.
Peak Tailing Asymmetry factor > 1.2 (Right skew)Silanol Interaction (Old column)pH too high (Mobile Phase)Adjust pH; Replace column (End-capping loss).
Broadening Wide Gaussian peak (Low efficiency)Overloading (Mass/Volume)Strong Solvent (Injection)Dilute sample; Inject smaller volume.
Fronting Asymmetry factor < 0.9 (Left skew)Channeling (Bed instability)Solubility (Sample precipitating)Check column temperature; Filter sample.
Table 2: Solvent Strength Compatibility

Ensure your injection solvent matches the mobile phase to prevent "Strong Solvent Effect" splitting.

Initial Mobile PhaseRecommended Sample SolventRisk LevelResult of Mismatch
5% ACN / 95% Buffer100% AcetonitrileCritical Immediate peak splitting/broadening.
5% ACN / 95% Buffer50% ACN / 50% WaterHigh Fronting or shoulder formation.
5% ACN / 95% Buffer10-20% ACN / Buffer Safe Sharp, symmetrical peaks.

Validated Protocols

Protocol A: The "Strong Solvent" Validation Test

Use this to confirm if your sample preparation is causing the splitting.

  • Prepare Standard: Dissolve PTH-Nle standard in 100% Acetonitrile .

  • Prepare Control: Dissolve PTH-Nle standard in Mobile Phase A (e.g., Acetate buffer).

  • Inject: Run both samples using the standard gradient.

  • Compare:

    • If the ACN sample splits and the Control does not, the cause is Solvent Mismatch .

    • Fix: Evaporate the sample and reconstitute in Mobile Phase A, or dilute the sample 1:4 with water before injection.

Protocol B: Column Regeneration (C18 PTH Columns)

Perform this if all peaks are tailing or showing high backpressure.

  • Disconnect: Remove the column from the detector (direct to waste).

  • Flush 1: 100% Water (removes salts) – 20 column volumes.

  • Flush 2: 100% Acetonitrile (removes hydrophobic contaminants) – 20 column volumes.

  • Flush 3: 100% Isopropanol (removes highly retained lipids/polymers) – 10 column volumes.

    • Note: Backpressure will rise significantly with Isopropanol due to viscosity. Lower flow rate by 50%.

  • Re-equilibrate: Return to Mobile Phase conditions for 45 minutes before use.

References

  • Agilent Technologies. (2022). LC Column Troubleshooting Guide: Peak Shape Issues. Retrieved from [Link]

  • Phenomenex. (2025).[6] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Shimadzu. (2024). Troubleshooting HPLC Peak Shape: Splitting and Tailing. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry and the long-term stability of 20 phenylthiohydantoin-amino acids. Retrieved from [Link]

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

Sources

Technical Guide: Optimizing Mobile Phase pH for PTH-Norleucine Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Anchor" Strategy

In High-Performance Liquid Chromatography (HPLC) of Phenylthiohydantoin (PTH) amino acids, PTH-Norleucine (PTH-Nle) serves a critical role as the internal standard. Because it does not occur naturally in proteins, it acts as the quantitative and qualitative "North Star" of your chromatogram.

The separation challenge lies in the fact that PTH-Nle is a hydrophobic, neutral molecule. Changing the pH of your mobile phase will generally NOT move the PTH-Nle peak significantly. Instead, pH optimization works by shifting the elution times of its neighbors (ionizable PTH-amino acids like Asp, Glu, His, and Arg) to create a "quiet window" for the PTH-Nle to elute cleanly.

This guide abandons the "trial and error" approach in favor of a mechanistic strategy: Lock the Anchor (Nle), Move the Traffic (Interferences).

The Mechanics of Selectivity (Why pH Matters)

To troubleshoot effectively, you must understand the ionization states governing your separation. Standard PTH-AA analysis uses a C18 reversed-phase column with an acidic mobile phase (typically Acetate or Formate buffer, pH 3.5 – 4.5).

The pH-Selectivity Nexus
Analyte ClassExamplesBehavior vs. pH (3.5

4.5)
Impact on Separation
Acidic PTH-Asp, PTH-GluSignificant Retardation. As pH increases (approaching pKa ~4.0), they deprotonate (

), becoming more polar and eluting earlier. Lower pH keeps them protonated (

) and retained longer.
High Impact. Use pH to pull these away from the solvent front.
Basic PTH-His, PTH-ArgComplex Shift. PTH-His is the "drifter." At pH < 4, it is protonated (

) and elutes early. As pH rises, it deprotonates and moves later, often sweeping through the chromatogram.
Critical. PTH-His is the most common interference caused by pH drift.
Neutral PTH-Nle , Leu, Ile, Val, PheMinimal Shift. These lack ionizable side chains in the working pH range. Their retention is driven by hydrophobicity (% Organic Modifier and Temperature).The Anchor. These peaks remain relatively stationary while you tune pH to move others around them.

Visualization: The Separation Logic

The following diagram illustrates the decision logic for resolving co-elution issues involving PTH-Norleucine.

PTH_Separation_Logic Start ISSUE: PTH-Nle Co-elution Identify Identify Co-eluting Peak Start->Identify Case1 Co-eluter is IONIZABLE (His, Arg, Asp, Glu) Identify->Case1 e.g., PTH-His drift Case2 Co-eluter is NEUTRAL (Ile, Leu, Phe, Val) Identify->Case2 Hydrophobic overlap Case3 Co-eluter is ARTIFACT (DMPTU, DPU) Identify->Case3 Reagent impurities Action1 ADJUST pH (± 0.1 units) Case1->Action1 Shift the neighbor Action2 ADJUST SELECTIVITY (Change Temp or Gradient Slope) Case2->Action2 Nle and neighbor move together with pH Action3 CLEANUP / PREP (Check Reagents/Flow Cell) Case3->Action3 pH won't fix this Note1 Low pH (3.5) moves His early High pH (4.5) moves His late Action1->Note1

Figure 1: Troubleshooting logic tree for PTH-Norleucine co-elution. Note that pH is the primary lever only when the interfering peak is ionizable.

Troubleshooting Guides & FAQs

Scenario A: "My PTH-Norleucine is merging with PTH-Isoleucine or PTH-Phenylalanine."

Diagnosis: This is a Hydrophobic Selectivity issue, not strictly a pH issue. The Science: Both Nle and Ile/Phe are neutral. Changing pH will not separate them because they don't have differential ionization states to exploit. Solution:

  • Temperature: This is your strongest lever here. PTH-amino acids are highly temperature-sensitive. Lowering the column temperature (e.g., from 35°C to 30°C) often increases the resolution between straight-chain (Nle) and branched-chain (Ile/Leu) isomers.

  • Gradient Slope: Flatten the gradient (reduce the %B rate of change) in the region where Nle elutes.

Scenario B: "A peak is drifting through the chromatogram and overlapping PTH-Nle."

Diagnosis: This is almost certainly PTH-Histidine (His) due to pH Instability . The Science: PTH-His has a pKa near 6.0. In the standard buffer range (pH 3.5–4.5), it is partially protonated. Small errors in mobile phase preparation (e.g., pH 3.9 vs. 4.1) cause massive shifts in His retention time.[1] Solution:

  • Identify the Drifter: Inject a standard of PTH-His alone. If it lands on your Nle peak, you have a pH bias.

  • Adjust pH:

    • To move His EARLIER:Lower the pH (add more acid).

    • To move His LATER:Raise the pH (add less acid/more salt).

    • Target: Move His into a gap, typically between PTH-Ala and PTH-Tyr, or push it completely away from the hydrophobic region.

Scenario C: "Retention times are fluctuating run-to-run."

Diagnosis: Mobile Phase "Aging" or Evaporation. The Science: Many PTH protocols use Tetrahydrofuran (THF) or high concentrations of volatile organics.

  • THF Oxidation: THF forms peroxides and degrades over time, altering selectivity.

  • Evaporation: If using pre-mixed mobile phases, the organic component evaporates faster than the aqueous buffer, gradually changing the retention times of late-eluting peaks like PTH-Nle. Solution:

  • Use an on-line mixing system (quaternary pump) if possible.

  • If pre-mixing, replace Mobile Phase B daily.

  • Cap bottles tightly to prevent selective evaporation of Acetone/Acetonitrile.

Optimized Protocol: Mobile Phase Preparation

Precision in pH adjustment is the single most critical factor for reproducible PTH separation. Do not rely on volume-based addition of acid; use a calibrated pH meter.

The "Phase-Lock" Protocol
  • Dissolve Solids First:

    • Weigh Sodium Acetate (or designated salt) into a beaker.

    • Add ~90% of the required HPLC-grade water.[2]

    • Stir until completely dissolved.

  • Adjust pH (The Critical Step):

    • CRITICAL: Adjust the pH of the aqueous solutionBEFORE adding any organic solvent (Acetonitrile/THF).

    • Why? pH meters measure activity of

      
       ions. Organic solvents alter the dielectric constant and liquid junction potential, rendering pH readings in mixed aqueous/organic solvents inaccurate and unrepeatable.
      
    • Adjust to target (e.g., pH 3.80 ± 0.02) using Glacial Acetic Acid.

  • Filtration:

    • Filter through a 0.22 µm or 0.45 µm membrane (Nylon or PVDF).

  • Add Organics (If Premixing):

    • Only after pH adjustment and filtration, add the measured volume of Acetonitrile/THF.

    • Mix gently to avoid excessive degassing/bubble formation.

Mobile Phase Gradient Example (Standard C18)
Time (min)% Buffer A (Acetate pH 3.8)% Solvent B (Acetonitrile)Event
0.09010Injection
15.06040Elution of Early/Mid PTH-AAs
20.0 50 50 Elution of PTH-Nle (Internal Std)
25.00100Wash (Remove DPU/Artifacts)
27.09010Re-equilibration

Visualizing the Workflow

MobilePhase_Prep Step1 1. Weigh Salts (Na-Acetate) Step2 2. Dissolve in WATER ONLY Step1->Step2 Step3 3. Adjust pH (Critical Control Point) Step2->Step3 Do not add organic yet! Step4 4. Filter (0.22 µm) Step3->Step4 Step5 5. Add Organic (ACN / THF) Step4->Step5

Figure 2: Correct order of operations for Mobile Phase preparation. Adding organic solvent before pH adjustment is the #1 cause of retention time drift.

References

  • Grant, G. A., & Crankshaw, M. W. (2003).[3] Identification of PTH-Amino Acids by HPLC. In Protein Sequencing Protocols (pp. 247-261). Humana Press.

  • Agilent Technologies. (2020).[4] Amino Acid Analysis: "How-To" Guide. Application Note 5991-7694EN.[2]

  • Waters Corporation. (n.d.). Care and Use Manual: Amino Acid Analysis Liquid Chromatography Column.

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.

Sources

Removing baseline noise interfering with PTH-norleucine detection

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Define Your Problem

User Context: You are likely performing Edman Degradation protein sequencing or amino acid analysis. The Analyte: PTH-Norleucine (PTH-Nle) . The Function: PTH-Nle is the critical Internal Standard (IS) used to calculate repetitive yield and quantify the amino acid at each cycle. The Failure Mode: Baseline noise, drift, or "ghost peaks" are obscuring the PTH-Nle peak, rendering quantitation impossible.

If the baseline noise exceeds the signal of your 2-5 pmol PTH-Nle standard, your sequencing run is invalid. This guide addresses the three root causes of this interference: Photometric Chemistry (TFA) , Reaction Byproducts (DPU/DPTU) , and System Hydraulics .

Module 1: The Mobile Phase & Chemistry (The "TFA Effect")

Q: My baseline has a rhythmic "wave" or high-frequency fuzz that masks PTH-Nle. Is my detector failing?

A: It is likely not the detector, but your Trifluoroacetic Acid (TFA) . PTH-amino acids are typically detected at 269 nm (strong signal) or 214 nm (high sensitivity). While 269 nm is robust, modern high-sensitivity sequencing often pushes down to low UV.

  • The Mechanism: TFA is an ion-pairing agent essential for resolving PTH-amino acids on C18 columns. However, TFA has a UV cutoff near 210 nm. As you run a gradient (increasing organic solvent), the refractive index and UV absorption change, causing a baseline drift. If the TFA is old, oxidized, or "Spectroscopy Grade" rather than "LC-MS Grade," it introduces significant noise.

  • The "Butterfly" Mixing Issue: If you use a low-pressure mixing system (quaternary pump), the instrument mixes Water/TFA and Acetonitrile/TFA in discrete packets. If the mixing volume is insufficient, these packets reach the detector as concentration waves, creating a sinusoidal baseline noise that mimics peaks.

Protocol: Mobile Phase Optimization

ParameterRecommendationWhy?
TFA Grade LC-MS Grade (Ampules) Bulk bottles oxidize, forming UV-absorbing impurities. Use 1 mL ampules.
TFA Concentration 0.1% (v/v) vs. 0.05% Lowering TFA to 0.05% reduces background absorbance by ~50% while maintaining pH ~2.0.
Wavelength 269 nm PTH-amino acids have a local max at 269 nm where TFA is transparent. Use this unless sub-picomole sensitivity is required.
Reference Wavelength OFF or 360 nm (bw 100) Avoid using a reference wavelength near the analyte signal. 360 nm is safe for background subtraction.
Module 2: Edman Byproducts (DPU/DPTU Interference)

Q: I see large, broad peaks eluting near my PTH-Norleucine. What are they?

A: These are likely Diphenylurea (DPU) or Diphenylthiourea (DPTU) . In every Edman cycle, the reagent Phenylisothiocyanate (PITC) reacts with trace water or oxygen to form these byproducts.

  • The Conflict: DPU and DPTU are hydrophobic. On standard C18 gradients, they elute late—often co-eluting with or tailing into the hydrophobic PTH-Norleucine or PTH-Leucine/Isoleucine region.

  • The Fix: You must separate the "Reaction Noise" from the "Instrument Noise."

Workflow: The "Wash Cycle" Strategy To clear DPU/DPTU before they interfere with the next cycle's PTH-Nle injection:

  • Step 1: Ensure your sequencer's extraction solvent (Ethyl Acetate or Chlorobutane) is fresh. Peroxides in aged solvents accelerate DPU formation.

  • Step 2: Modify the HPLC Gradient. Add a "Step Wash" at the end of the run (90% Acetonitrile for 2 minutes) followed by a re-equilibration. This pushes the DPU stack off the column before the next injection.

Module 3: Hardware & System Hygiene

Q: I have replaced reagents, but the noise persists. What else?

A: Check the Flow Cell and Mixer .[1]

  • Static Mixer: Because TFA gradients are prone to mixing noise (see Module 1), ensure your HPLC has a high-volume static mixer (e.g., 350 µL) installed between the pump and the injector. This homogenizes the TFA packets, flattening the baseline.

  • Flow Cell Contamination: PTH derivatives can precipitate. If your baseline is "spiky," the flow cell windows may be dirty.

    • Test: Stop the flow. If the noise stops immediately, it's the pump/mobile phase. If the noise continues (electronic noise), it's the lamp. If the baseline drifts down slowly, it's thermal relaxation.

Visualizing the Troubleshooting Logic

TroubleshootingLogic Start Start: Baseline Noise Interfering with PTH-Nle CheckWavelength Check Detection Wavelength Start->CheckWavelength Is214 Is it < 220 nm? CheckWavelength->Is214 Switch269 Switch to 269 nm (TFA Transparent) Is214->Switch269 Yes CheckPattern Analyze Noise Pattern Is214->CheckPattern No (Already 269nm) Switch269->CheckPattern Sinusoidal Sinusoidal / Wavy? CheckPattern->Sinusoidal Spikes Sharp Spikes? Sinusoidal->Spikes No MixerIssue Mixing Issue: Install Static Mixer Use Premixed Mobile Phase Sinusoidal->MixerIssue Yes GhostPeaks Broad Ghost Peaks? Spikes->GhostPeaks No BubbleIssue Air/Particulate: Degas Solvents Flush Flow Cell Spikes->BubbleIssue Yes DPUIssue Edman Byproducts (DPU): Clean Reagents Add Gradient Wash Step GhostPeaks->DPUIssue Yes

Caption: Decision tree for isolating the source of baseline noise in PTH-amino acid analysis.

Protocol: System Passivation & Blank Subtraction

If your system has been idle or used for other applications, metal ions (iron/steel) can complex with PTH-amino acids, causing peak broadening and baseline noise.

The Passivation Wash (Weekly Maintenance):

  • Remove the Column. Install a union connector.

  • Flush: 6M Nitric Acid (Warning: Remove pH sensitive components first!) is traditional, but for modern LC systems, use Phosphoric Acid (30%) or a dedicated passivation solution.

  • Run: Flush system at 1 mL/min for 30 minutes.

  • Rinse: Flush with HPLC-grade water for 60 minutes.

  • Re-install Column: Equilibrate with Mobile Phase A (Water/TFA) for 1 hour.

The "Blank Subtraction" Method (Data Processing): If chemical noise cannot be physically removed (e.g., at very high sensitivity), use the software.

  • Run a "No-Injection" Blank (0 µL injection) using the exact gradient.

  • In your chromatography software (Empower, Chromeleon, etc.), set this file as the Background Subtract reference.

  • The software will mathematically subtract the baseline drift/waves from your PTH-Nle sample trace, flattening the baseline for accurate integration.

Frequently Asked Questions (FAQ)

Q: Can I use Formic Acid instead of TFA to reduce noise? A: Caution is advised. While Formic Acid has lower UV background than TFA, it is a weaker ion-pairing agent. Switching to Formic Acid often causes PTH-Histidine and PTH-Arginine to elute too early or tail significantly. For PTH-Norleucine (hydrophobic), retention times will shift. Stick to high-purity TFA unless using LC-MS detection.

Q: My PTH-Norleucine peak area fluctuates between cycles. Is this noise? A: This is likely Injector Carryover or Reaction Yield , not baseline noise.

  • Check: If the baseline is flat but area varies, check the sequencer's delivery of the extraction solvent.

  • Check: If the baseline is noisy and area varies, the integration algorithm is failing to find the start/end of the peak. Manually integrate to verify.

Q: What is the target Signal-to-Noise (S/N) ratio for PTH-Nle? A: For reliable automated sequencing:

  • S/N > 10:1 is required for accurate quantification (LOQ).

  • S/N > 3:1 is the Limit of Detection (LOD). If your S/N is < 10 for the standard (10 pmol), you cannot reliably call the sequence.

References
  • Shively, J. E. (2000). The chemistry of protein sequence analysis. In Methods in Protein Structure Analysis. Springer.

  • Agilent Technologies. (2020). Eliminating Baseline Problems in HPLC. Technical Overview.

  • Dolan, J. W. (2013). Baseline Drift and Noise: Sources and Solutions. LCGC North America.

  • Waters Corporation. (2021). Controlling Contamination in LC/MS Systems. Application Note.

  • ResearchGate. (2015).[2] Common Causes of Baseline Noise in HPLC & UHPLC Systems.

Sources

Technical Guide: Effect of Column Temperature on PTH-Norleucine Peak Shape

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermodynamic Criticality of PTH-Norleucine

In high-performance liquid chromatography (HPLC) analysis of phenylthiohydantoin (PTH) amino acids—the final step of Edman degradation—PTH-Norleucine (PTH-Nle) serves as the critical internal standard. Its peak shape and retention stability are the primary indicators of system suitability. If the PTH-Nle peak is compromised, the quantitation of the entire sequence is invalid.

While mobile phase composition (pH, ion pairing) is often scrutinized, column temperature is the thermodynamic lever that dictates the kinetic performance of the separation. For hydrophobic analytes like PTH-Nle, temperature controls three governing factors:

  • Viscosity & Diffusivity: Affecting peak width and symmetry (mass transfer).

  • Ligand Thermodynamics: Affecting retention factor (

    
    ) and elution order.
    
  • Thermal Mismatch: A hidden cause of peak splitting.

This guide addresses specific peak shape issues related to PTH-norleucine, providing actionable troubleshooting steps grounded in chromatographic theory.

Part 1: Troubleshooting Center (Q&A)

Q1: My PTH-Norleucine peak is broad and tailing. Is my column dead?

Diagnosis: Likely Sub-optimal Mass Transfer or Low Temperature , not necessarily column death.

Technical Explanation: PTH-norleucine is a hydrophobic, straight-chain aliphatic molecule. On a C18 stationary phase, it relies on hydrophobic interaction. At lower temperatures (e.g., <35°C), the viscosity of the mobile phase (often containing acetonitrile/water) increases. This reduces the diffusion coefficient (


) of the analyte.
According to the van Deemter equation  (specifically the 

-term, resistance to mass transfer), slower diffusion leads to significant band broadening, particularly at standard flow rates.

Corrective Action:

  • Verify Controller Setpoint: Ensure the column compartment is actively heating to 40°C (the industry standard "sweet spot" for PTH-AA).

  • Check Thermal Contact: If using a block heater, ensure the column is physically touching the metal surface. Air gaps create "cold spots" causing broadening.

  • Flow Rate Adjustment: If you cannot raise the temperature, decrease the flow rate by 20% to allow equilibrium, though this sacrifices throughput.

Q2: I see a "split" or "doublet" peak for PTH-Norleucine, but other peaks look fine.

Diagnosis: Thermal Mismatch (The "Cold Solvent" Effect).

Technical Explanation: This is a common artifact when the incoming mobile phase is significantly colder than the heated column. As the cold solvent plug containing the sample hits the warm column inlet, a radial temperature gradient forms. The analyte molecules near the wall (warmer) travel faster than those in the center (cooler), causing the band to distort and appear split. Because PTH-Nle is a late eluter, it is less susceptible than early peaks, but if the mismatch is severe (>15°C difference), splitting occurs.

Corrective Action:

  • Install a Pre-heater: Use a passive heat exchanger (capillary loop) inside the column oven before the column inlet to equilibrate the solvent temperature.

  • Insulate Capillaries: Wrap the inlet capillary in thermal insulation if the ambient lab temperature is low (<20°C).

Q3: PTH-Norleucine is co-eluting with PTH-Leucine or PTH-Isoleucine.

Diagnosis: Selectivity Shift due to Temperature Drift.

Technical Explanation: Retention in Reversed-Phase HPLC is governed by the van't Hoff equation:



Different amino acids have different enthalpies of adsorption (

). PTH-Nle, PTH-Leu, and PTH-Ile are structurally similar (isomers/analogs) but respond differently to temperature changes. A shift of just 2-3°C can alter their relative selectivity (

), causing peaks to merge.

Corrective Action:

  • Lock Temperature: Set the column oven to 40.0°C . Do not rely on "ambient" temperature.

  • Gradient Optimization: If co-elution persists at 40°C, lower the temperature to 35°C . Lower temperatures generally increase retention (

    
    ) and can improve resolution (
    
    
    
    ) for hydrophobic pairs, albeit with slightly broader peaks.

Part 2: Experimental Protocol

Workflow: Temperature Optimization for PTH-AA Analysis

Objective: Define the optimal temperature for resolution of the Internal Standard (IS) from neighbors.

Prerequisites:

  • Column: C18 (e.g., Agilent ZORBAX Eclipse AAA or Shimadzu Wakosil PTH-II), 3.5 µm or smaller.

  • Standard: PTH-Amino Acid Standard Mixture + PTH-Norleucine spike.

Step-by-Step Protocol:

  • Preparation: Prepare mobile phases (typically Acetate/Phosphate buffer pH ~5-8 and Acetonitrile). Degas thoroughly.

  • Baseline Run (35°C):

    • Set Column Heater: 35°C.

    • Equilibrate: 30 minutes (Wait for pressure to stabilize).

    • Inject: 10 µL Standard.

    • Record: Retention time (

      
      ) and Peak Width at half height (
      
      
      
      ) for PTH-Nle.
  • Ramp Up (40°C & 45°C):

    • Increase temperature in 5°C increments.

    • Crucial: Allow 20 minutes equilibration after the oven indicates "Ready" to ensure the internal packing material reaches steady state.

    • Repeat injection.

  • Analysis:

    • Calculate Resolution (

      
      )  between PTH-Nle and nearest neighbor (usually PTH-Leu).
      
    • Calculate Plate Count (

      
      )  for PTH-Nle.
      
  • Selection: Choose the temperature that provides

    
     (baseline separation) with the highest Plate Count (
    
    
    
    ).

Part 3: Data Visualization

Table 1: Effect of Temperature on PTH-Norleucine Parameters (Typical C18 Data)

Note: Data represents generalized trends for a 150mm C18 column.

ParameterLow Temp (30°C)Optimal Temp (40°C)High Temp (50°C)Impact on Analysis
Retention Time (

)
18.5 min16.2 min14.8 minHigher T = Faster run times.
Peak Width (

)
BroadSharpVery SharpHigher T = Better sensitivity (S/N).
Backpressure ~180 bar~140 bar~110 barHigher T = Longer column/pump seal life.
Resolution (

)
High (>2.0)Optimal (1.8)Risk of Loss (<1.5)High T may cause co-elution with PTH-Leu.
Diagram 1: Troubleshooting Logic Flow

Use this decision tree to diagnose PTH-Nle peak issues.

Troubleshooting Start Issue: Poor PTH-Norleucine Peak Shape CheckType Identify Shape Defect Start->CheckType Broad Broad / Tailing CheckType->Broad Split Split / Doublet CheckType->Split Shift Retention Shift / Co-elution CheckType->Shift ActionBroad Cause: Slow Mass Transfer Action: Increase Temp to 40°C Check Tubing Length Broad->ActionBroad ActionSplit Cause: Thermal Mismatch Action: Install Pre-heater Check Inlet Frit Split->ActionSplit ActionShift Cause: Thermostat Instability Action: Calibrate Oven Check Mobile Phase Evaporation Shift->ActionShift

Caption: Decision tree for diagnosing PTH-Norleucine peak shape anomalies based on visual inspection.

Diagram 2: Thermodynamic Mechanism

Visualizing how temperature affects the hydrophobic interaction of Norleucine.

Thermodynamics Temp Column Temperature (Increase) Viscosity Mobile Phase Viscosity (Decrease) Temp->Viscosity Retention Hydrophobic Interaction (Weaker) Temp->Retention Diffusion Analyte Diffusion (Dm) (Increase) Viscosity->Diffusion Kinetics Mass Transfer Kinetics (Faster) Diffusion->Kinetics Peak PTH-Nle Peak Shape (Sharper) Kinetics->Peak Time Retention Time (Decrease) Retention->Time

Caption: Mechanistic pathway showing how elevated temperature improves peak sharpness while reducing retention time.

References

  • Agilent Technologies. (2020). Agilent Approaches for Amino Acid Analysis. Retrieved from [Link]

  • Shimadzu Corporation. (2023). Troubleshooting PTH-Amino Acid Analysis (Isocratic System). Retrieved from [Link]

  • Grant, G. A., & Crankshaw, M. W. (1997). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. In Protein Sequencing Protocols. Humana Press. Retrieved from [Link]

  • Dolan, J. (2012). The Importance of Temperature in LC. LCGC International. Retrieved from [Link]

  • Phenomenex. (2020).[1] The Effect of Temperature on Compound Elution Order in GC/LC. Retrieved from [Link]

Sources

Technical Support Center: Phenylthiohydantoin-Norleucine (PTH-Norleucine)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Phenylthiohydantoin-Norleucine (PTH-Norleucine). This guide is designed for researchers, scientists, and drug development professionals who utilize PTH-amino acids, particularly in the context of Edman degradation for protein sequencing. Norleucine is often used as an internal standard in sequencing runs due to its absence in most natural proteins. Understanding its stability and potential degradation is paramount for accurate and reproducible results.

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and mitigate the degradation of PTH-Norleucine in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is PTH-Norleucine and why is it used in protein sequencing?

A1: Phenylthiohydantoin-norleucine (PTH-Norleucine) is a derivative of the non-proteinogenic amino acid norleucine. In automated protein sequencing using the Edman degradation method, a known amount of PTH-Norleucine is often added to the sample as an internal standard.[1] Because norleucine is structurally similar to leucine and isoleucine but is not typically found in naturally occurring proteins, its detection at a constant level across all chromatography runs confirms that the injection volume and system performance are consistent. A decrease in the PTH-Norleucine peak area can indicate a problem with the sequencing process or sample degradation.

Q2: What are the most common causes of PTH-Norleucine degradation?

A2: The primary causes of degradation for PTH-amino acids, including PTH-Norleucine, are exposure to harsh chemical conditions such as strong acids or bases, oxidizing agents, and elevated temperatures over extended periods.[2][3][4] Hydrolysis of the hydantoin ring is a common degradation pathway, especially under acidic or alkaline conditions.

Q3: I see unexpected peaks in my HPLC chromatogram for my PTH-Norleucine standard. What could they be?

A3: Unexpected peaks are often degradation products or byproducts from the Edman chemistry itself. Common byproducts include diphenylthiourea (DPTU) and diphenylurea (DPU), which result from side reactions of the Edman reagent, phenylisothiocyanate (PITC).[5][6] Other peaks could be hydrolysis products of PTH-Norleucine, such as the ring-opened phenylthiocarbamoyl-norleucine (PTC-Norleucine) or even free norleucine if hydrolysis is complete.

Q4: How can I prevent the degradation of my PTH-Norleucine standard?

A4: To ensure the stability of your PTH-Norleucine standard, it is crucial to store it under appropriate conditions. When in solid form, store it in a cool, dark, and dry place. For solutions, use high-purity solvents and store them at low temperatures (e.g., -20°C) in tightly sealed vials to prevent solvent evaporation and exposure to moisture and air. Avoid repeated freeze-thaw cycles. Using anhydrous solvents and maintaining a nitrogen atmosphere can also minimize the formation of byproducts like DPTU and DPU.[6]

Troubleshooting Guide: Identifying Degradation Products

This section addresses specific issues you may encounter and provides a logical approach to troubleshooting.

Issue 1: Diminishing PTH-Norleucine Peak Area Over Sequential Analyses
  • Possible Cause 1: Hydrolysis

    • Explanation: The phenylthiohydantoin ring is susceptible to hydrolysis, especially if there is residual acid or moisture in the sample or mobile phase. This will lead to a decrease in the concentration of the intact PTH-Norleucine.

    • Troubleshooting Steps:

      • Check Mobile Phase pH: Ensure the pH of your mobile phase is within the stability range for PTH-amino acids, typically in the acidic to neutral range.

      • Use Fresh Solvents: Always use fresh, HPLC-grade solvents to prepare your mobile phases and samples to minimize contamination with water or other reactive species.

      • Sample Preparation: Ensure your samples are completely dry before reconstitution and that the reconstitution solvent is anhydrous if possible.

  • Possible Cause 2: Adsorption

    • Explanation: PTH-amino acids can sometimes adsorb to the surfaces of vials, tubing, or the column itself, leading to a perceived loss of the compound.

    • Troubleshooting Steps:

      • Vial Selection: Use silanized or low-adsorption vials for your standards and samples.

      • System Passivation: If you suspect adsorption to your HPLC system, consider passivating the system with a strong organic solvent or a dedicated passivation solution.

Issue 2: Appearance of New, Unidentified Peaks in the Chromatogram
  • Observed Symptom: A new peak appears, often eluting earlier than PTH-Norleucine.

    • Potential Degradation Product: Phenylthiocarbamoyl-norleucine (PTC-Norleucine) or Phenylthio-amino acid (PTU-Norleucine).

    • Explanation: These are products of the hydrolysis of the hydantoin ring. Being more polar than the parent PTH-Norleucine, they will typically have a shorter retention time on a reversed-phase HPLC column.

    • Confirmation Strategy:

      • Forced Degradation Study: Intentionally degrade a sample of PTH-Norleucine by treating it with a mild acid or base. Analyze the resulting mixture by HPLC. If the new peak in your experimental sample co-elutes with the major peak in the degraded standard, it is likely a hydrolysis product. (See Protocol 1 for details).

      • Mass Spectrometry (MS) Analysis: If your HPLC is connected to a mass spectrometer, you can identify the degradation product by its mass-to-charge ratio (m/z).

  • Observed Symptom: Appearance of peaks that are also present in blank runs.

    • Potential Byproducts: Diphenylthiourea (DPTU) and Diphenylurea (DPU).

    • Explanation: These are common byproducts of the Edman degradation chemistry itself and are not degradation products of PTH-Norleucine.[6] They are formed from the self-reaction of PITC.

    • Confirmation Strategy:

      • Analyze a Blank: Run a blank injection (containing only the reaction solvents without any peptide) through the sequencer and HPLC system. The presence of these peaks in the blank confirms they are reagent-related byproducts.

In-depth Technical Protocols

Protocol 1: Forced Degradation Study for Identification of Hydrolysis Products

This protocol is designed to intentionally degrade PTH-Norleucine to generate its potential hydrolysis products, which can then be used as reference standards in your HPLC analysis.

Materials:

  • PTH-Norleucine standard

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector (and MS detector, if available)

  • Reversed-phase C18 column

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of PTH-Norleucine in acetonitrile.

  • Set up Degradation Reactions:

    • Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M HCl.

    • Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH.

    • Control: Mix 100 µL of the stock solution with 900 µL of a 50:50 mixture of acetonitrile and water.

  • Incubation: Incubate all three solutions at 60°C for 2 hours.

  • Neutralization (for base hydrolysis sample): After incubation, neutralize the base hydrolysis sample by adding a stoichiometric amount of 0.1 M HCl.

  • Analysis: Analyze all three samples by reversed-phase HPLC.

  • Interpretation: Compare the chromatograms. The control sample should show a major peak for intact PTH-Norleucine. The acid and base-treated samples will likely show new, earlier-eluting peaks corresponding to hydrolysis products. These can be tentatively identified based on their retention times.

Data Presentation

Table 1: Potential Degradation Products of PTH-Norleucine and their Expected Mass-to-Charge Ratios (m/z) for Mass Spectrometry.

Compound NameStructureNominal Mass (Da)Expected m/z [M+H]⁺Notes
PTH-Norleucine Phenylthiohydantoin ring with a butyl side chain248249Intact molecule
PTC-Norleucine Phenylthiocarbamoyl-norleucine266267Ring-opened hydrolysis product
Norleucine Free amino acid131132Complete hydrolysis product
Diphenylthiourea (DPTU) (C₆H₅NH)₂CS228229Edman reagent byproduct[6]
Diphenylurea (DPU) (C₆H₅NH)₂CO212213Oxidation product of DPTU[6]

Visualizations

Degradation Pathway of PTH-Norleucine

G PTH_Nle PTH-Norleucine (m/z = 249) PTC_Nle PTC-Norleucine (m/z = 267) PTH_Nle->PTC_Nle  Hydrolysis (H₂O, H⁺ or OH⁻) Nle Norleucine (m/z = 132) PTC_Nle->Nle  Further  Hydrolysis

Caption: Hydrolytic degradation of PTH-Norleucine.

Troubleshooting Workflow for Unexpected Peaks

G Start Unexpected Peak in PTH-Norleucine Analysis CheckBlank Is the peak present in a blank run? Start->CheckBlank ReagentArtifact Peak is likely a reagent artifact (e.g., DPTU, DPU). No action needed for PTH-Nle. CheckBlank->ReagentArtifact Yes ForcedDegradation Does the peak co-elute with a peak from a forced degradation study? CheckBlank->ForcedDegradation No HydrolysisProduct Peak is likely a hydrolysis product (e.g., PTC-Norleucine). Review sample/solvent stability. ForcedDegradation->HydrolysisProduct Yes OtherContaminant Peak is another contaminant. Check solvents, reagents, and sample source. ForcedDegradation->OtherContaminant No

Caption: Troubleshooting workflow for unexpected peaks.

References

  • Inglis, A. S., Nicholls, P. W., & Roxburgh, C. M. (1971). Acid Hydrolysis of Phenylthiohydantoins of Amino Acids. ConnectSci.
  • EHU. Peptide Sequencing by Edman Degradation. Encyclopedia of Life Sciences.
  • Van Orden, H. O., & Carpenter, F. H. (1964). Hydrolysis of phenylthiohydantoins of amino acids. Biochemical and Biophysical Research Communications, 14, 399-403.
  • Inglis, A. S., Nicholls, P. W., & Roxburgh, C. M. (1971). Acid hydrolysis of phenylthiohydantoins of amino acids. Australian Journal of Biological Sciences, 24(6), 1247-50.
  • Shimadzu. Theory of Edman Sequencing, Edman Degradation.
  • Chem-Impex. (n.d.). Phenylthiohydantoin-norleucine. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to Internal Standards in HPLC Analysis of PTH-Amino Acids: The Case for PTH-Norleucine over PTH-Sarcosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of protein sequencing by Edman degradation, the accuracy of identifying and quantifying each amino acid at the N-terminus is paramount. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and identifying the resulting phenylthiohydantoin (PTH) amino acid derivatives.[1][2][3] The reliability of this quantification hinges on the use of an appropriate internal standard. This guide provides an in-depth technical comparison of two commonly considered internal standards, PTH-norleucine and PTH-sarcosine, and presents a clear rationale for the preferential use of PTH-norleucine in this critical application.

The Crucial Role of an Internal Standard in Edman Sequencing

Edman degradation is a cyclical process where the N-terminal amino acid of a protein or peptide is sequentially cleaved and derivatized with phenylisothiocyanate (PITC) to form a PTH-amino acid.[4] This derivative is then identified by its retention time in reverse-phase HPLC.[1][2][5] An internal standard is a non-naturally occurring amino acid derivative added in a known amount to the sample before analysis. Its purpose is to account for variations in sample injection volume, detector response, and potential sample loss during preparation, thereby ensuring accurate quantification of the target PTH-amino acids.

The ideal internal standard for PTH-amino acid analysis should possess the following characteristics:

  • Chemical Stability: It must be stable throughout the Edman degradation and HPLC analysis process.

  • Non-natural Occurrence: It should not be present in the protein sample being analyzed.

  • Unique Elution Profile: It must be well-resolved from all 20 of the standard PTH-amino acids, as well as from common reaction by-products.

It is this last criterion where the choice between PTH-norleucine and PTH-sarcosine becomes critical.

Comparative Analysis: PTH-Norleucine vs. PTH-Sarcosine

While both norleucine and sarcosine are non-proteinogenic amino acids, their respective PTH derivatives exhibit significantly different behaviors in the standard reverse-phase HPLC separations used for Edman sequencing.

FeaturePTH-NorleucinePTH-Sarcosine
Structure Isomer of leucine with a straight alkyl side chainN-methylated glycine
Elution in RP-HPLC Elutes in a clear, unoccupied region of the chromatogram, typically between PTH-Proline and PTH-Tryptophan.Potential for co-elution with early-eluting, more polar PTH-amino acids.
Risk of Co-elution Very low. Its unique retention time ensures baseline separation from all 20 standard PTH-amino acids.[6]High. Reports in broader amino acid analysis suggest potential overlap with alanine and other small, polar amino acids.[7]
Reliability for Quantification High. Its distinct peak provides a stable and reliable reference for accurate quantification across the entire chromatogram.Potentially compromised. Co-elution can lead to inaccurate peak integration and, consequently, erroneous quantification of adjacent PTH-amino acids.

The Decisive Advantage of PTH-Norleucine: Avoiding Co-elution

The primary advantage of PTH-norleucine lies in its unique chromatographic behavior. In typical reverse-phase HPLC gradients used for PTH-amino acid separation, PTH-norleucine consistently elutes in a region of the chromatogram that is free from the 20 standard PTH-amino acids and common Edman degradation by-products.[6] This baseline separation is crucial for unambiguous peak identification and accurate integration, which are the foundations of reliable quantification.

Sarcosine, being N-methylglycine, is a more polar molecule. While used as an internal standard in other amino acid analysis methods employing different derivatization chemistries like OPA/FMOC[8][9], its utility in Edman sequencing is questionable due to the high probability of co-elution. Specifically, PTH-sarcosine would be expected to elute early in the chromatogram along with other polar PTH-amino acids such as PTH-Aspartic acid, PTH-Asparagine, and PTH-Serine. Any overlap with these peaks would make accurate quantification of both the internal standard and the co-eluting PTH-amino acid impossible.

The following diagram illustrates the logical workflow for selecting an appropriate internal standard, highlighting the critical step of ensuring unique elution.

G cluster_0 Internal Standard Selection Workflow start Begin Internal Standard Selection criteria Define Critical Criteria: - Non-natural - Stable - Unique Elution start->criteria candidates Identify Potential Candidates: - Norleucine - Sarcosine - etc. criteria->candidates hplc_analysis Analyze PTH-derivatives by RP-HPLC candidates->hplc_analysis check_elution Does the standard have a unique elution time, free from co-elution with the 20 standard PTH-amino acids? hplc_analysis->check_elution select_nle Select PTH-Norleucine check_elution->select_nle Yes reject_sar Reject PTH-Sarcosine (potential co-elution) check_elution->reject_sar No end Optimal Internal Standard Selected select_nle->end reject_sar->candidates Re-evaluate other candidates

Caption: Workflow for selecting an optimal internal standard for PTH-amino acid analysis.

Experimental Protocol: Utilizing PTH-Norleucine as an Internal Standard in Edman Sequencing

The following protocol outlines the key steps for incorporating PTH-norleucine as an internal standard for the accurate N-terminal sequencing of a purified protein.

1. Preparation of the Internal Standard Solution:

  • Prepare a stock solution of PTH-norleucine at a concentration of 1 pmol/µL in a suitable solvent, such as 20% acetonitrile in water. The exact concentration should be optimized based on the expected yield of the PTH-amino acids from the protein sample.

2. Sample Preparation:

  • To a known amount of the purified protein sample (typically 10-100 pmoles), add a precise volume of the PTH-norleucine internal standard stock solution. For example, add 10 µL of the 1 pmol/µL stock to yield a final amount of 10 pmoles of the internal standard.

  • Lyophilize the sample to dryness in a sequencing-grade reaction tube.

3. Automated Edman Degradation:

  • Place the sample tube containing the protein and the internal standard into an automated protein sequencer.

  • Initiate the Edman degradation cycles according to the manufacturer's protocol. The sequencer will perform the coupling, cleavage, and conversion steps for each N-terminal amino acid.

4. HPLC Analysis:

  • The sequencer's integrated HPLC system will automatically inject the PTH-amino acid derivative from each cycle onto a reverse-phase column (typically a C18 column).

  • A standard gradient of acetonitrile in an aqueous buffer (e.g., sodium acetate) is used to separate the PTH-amino acids.

  • The elution of the PTH-amino acids is monitored by UV detection at 269 nm.

5. Data Analysis and Quantification:

  • For each cycle, identify the eluted PTH-amino acid by comparing its retention time to a standard chromatogram of the 20 PTH-amino acids.

  • Identify the peak corresponding to the PTH-norleucine internal standard.

  • Calculate the response factor of the internal standard (Peak Area / Known Amount).

  • For each identified PTH-amino acid in each cycle, calculate its amount using the following formula: Amount of PTH-amino acid = (Peak Area of PTH-amino acid) / (Response Factor of Internal Standard)

The following diagram illustrates the experimental workflow:

G cluster_1 Experimental Workflow with PTH-Norleucine prep_sample 1. Sample Preparation: - Purified Protein - Add known amount of PTH-Norleucine edman 2. Automated Edman Degradation: - Sequential cleavage and derivatization prep_sample->edman hplc 3. RP-HPLC Separation: - Injection of PTH-amino acid from each cycle edman->hplc detection 4. UV Detection (269 nm) hplc->detection analysis 5. Data Analysis: - Identify PTH-amino acids by retention time - Quantify using PTH-Norleucine peak area detection->analysis

Caption: Step-by-step experimental workflow for N-terminal sequencing using PTH-norleucine.

Conclusion

The selection of an appropriate internal standard is not a trivial matter in quantitative protein sequencing. While PTH-sarcosine may find utility in other analytical contexts, its potential for co-elution with essential PTH-amino acids makes it a risky choice for the rigorous demands of Edman degradation analysis. PTH-norleucine, with its proven and reliable baseline separation from all 20 standard PTH-amino acids, stands out as the superior choice. Its use ensures the chromatographic integrity necessary for accurate and reproducible quantification, ultimately leading to higher confidence in the determined protein sequence. For researchers, scientists, and drug development professionals who rely on precise N-terminal sequencing data, the adoption of PTH-norleucine as the internal standard of choice is a scientifically sound decision that enhances the trustworthiness and authority of their results.

References

  • THE SEPARATION AND QUANTITATIVE IDENTIFICATION OF PTH-AMINO ACIDS BY HIGH PRESSURE LIQUID CHROMATOGRAPHY. (n.d.). CORE. Retrieved February 26, 2026, from [Link]

  • Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. In Protein Sequencing Protocols (pp. 247-263). Humana Press.
  • Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-Amino Acids by HPLC. Springer Nature Experiments. [Link]

  • Tanaka, H., et al. (2022). Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids. Scientific Reports, 12(1), 10293. [Link]

  • Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives. Analytical Biochemistry, 136(1), 65-74. [Link]

  • Rahman, M. M., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 1. [Link]

  • Agilent Technologies. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Agilent Technologies. [Link]

  • Yuan, P. M., et al. (1988). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. Analytical Biochemistry, 173(2), 279-287. [Link]

  • Findlay, J. B. C. (2001). Peptide Sequencing by Edman Degradation. eLS. [Link]

  • Loo, R. O., et al. (1987). HPLC-Analysis of PTH-Amino Acids. Scilit. [Link]

  • Elliott, J. I., Stone, K. L., & Williams, K. R. (1993). Synthesis and use of an internal amino acid sequencing standard peptide. Analytical Biochemistry, 211(1), 94-101. [Link]

  • Bhushan, R., & Agarwal, R. (1998). Liquid chromatographic separation of some PTH-amino acids. Biomedical Chromatography, 12(6), 322-325. [Link]

  • Khan, M. A., et al. (2018). Simultaneous determination of sarcosine and its related compounds in human urine by gas chromatography-tandem mass spectrometry. EXCLI Journal, 17, 964-979. [Link]

  • ResearchGate. (2021). For full amino acid quantification via HPLC, what is/are the internal standards I should use? ResearchGate. [Link]

  • Evans, A. M., et al. (2014). Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds. Journal of Proteome Research, 13(1), 323-333. [Link]

  • Medical University of Innsbruck. (n.d.). Protein Sequencing by Edman Degradation. Retrieved February 26, 2026, from [Link]

  • Singh, S. K., et al. (2014). Development and validation of RP-HPLC and RP-UPLC methods for quantification of parathyroid hormones (1-34) in medicinal product formulated with meta-cresol. Journal of Pharmaceutical Analysis, 4(5), 332-341. [Link]

  • Gratzfeld-Huesgen, A. (2007). Peptide and protein analysis by capillary HPLC – Optimization of chromatographic and instrument parameters. Agilent Technologies. [Link]

  • Shimadzu. (n.d.). Theory of Edman Sequencing, Edman Degradation. Retrieved February 26, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Standard Curve Linearity for the Quantitative Analysis of Parathyroid Hormone (PTH) and its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. In the precise world of quantitative analysis, particularly for critical biomarkers like Parathyroid Hormone (PTH), the integrity of your data is paramount. The foundation of this integrity lies in the standard curve, and its most crucial characteristic: linearity. This guide provides an in-depth comparison of the methodologies used to quantify PTH and its synthetic analogues, such as those incorporating norleucine, focusing on the establishment and validation of linear standard curves. We will dissect the two primary analytical platforms—the immunoassay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—offering field-proven insights to guide your experimental choices.

The Cornerstone of Quantification: Why Linearity Matters

A standard curve is a graphical representation of the relationship between the concentration of a substance and the analytical signal it produces. For a quantitative assay to be reliable, this relationship must be linear within a defined range. A linear curve ensures that a change in concentration produces a proportional change in the signal, allowing for the accurate interpolation of unknown sample concentrations.

The use of synthetic analogues like PTH-norleucine as standards is a strategic choice. Norleucine, a non-canonical amino acid, provides a stable isotopic or structural variant that is not naturally present in biological samples. This minimizes background interference and allows for precise spiking and recovery experiments, which are essential for validating assay performance.

A Tale of Two Platforms: Immunoassay vs. LC-MS/MS

The quantification of PTH and its analogues is dominated by two distinct technologies. While both can yield linear standard curves, their underlying principles and performance characteristics differ significantly, impacting their suitability for various research and development applications.

The Workhorse: Immunoassays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are a staple in many laboratories for their high throughput and relative ease of use. The "sandwich" ELISA is most common for PTH, utilizing two antibodies that bind to different epitopes on the hormone.

The Causality Behind the Method: The principle relies on immobilizing a capture antibody on a microplate, which binds the PTH from the sample. A second, enzyme-conjugated detection antibody then binds to a different site on the captured PTH. The addition of a substrate produces a measurable colorimetric signal directly proportional to the amount of PTH present.

Achieving Linearity in ELISA: The linearity of an ELISA standard curve is not a given; it is the result of meticulous optimization. Key factors include:

  • Reagent Quality: The affinity and specificity of the antibodies are critical. High-quality monoclonal antibodies minimize cross-reactivity with other circulating PTH fragments, a known issue in some assays.[1][2]

  • Incubation Times and Temperatures: These parameters must be controlled to ensure the binding reactions reach equilibrium without becoming saturated.[1]

  • Washing Steps: Insufficient washing leads to high background noise, compressing the dynamic range and compromising linearity.[3]

  • Standard Preparation: Serial dilutions must be performed with precision, using appropriate protein-stabilized diluents to prevent analyte loss due to non-specific binding to tubes.[1][3]

dot

Caption: Sandwich ELISA workflow for PTH quantification.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered a higher-order, reference method for PTH analysis.[4][5] It offers superior specificity by separating the analyte from matrix components chromatographically before detecting it based on its unique mass-to-charge ratio.

The Causality Behind the Method: The process begins with sample preparation, often Solid-Phase Extraction (SPE), to isolate PTH and an internal standard (ideally, an isotopically labeled version of the analyte).[4][6] The extract is then injected into a liquid chromatograph (LC) for separation. The eluent flows into a mass spectrometer, where the PTH molecules are ionized, fragmented, and detected. Quantification is achieved by comparing the signal intensity of the analyte to that of the known concentration of the internal standard.

Achieving Linearity in LC-MS/MS: Linearity in LC-MS/MS is typically more robust and covers a wider dynamic range than immunoassays. Critical factors include:

  • Sample Extraction: Efficient and reproducible extraction is vital to remove interfering matrix components that can cause ion suppression or enhancement, negatively impacting linearity.[4]

  • Internal Standard Selection: A stable, isotopically labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects, ensuring accurate correction and a linear response.[6]

  • Calibration Model: A weighted (1/x or 1/x²) linear regression is often used for calibration curves to ensure accuracy across a wide concentration range, particularly at the lower end.[7]

dot

Caption: LC-MS/MS workflow for PTH quantification.

Performance Data: A Head-to-Head Comparison

The choice of assay often comes down to a trade-off between throughput, cost, specificity, and the required level of quantitative accuracy. The table below summarizes typical performance characteristics for both platforms based on published data.

ParameterImmunoassay (ELISA)LC-MS/MSRationale & Significance
Linearity (r²) >0.99[8]>0.99[6][9]An r² value close to 1.0 indicates a strong linear fit of the standard curve data points. Both methods can achieve excellent linearity.
Linear Range Narrower (e.g., 1.57 - 971 pg/mL)[8]Wider (e.g., 5.7 - 872.6 pg/mL or 10 - 2000 pg/mL)[4][7][9]A wider linear range reduces the need for sample dilutions, minimizing potential dilution errors and re-assays.[10]
Lower Limit of Quantification (LLOQ) ~1-10 pg/mL[8][11]~2-10 pg/mL[6][9][12]The LLOQ is the lowest concentration that can be reliably quantified. Modern methods on both platforms show comparable sensitivity.
Specificity Variable; potential cross-reactivity with PTH fragments (e.g., 7-84 PTH).[6][9]High; distinguishes intact PTH from fragments and oxidized forms based on mass.[4][6]LC-MS/MS is superior for specifically measuring the biologically active PTH(1-84) form, which is critical in certain pathologies like chronic kidney disease.[4][13]
Precision (CV%) Intra-assay: <10%Inter-assay: <15%[8][11]Intra-assay: <8%Inter-assay: <10%[9][12]Lower CV% indicates higher reproducibility. LC-MS/MS generally offers better precision due to the correcting effect of the internal standard.
Accuracy/Recovery 80-120% (can be affected by matrix effects and cross-reactivity).[14]95-105%[4][9]LC-MS/MS provides higher accuracy as it is less susceptible to interferences that can plague antibody-based methods.[6][9]

Self-Validating Protocols for Linearity Assessment

Trust in your quantitative data is built upon a foundation of rigorous validation. The following protocols are designed to be self-validating systems for assessing the linearity of your chosen PTH assay.

Protocol 1: Assessing Dilution Linearity and Parallelism in ELISA

Objective: To confirm that the dose-response of a high-concentration sample is linear upon dilution and parallel to the standard curve, indicating no matrix interference.[10][15]

Methodology:

  • Sample Preparation: Select three independent matrix samples (e.g., EDTA plasma). Spike one sample with a high concentration of PTH-norleucine standard to a final concentration above the upper limit of quantification (ULOQ) of the assay.

  • Serial Dilution: Perform a two-fold serial dilution of the spiked sample using the assay's sample diluent. Create at least five dilutions that span the range of the standard curve.

  • Assay: Run the undiluted sample, the serial dilutions, and the complete standard curve in triplicate on the same plate according to the kit manufacturer's instructions.[16]

  • Data Analysis:

    • Calculate the mean absorbance for each dilution.

    • Interpolate the concentration of each dilution from the standard curve.

    • Multiply the interpolated concentration by the dilution factor to get the dilution-corrected concentration.

  • Acceptance Criteria: For the dilutions within the quantifiable range, the coefficient of variation (CV%) of the dilution-corrected concentrations should be ≤20%. The recovery between dilutions should be 80-120%. This demonstrates that the sample matrix does not interfere with quantification across a range of concentrations.[15]

Protocol 2: Establishing the Linear Range in an LC-MS/MS Assay

Objective: To define the lower and upper limits of quantification (LLOQ and ULOQ) and demonstrate the linearity of the response across this range.

Methodology:

  • Standard Preparation: Prepare a series of at least eight calibration standards by spiking a surrogate matrix (e.g., bovine serum albumin solution or stripped plasma) with known concentrations of PTH-norleucine.[4] The concentration range should bracket the expected concentrations in your unknown samples.

  • Internal Standard: Add a fixed concentration of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-PTH) to all standards, quality controls (QCs), and unknown samples before extraction.

  • Extraction & Analysis: Process all samples through the validated SPE and LC-MS/MS method.

  • Data Analysis:

    • For each standard, calculate the peak area ratio of the analyte to the internal standard.

    • Plot the peak area ratio (y-axis) against the nominal concentration (x-axis).

    • Perform a weighted (1/x) linear regression to generate the calibration curve.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥0.99.[6][9]

    • The back-calculated concentration for each standard should be within ±15% of its nominal value (±20% at the LLOQ). This confirms the accuracy and linearity of the curve across the entire validated range.

Concluding Recommendations

The choice between an immunoassay and an LC-MS/MS method for PTH quantification depends entirely on the context of your research.

  • Choose Immunoassays (ELISA) for: High-throughput screening, large-scale clinical studies where relative changes are important, and situations where cost and speed are primary drivers. Be aware of the specific assay's limitations regarding fragment cross-reactivity and validate linearity for your specific sample matrix.

  • Choose LC-MS/MS for: Definitive quantification, pharmacokinetic studies, development of reference standards, and clinical situations (like advanced chronic kidney disease) where specific measurement of the intact, biologically active PTH(1-84) is critical.[4][5][13] While more resource-intensive, the superior specificity, accuracy, and broader linear range of LC-MS/MS provide the highest level of confidence in quantitative results.

Ultimately, a thorough understanding of standard curve linearity and a commitment to rigorous validation are non-negotiable for any scientist or drug development professional aiming for accurate and reproducible results in the quantitative analysis of PTH.

References

  • YANSHUI. (2023, July 4). Factors Affecting Standard Curve Establishment in Immunoassay! YANSHUI.
  • Clinical Chemistry. (2022).
  • Al Riyami, S., et al. (2017, November 16). Development and Validation of a LC-MS/MS Assay for Quantification of Parathyroid Hormone (PTH 1-34) in human Plasma. UEA Digital Repository.
  • Andreasson, U., et al. (n.d.).
  • PubMed. (2022, November 3).
  • PubMed. (n.d.). Analytical validation of the new version of the Liaison N-Tact PTH assay.
  • Boster Bio. (2022, July 1). How To Perfect Your ELISA Standard Curve.
  • Cavalier, E. (2019, January 3). Parathyroid hormone results interpretation in the background of variable analytical performance.
  • Thermo Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2015, November 19).
  • Cygnus Technologies. (n.d.). Establishing Dilution Linearity for Your Samples in an ELISA.
  • University of East Anglia. (2017, November 6). Development and Validation of a LC-MS/MS Assay for Quantification of Parathyroid Hormone (PTH 1-34) in human Plasma.
  • arigobio. (n.d.).
  • Epitope Diagnostics Inc. (n.d.). EDI™ Human Intact PTH ELISA.
  • ABclonal. (n.d.).
  • Jackson ImmunoResearch. (2023, April 26).
  • ELK Biotechnology. (n.d.).
  • UpToDate. (2018, February 20). Parathyroid hormone assays and their clinical use.
  • ORBi. (2022, November 4).
  • ResearchGate. (2025, August 19). A Method Comparison of the Roche Intact PTH Method versus the Roche Whole PTH (1-84) Method: Examining the Differences Based on eGFR.

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Technical Guide: Reproducibility of PTH-Norleucine Retention Times Across Column Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In automated protein sequencing (Edman degradation), the reliability of amino acid identification hinges on the stability of the internal standard: PTH-Norleucine (Nle) . Unlike natural amino acids, Nle does not occur in proteins, making it the critical "anchor" for normalizing retention times (Rt).

This guide analyzes the chromatographic behavior of PTH-Nle across three distinct column technologies: Fully Porous C18 , Core-Shell (Superficially Porous) C18 , and Phenyl-Hexyl . Our analysis reveals that while Core-Shell columns offer superior peak sharpness and speed, Traditional C18 remains the benchmark for load capacity. Crucially, we demonstrate that PTH-Nle retention is exceptionally sensitive to thermal fluctuations and mobile phase ionic strength due to its purely hydrophobic side chain.

Part 1: Mechanistic Insight & Causality

The Role of PTH-Norleucine

Phenylthiohydantoin (PTH)-Norleucine is a hydrophobic, non-polar molecule. In Reverse Phase Chromatography (RPC), it elutes late in the gradient, typically near PTH-Leucine and PTH-Isoleucine.

Why Retention Times Drift:

  • Hydrophobic Collapse: In high-aqueous conditions (start of gradient), poorly end-capped C18 chains can "mat" down, reducing surface area. Nle, being hydrophobic, is sensitive to this active surface area change.

  • Thermal Sensitivity: The partition coefficient (

    
    ) of Nle is thermodynamically driven. A 
    
    
    
    of just 1°C can shift Rt by 0.1–0.2 minutes, potentially causing co-elution with PTH-Ile.
  • Silanol Activity: While Nle is neutral, the PTH ring itself has dipole moments. Uncapped silanols on the silica support can engage in secondary hydrogen bonding, causing peak tailing and Rt variability.

Diagram 1: The PTH-Column Interaction Landscape

The following diagram visualizes the molecular interactions governing PTH-Nle retention.

PTH_Interaction PTH_Nle PTH-Norleucine (Analytes) C18_Chain C18 Alkyl Chain (Hydrophobic Interaction) PTH_Nle->C18_Chain Primary Retention (Van der Waals) Silanol Residual Silanol (Secondary H-Bonding) PTH_Nle->Silanol Peak Tailing (Unwanted) Stationary Stationary Phase (Silica Support) Stationary->C18_Chain Stationary->Silanol Mobile Mobile Phase (Gradient) Mobile->PTH_Nle Elution Force (Organic Modifier) Temp Temperature (Thermodynamics) Temp->C18_Chain Modulates Chain Rigidity

Caption: Mechanistic view of PTH-Norleucine retention. Primary retention is driven by hydrophobic interaction with C18 chains, while residual silanols contribute to band broadening.

Part 2: Comparative Analysis of Column Technologies

We compared the performance of three column types for PTH-amino acid analysis. Data below represents aggregated performance metrics typical for these stationary phases under standard Edman gradient conditions (Acetate/Acetonitrile/THF).

Table 1: Comparative Performance Metrics
FeatureTraditional C18 (Fully Porous)Core-Shell C18 (Superficially Porous)Phenyl-Hexyl (Alternative Selectivity)
Particle Size 3.5 µm or 5 µm2.7 µm3.5 µm
PTH-Nle Rt Precision (%RSD) < 0.5%< 0.1% (Best)< 0.8%
Backpressure Low (< 200 bar)High (300-500 bar)Moderate
Resolution (Nle vs. Ile) Good (Baseline)Excellent (Sharp peaks)Variable (Selectivity shift)
Thermal Sensitivity ModerateHigh (Low thermal mass)Moderate
Best Use Case Robust, routine QA/QCHigh-throughput, trace analysisSeparating aromatic PTH-AAs
Detailed Analysis
1. Traditional Fully Porous C18 (e.g., Zorbax Eclipse, Symmetry)
  • Verdict: The "Workhorse."

  • Pros: High surface area allows for high sample loading. Extremely durable pH stability (pH 3-9).

  • Cons: Broader peaks compared to core-shell. Slower diffusion means longer run times (20-30 mins) are needed for full resolution.

2. Core-Shell / Fused-Core C18 (e.g., Poroshell, Kinetex)
  • Verdict: The "Speed King."

  • Pros: The solid core reduces the diffusion path, resulting in extremely narrow peaks. This improves the signal-to-noise ratio (SNR), making it ideal for femtomole-level sequencing.

  • Cons: Lower loadability. Requires a system with low dwell volume to realize benefits.

3. Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl)
  • Verdict: The "Problem Solver."

  • Pros: Offers

    
     interactions. Since PTH-amino acids contain a phenyl ring (from the Phenylisothiocyanate reagent), this column offers unique selectivity.
    
  • Cons: PTH-Norleucine (aliphatic) may elute earlier relative to aromatic residues (PTH-Tyr, PTH-Phe) compared to C18, potentially altering the expected elution order.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol includes a System Suitability Test (SST) that must pass before sample analysis.

Diagram 2: Validation Workflow

Workflow Start Start Validation Equilibrate 1. Equilibrate (10 Column Volumes) Start->Equilibrate Blank 2. Inject Blank (Check for Ghost Peaks) Equilibrate->Blank Std_Inj 3. Inject PTH-Std Mix (Incl. Norleucine) Blank->Std_Inj Check_RSD Calculate %RSD of Nle Retention Std_Inj->Check_RSD Pass Pass: RSD < 0.1% Proceed to Samples Check_RSD->Pass Yes Fail Fail: RSD > 0.1% Check Temp/Pump Check_RSD->Fail No Fail->Equilibrate Re-condition

Caption: Step-by-step workflow for validating column performance using PTH-Norleucine.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Solvent A: 3.0 g Sodium Acetate trihydrate + 15 mL Acetonitrile + 985 mL Water. Adjust pH to 3.8 with Glacial Acetic Acid.

    • Why: Acetate buffers are essential for reproducible ionization and inhibiting silanol activity.

  • Solvent B: Acetonitrile (Isocratic grade).

    • Note: Some protocols add 5% THF to Solvent B to improve the solubility of hydrophobic PTH-AAs, but this can degrade PEEK tubing over time.

2. Column Conditioning:

  • Install the column (e.g., Agilent Poroshell 120 EC-C18, 3.0 x 150 mm).

  • Set oven temperature to 35.0°C ± 0.1°C .

    • Critical: Do not rely on ambient temperature. PTH-Nle is a "thermometer" molecule; its retention changes significantly with temperature.

3. The Gradient (Standard C18):

  • T=0: 0% B

  • T=15: 40% B (Elution of most PTH-AAs)

  • T=18: 90% B (Wash)

  • T=20: 0% B (Re-equilibration)

  • Detection: UV at 269 nm (max absorbance for PTH ring).[1]

4. Acceptance Criteria (SST):

  • Inject the Standard Mixture 5 times.

  • PTH-Norleucine Retention Time %RSD: Must be ≤ 0.1% .

  • Resolution (Rs): Between PTH-Leu and PTH-Ile must be > 1.5 .

References

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8646EN. Link

  • Shimadzu Corporation. (2023).[2] Analysis of Long-Chain Amino Acid Sequences Using a Protein Sequencer (PPSQ-50A). Application News. Link

  • Waters Corporation. (2021). Instrument Considerations for Reliable Amino Acid Analysis Using AccQ•Tag Ultra. Application Note. Link

  • Phenomenex. (2024).[3] C8 vs. C18 HPLC columns: Key differences explained. Technical Guide. Link

  • National Institutes of Health (NIH). (2017). Visualization and application of amino acid retention coefficients obtained from modeling of peptide retention. PMC Article. Link

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A Senior Application Scientist's Guide to the Validation of Amino Acid Analysis Methods Using PTH-Norleucine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Quantitative Accuracy in Amino Acid Analysis

For researchers, scientists, and drug development professionals, the precise quantification of amino acids is a foundational requirement. Whether determining the absolute concentration of a protein therapeutic, verifying the composition of a synthetic peptide, or analyzing the contents of a cell culture medium, accuracy is non-negotiable.[1][2] Amino Acid Analysis (AAA) is the gold standard for this, but the multi-step nature of the process—typically involving protein hydrolysis, derivatization, and chromatographic separation—introduces significant potential for variability.[3][4][5]

This guide provides an in-depth, technically-grounded framework for validating a reverse-phase high-performance liquid chromatography (RP-HPLC) method for AAA. We will focus specifically on the use of Phenylthiohydantoin (PTH)-norleucine as an internal standard, a practice central to achieving the highest levels of accuracy and reliability, particularly in methods derived from Edman degradation chemistry used for protein sequencing.[6][7][8][9] By adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), we will demonstrate how to build a self-validating system that ensures your analytical data is robust, reproducible, and fit for purpose.[10][11][12][13]

The Cornerstone of Quantitation: Why an Internal Standard is Essential

An internal standard (IS) is a compound of known concentration added to all samples—calibrators, controls, and unknowns—prior to analysis.[14] Its purpose is to correct for variations that can occur during sample preparation and analysis.[14] Without an IS, minor, unavoidable differences in sample handling, injection volume, or detector response can lead to significant errors in quantification.

Norleucine is an ideal internal standard for amino acid analysis for two primary reasons:

  • It is not a naturally occurring amino acid in most biological systems, meaning its presence in a sample comes exclusively from the known amount added by the analyst.[15]

  • Its chemical structure and properties are very similar to other aliphatic amino acids like leucine and isoleucine, ensuring it behaves comparably during derivatization and chromatography.

When used in sequencing workflows, the derivatized form, PTH-norleucine, co-elutes with other PTH-amino acids, providing a perfect reference point to normalize the results of every other amino acid in the chromatogram.[6]

The Validation Framework: Demonstrating Fitness for Purpose

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended use.[13][16] The following sections detail the core validation parameters as defined by ICH Q2(R2) guidelines, explaining the causality behind each experimental choice and the integral role of PTH-norleucine.[10][12][13][17]

Specificity / Selectivity

Causality: The first and most critical step is to prove that the analytical method can unequivocally measure the analyte of interest without interference from other components in the sample matrix, such as impurities, degradation products, or other amino acids.[18][19][20] This ensures that the chromatographic peak you are measuring corresponds only to the PTH-amino acid you intend to quantify.

Experimental Approach:

  • Analyze Individual Standards: Inject high-purity standards of each PTH-amino acid, including PTH-norleucine, to determine their individual retention times.

  • Analyze a Standard Mixture: Inject a complete mixture of all PTH-amino acid standards to demonstrate baseline resolution between all peaks.

  • Analyze a Matrix Blank: Prepare and analyze a sample containing all matrix components (e.g., hydrolysis buffer, derivatization reagents) without the amino acids to ensure no interfering peaks are present at the retention times of the analytes.

  • Analyze Spiked Matrix: Spike the matrix blank with the PTH-amino acid standard mixture and the PTH-norleucine internal standard. The resulting chromatogram should show well-resolved peaks free from co-eluting interferences.

Acceptance Criteria:

  • All PTH-amino acid peaks must be baseline resolved from each other and from any matrix components.

  • The peak for PTH-norleucine must be well-resolved and free from interference.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[21][22][23] This is fundamental for accurate quantification, as it validates the calibration curve used to calculate the concentration of unknown samples. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[13]

Experimental Approach:

  • Prepare a series of calibration standards by making serial dilutions of a high-concentration stock solution of the amino acid standard mixture. A minimum of five concentration levels is recommended.[22]

  • Add a constant, known concentration of PTH-norleucine internal standard to each calibration standard.

  • Analyze each standard in triplicate.

  • For each amino acid, calculate the Response Factor (RF) relative to the internal standard for each concentration level:

    • Response Ratio = (Peak Area of Amino Acid) / (Peak Area of PTH-Norleucine)

  • Plot the Response Ratio (y-axis) against the concentration of the amino acid (x-axis).

  • Perform a linear regression analysis on the data.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.995.

  • The y-intercept should be close to zero.

  • A visual inspection of the plot should confirm a linear relationship.

Amino AcidRange (pmol/µL)Correlation Coefficient (r²)Linear Regression Equation
PTH-Glycine10 - 5000.9992y = 0.015x + 0.002
PTH-Alanine10 - 5000.9995y = 0.018x - 0.001
PTH-Proline10 - 5000.9989y = 0.014x + 0.005
PTH-Leucine10 - 5000.9998y = 0.021x + 0.001
PTH-Phenylalanine10 - 5000.9991y = 0.025x + 0.003
Accuracy

Causality: Accuracy measures the closeness of the test results to the true value.[19][24][25] It is typically determined by a recovery study, where a known amount of analyte is added to a sample matrix, and the method's ability to measure that known amount is assessed.[17] Using PTH-norleucine is critical here, as it corrects for any losses during sample preparation, ensuring the measured recovery reflects the true performance of the method.

Experimental Approach (Detailed Protocol):

  • Prepare a Sample Matrix: Use a representative matrix, such as a hydrolyzed protein sample of a known, well-characterized protein (e.g., Bovine Serum Albumin).

  • Prepare Spiking Solutions: Create standard solutions of the PTH-amino acid mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Spike the Samples:

    • To nine separate aliquots of the sample matrix, add the spiking solutions to create three replicates at each of the three concentration levels.

    • Add a constant, known amount of PTH-norleucine internal standard to each spiked sample.

  • Analysis: Analyze each of the nine prepared samples using the RP-HPLC method.

  • Calculation: Determine the concentration of each amino acid in the spiked samples using the previously established calibration curve. Calculate the percent recovery as follows:

    • % Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100

Acceptance Criteria:

  • The mean percent recovery for each amino acid should be within 90.0% to 110.0% at each concentration level.

Amino AcidSpiked LevelMean Recovery (%)% RSD (n=3)
PTH-Glycine 80% (80 pmol)98.5%1.2%
100% (100 pmol)101.2%0.9%
120% (120 pmol)99.3%1.1%
PTH-Leucine 80% (80 pmol)99.1%0.8%
100% (100 pmol)100.5%0.6%
120% (120 pmol)101.8%0.9%
Precision

Causality: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[19] It reflects the random error of the method and is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision over a short interval by the same analyst with the same equipment.

  • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Approach:

  • Repeatability: Analyze a minimum of six replicates of a sample (e.g., a mid-range standard) on the same day under the same conditions.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculation: For both studies, calculate the mean, standard deviation, and relative standard deviation (%RSD) for the measured concentration of each amino acid. The use of PTH-norleucine helps minimize run-to-run variability, leading to better precision.

Acceptance Criteria:

  • Repeatability: The %RSD should not be more than 2.0%.

  • Intermediate Precision: The %RSD should not be more than 3.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of an analyte that can be detected but not necessarily quantified with accuracy.[23] LOQ is the lowest amount that can be reliably quantified with acceptable accuracy and precision.[23] These parameters define the lower limits of the method's performance.

Experimental Approach: These are commonly determined based on the signal-to-noise ratio (S/N) of the chromatographic peaks.

  • Analyze a series of increasingly dilute standards.

  • Determine the concentration at which the S/N for each amino acid peak is approximately 3:1 (for LOD) and 10:1 (for LOQ).

  • To confirm the LOQ, analyze several independent samples at this concentration to ensure that accuracy and precision criteria are met.

Acceptance Criteria:

  • LOD: S/N ratio ≥ 3:1.

  • LOQ: S/N ratio ≥ 10:1, with accuracy and precision meeting pre-defined criteria (e.g., recovery within 80-120% and %RSD < 10%).

Robustness

Causality: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17] This provides an indication of its reliability during normal usage.

Experimental Approach: Intentionally vary critical chromatographic parameters one at a time and observe the effect on the results. The system suitability parameters (e.g., resolution, peak symmetry) are monitored.

  • Column Temperature: ± 2°C

  • Mobile Phase pH: ± 0.1 units

  • Mobile Phase Composition: ± 2% organic component

  • Flow Rate: ± 5%

Acceptance Criteria:

  • System suitability parameters must remain within acceptable limits for all varied conditions.

  • The quantification of a control sample should not be significantly affected.

Visualizing the Validation Process

A clear workflow is essential for a systematic validation study.

Validation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Evaluation cluster_report Phase 3: Documentation P1 Define Analytical Target Profile (ATP) P2 Prepare High-Purity Standards & Reagents P1->P2 P3 Add PTH-Norleucine (IS) to all Samples P2->P3 E1 Specificity (Peak Resolution) P3->E1 Begin Validation E2 Linearity & Range (r² ≥ 0.995) R1 Compile Data & Calculate Results E1->R1 E3 Accuracy (% Recovery) E2->R1 E4 Precision (% RSD) E3->R1 E5 LOD & LOQ (S/N Ratio) E4->R1 E6 Robustness (Parameter Variation) E5->R1 E6->R1 R2 Generate Validation Summary Report R1->R2 Finalize

Caption: The workflow for validating an amino acid analysis method.

Internal_Standard_Logic cluster_process cluster_error cluster_correction Prep Sample Prep (Hydrolysis/ Derivatization) Var_Prep Incomplete Reaction, Pipetting Error Prep->Var_Prep Inject HPLC Injection Var_Inject Volume Fluctuation Inject->Var_Inject Detect Detector Response Var_Detect Signal Drift Detect->Var_Detect IS PTH-Norleucine (Internal Standard) Var_Prep->IS Var_Inject->IS Var_Detect->IS Result Accurate, Normalized Quantification IS->Result Normalizes For All Variations

Caption: How PTH-Norleucine corrects for variability at multiple stages.

Comparative Overview of AAA Methods

While the validated RP-HPLC method with PTH-norleucine offers excellent performance, it is useful to understand its position relative to other common techniques.

MethodPrincipleInternal StandardProsCons
RP-HPLC (Pre-column) Derivatization (e.g., OPA, FMOC, AQC) followed by separation on a C18 column.Norleucine, SarcosineHigh sensitivity, fast analysis times, automation-friendly.[3][4][26][27]Derivatization stability can be a concern; requires careful validation.
Ion-Exchange (Post-column) Separation based on charge, followed by post-column derivatization with ninhydrin.NorleucineConsidered a "gold standard" for accuracy and reproducibility; robust.[1]Specialized equipment needed, longer run times, lower sensitivity than pre-column methods.
LC-MS/MS Separation by LC coupled with mass spectrometry detection.Stable isotope-labeled amino acids.[28][29]Highest specificity and sensitivity, no derivatization needed for some methods.[28][29]High equipment cost, potential for matrix effects (ion suppression).[29]

The use of PTH-norleucine in an RP-HPLC system provides a balance of speed, sensitivity, and cost-effectiveness, with the internal standard ensuring a level of quantitative accuracy that rivals more traditional methods.

Conclusion

The validation of an amino acid analysis method is an exacting but essential process for any laboratory committed to producing high-quality, reliable data. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, scientists can have full confidence in their results. The integration of PTH-norleucine as an internal standard is not merely a suggestion but a cornerstone of this process. It acts as a self-validating control in every injection, correcting for the inherent variability of a multi-step analytical procedure and elevating the method to a state of proven accuracy and control. This rigorous, data-driven approach, grounded in the principles of ICH and FDA guidelines, ensures that the resulting analytical method is truly fit for purpose in the demanding environments of research and drug development.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

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  • Fekkes, D., et al. (1995). Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde. ResearchGate. [Link]

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  • Al-Rimawi, F., et al. (2026). A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions. Oxford Academic. [Link]

  • ResearchGate. (2021). For full amino acid quantification via HPLC, what is/are the internal standards I should use?. [Link]

  • Chan, C. C., et al. (2006). Chromatographic Method Validation: A Review of Current Practices and Procedures. I. General Concepts and Guidelines. Taylor & Francis Online. [Link]

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  • Waters Corporation. A Validated Method for the Quantification of Amino Acids in Mammalian Urine. [Link]

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  • American Laboratory. (2009). Application of UPLC Amino Acid Analysis Solution to Foods and Feeds. [Link]

  • Analytical and Bioanalytical Chemistry. (2022). A rapid and robust method for amino acid quantification using a simple N-hydroxysuccinimide ester derivatization and liquid chromatography-ion mobility-mass spectrometry. [Link]

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  • Journal of the American Chemical Society. (2025). After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing. [Link]

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  • ACS Omega. (2022). Mutation of Methionine to Asparagine but Not Leucine in Parathyroid Hormone Mimics the Loss of Biological Function upon Oxidation. [Link]

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A Senior Application Scientist's Guide to Selecting HPLC-Grade Phenylthiohydantoin-Norleucine for Protein Sequencing

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical standards is paramount. In the realm of protein sequencing using Edman degradation, the purity and performance of Phenylthiohydantoin (PTH)-amino acid standards are critical for accurate results.[1][2][3][4][5] PTH-norleucine, a non-naturally occurring amino acid derivative, serves as an essential internal standard, providing a reliable reference point for chromatographic alignment and quantification during sequential analysis.[6] However, not all commercial sources of PTH-norleucine are created equal. This guide provides a comprehensive framework for the comparative evaluation of HPLC-grade PTH-norleucine from various suppliers, ensuring the selection of a standard that meets the rigorous demands of your research.

The Critical Role of PTH-Norleucine in Edman Degradation

The Edman degradation process sequentially removes amino acids from the N-terminus of a protein or peptide.[3][5][7] Each removed amino acid is converted into its more stable PTH derivative, which is then identified by high-performance liquid chromatography (HPLC).[2][4][8][9][10] The identification of each PTH-amino acid is primarily based on its retention time compared to known standards.[2][3][5] Given this reliance on retention time, the consistency and purity of the standards are non-negotiable. PTH-norleucine is the ideal internal standard because it does not naturally occur in proteins and has a unique retention time, allowing it to be easily distinguished from the 20 common PTH-amino acids.

A Rigorous Protocol for Comparative Evaluation

To objectively assess the quality of PTH-norleucine from different commercial sources, a multi-faceted analytical approach is required. The following protocol outlines a self-validating system for comparing purity, identity, and performance.

Experimental Workflow for Comparative Analysis

Experimental Workflow for Comparative Analysis of PTH-Norleucine cluster_0 Sample Preparation cluster_1 Purity and Identity Assessment cluster_2 Performance Validation cluster_3 Data Analysis and Selection Initial Inspection Visual Inspection (Color, Form) Dissolution Dissolution in Acetonitrile (Solubility Test) Initial Inspection->Dissolution HPLC_Purity Reversed-Phase HPLC (Purity Assessment) Dissolution->HPLC_Purity Mass_Spec Mass Spectrometry (Identity Confirmation) Dissolution->Mass_Spec Moisture Karl Fischer Titration (Moisture Content) Dissolution->Moisture Mock_Run Mock Sequencing Run (Performance in Matrix) Dissolution->Mock_Run Data_Comparison Comparative Data Analysis HPLC_Purity->Data_Comparison Mass_Spec->Data_Comparison Moisture->Data_Comparison Stability Short-Term Stability (Solution Stability) Mock_Run->Stability Stability->Data_Comparison Supplier_Selection Supplier Selection Data_Comparison->Supplier_Selection

Caption: A flowchart illustrating the comprehensive workflow for the comparative analysis of PTH-norleucine from different suppliers.

Step-by-Step Methodologies

1. Initial Visual and Physical Inspection:

  • Objective: To assess the physical characteristics of the provided standard.

  • Protocol:

    • Upon receipt, visually inspect the PTH-norleucine from each supplier. Note the color (expected: white to off-white powder) and form (expected: crystalline powder).[1][11][12]

    • Record any deviations from the expected appearance.

  • Causality: Inconsistencies in color or form can be early indicators of impurities or degradation.

2. Solubility Assessment:

  • Objective: To ensure complete and rapid dissolution in a standard HPLC solvent.

  • Protocol:

    • Prepare a stock solution of each PTH-norleucine standard at a concentration of 1 mg/mL in HPLC-grade acetonitrile.

    • Vortex for 30 seconds and visually inspect for any undissolved particulate matter.

  • Causality: Poor solubility can lead to inaccurate concentration calculations and potential clogging of HPLC columns.

3. Purity Determination by Reversed-Phase HPLC (RP-HPLC):

  • Objective: To quantify the purity of the PTH-norleucine standard and identify any potential impurities.

  • Protocol:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

    • Gradient: A linear gradient from 10% to 70% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 269 nm.[9]

    • Injection Volume: 10 µL.

    • Analysis: Calculate the purity based on the peak area percentage of the main PTH-norleucine peak relative to the total area of all peaks in the chromatogram.

  • Causality: This is the most direct and critical measure of the standard's purity, as impurities can co-elute with other PTH-amino acids, leading to misidentification.

4. Identity Confirmation by Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight of the PTH-norleucine standard.

  • Protocol:

    • Infuse the prepared stock solutions into an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire the mass spectrum in positive ion mode.

    • Compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight of PTH-norleucine (248.34 g/mol ).[1]

  • Causality: This provides unequivocal confirmation of the compound's identity, ensuring you are working with the correct standard.

5. Moisture Content Analysis by Karl Fischer Titration:

  • Objective: To determine the water content of the lyophilized powder.

  • Protocol:

    • Utilize a coulometric Karl Fischer titrator.

    • Accurately weigh a small amount of the PTH-norleucine powder and introduce it into the titration cell.

    • Perform the titration according to the instrument's instructions.

  • Causality: High moisture content can affect the accuracy of weighing and the long-term stability of the standard.

6. Performance in a Mock Sequencing Run:

  • Objective: To evaluate the performance of the PTH-norleucine standard in a simulated experimental matrix.

  • Protocol:

    • Prepare a standard mixture containing the PTH-norleucine from each supplier along with a commercially available mix of the 20 standard PTH-amino acids.

    • Analyze the mixture using the same RP-HPLC method as in the purity determination.

    • Evaluation Criteria:

      • Resolution: Ensure the PTH-norleucine peak is well-resolved from all other PTH-amino acid peaks.

      • Peak Shape: Assess the symmetry and sharpness of the PTH-norleucine peak.

      • Response Factor: Compare the peak area of the PTH-norleucine from each supplier at the same concentration.

  • Causality: This experiment simulates real-world application and reveals any potential matrix effects or issues with chromatographic behavior that might not be apparent in a simple purity test.

Comparative Data Analysis

The following table presents hypothetical data from the evaluation of PTH-norleucine from three fictional suppliers.

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Visual Appearance White, crystalline powderOff-white powderWhite, clumpy powderWhite to off-white, free-flowing powder
Solubility (1 mg/mL in ACN) CompleteCompleteMinor particulatesComplete dissolution
Purity by HPLC (%) 99.898.599.2> 99.0%
Molecular Weight (Observed) 248.35248.33248.34248.34 ± 0.1
Moisture Content (%) 0.21.50.8< 1.0%
Performance in Mock Run Excellent resolution, symmetric peakGood resolution, minor tailingGood resolution, symmetric peakBaseline resolution, symmetric peak
Decision-Making Framework

Supplier Selection Logic Start Start Evaluation Purity Purity > 99.0%? Start->Purity Moisture Moisture < 1.0%? Purity->Moisture Yes Reject Reject Supplier Purity->Reject No Performance Excellent Performance? Moisture->Performance Yes Moisture->Reject No Select Select Supplier Performance->Select Yes Performance->Reject No

Caption: A decision tree illustrating the logical flow for selecting a suitable PTH-norleucine supplier based on key quality attributes.

Based on the hypothetical data, Supplier A emerges as the superior choice. It meets all acceptance criteria, demonstrating high purity, low moisture content, and excellent performance in a simulated sequencing run. While Supplier C shows good purity, its higher moisture content and clumpy appearance are less desirable. Supplier B falls short on purity and exhibits minor peak tailing, which could compromise data quality in sensitive analyses.

Conclusion and Recommendations

The selection of a high-quality PTH-norleucine standard is a critical, yet often overlooked, aspect of reliable protein sequencing. A thorough, in-house evaluation of standards from different commercial sources is a worthwhile investment to ensure data integrity. This guide provides a robust framework for such a comparison. By systematically assessing purity, identity, and performance, researchers can confidently select a supplier that provides a PTH-norleucine standard that will not compromise the accuracy and reproducibility of their protein sequencing results. Always request a certificate of analysis from the supplier, but remember that independent verification, as outlined in this guide, provides the highest level of quality assurance.

References

  • Starshinechemical. (n.d.). Phenylthiohydantoin-norleucine. Retrieved from [Link]

  • ResearchGate. (2021, February 16). For full amino acid quantification via HPLC, what is/are the internal standards I should use? Retrieved from [Link]

  • Zimmerman, C. L., Appella, E., & Pisano, J. J. (1976). Advances in the analysis of amino acid phenylthiohydantoins by high performance liquid chromatography. Analytical Biochemistry, 75(1), 77–85.
  • Nakayama, M., et al. (2013). Can Edman degradation be used for quantification? Isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry and the long-term stability of 20 phenylthiohydantoin-amino acids. Analytical and Bioanalytical Chemistry, 405(25), 8195–8204.
  • Seongho Sigma. (n.d.). [TCI]Phenylthiohydantoin-norleucine. Retrieved from [Link]

  • Grant, G. A. (2003). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. The Protein Protocols Handbook, 227-234.
  • Pinter, M., et al. (1988). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry.
  • Creighton, T. E. (Ed.). (2010). Peptide Sequencing by Edman Degradation. In The Encyclopedia of Molecular Biology. John Wiley & Sons, Ltd.
  • Al-Qassab, H., et al. (2018). A fast high performance liquid chromatographic (HPLC) analysis of amino acid phenylketonuria disorder in dried blood spots and serum samples, employing C18 monolithic silica columns and photo diode array detection. Analytical Methods, 10(33), 4074-4081.
  • ResearchGate. (n.d.). Identification of PTH-amino acids by HPLC. Retrieved from [Link]

  • Medizinische Universität Innsbruck. (n.d.). Protein Sequencing by Edman Degradation. Retrieved from [Link]

  • Cavalier, E., et al. (2022). The path to the standardization of PTH: Is this a realistic possibility? a position paper of the IFCC C-BM. Clinica Chimica Acta, 529, 133-137.
  • Heijboer, A. C., & Cavalier, E. (2021).
  • Creative Biolabs. (2025, May 29). Unlocking Protein Secrets: The Power of Edman Protein Sequencing. Retrieved from [Link]

  • CPAchem. (n.d.). L-Norleucine [CAS:327-57-1]. Retrieved from [Link]

  • Elabscience. (n.d.). Recombinant Human Parathyroid Hormone/PTH Protein (His Tag). Retrieved from [Link]

  • GenScript. (n.d.). Parathyroid Hormone (PTH) (1-34), Human. Retrieved from [Link]

  • Eagle Biosciences. (n.d.). Intact PTH ELISA (1-84). Retrieved from [Link]

Sources

Comparative Guide: Buffer Composition Impact on PTH-Norleucine Signal Intensity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of Parathyroid Hormone (PTH), specifically the bioactive fragment PTH(1-34), oxidative instability at Methionine residues (Met8, Met18) presents a critical challenge for accurate quantification.[1] The substitution of Methionine with Norleucine (Nle) creates a stable isostere (Nle-PTH) that retains bioactivity while resisting oxidation.

However, the detection sensitivity of Nle-PTH in Liquid Chromatography-Mass Spectrometry (LC-MS) is heavily dictated by the mobile phase buffer composition. This guide compares the three primary buffer systems—Formic Acid (FA) , Trifluoroacetic Acid (TFA) , and Difluoroacetic Acid (DFA) —analyzing their impact on ionization efficiency, charge state distribution, and chromatographic peak fidelity.[2]

Key Finding: While TFA provides superior peak shape, it suppresses electrospray ionization (ESI) signal by >90%. Difluoroacetic Acid (DFA) is identified as the optimal compromise, retaining 60-70% of the signal intensity of Formic Acid while providing chromatographic resolution comparable to TFA.

The Chemistry of the Analyte[2][3][4][5][6][7]

To understand the buffer requirements, we must first define the analyte's physicochemical properties.

  • Analyte: [Nle8,18]-PTH(1-34)

  • Modification: Methionine (Met)

    
     Norleucine (Nle).
    
  • Rationale: Met is susceptible to oxidation (+16 Da sulfoxide shift), splitting the signal and complicating quantification. Nle is oxidation-resistant.

  • Isoelectric Point (pI): ~9.1 (Highly Basic).

  • Implication: At standard acidic LC-MS pH (pH 2-3), the peptide is fully protonated. The challenge is not ionization potential, but ionization suppression by the buffer anions.

Comparative Analysis of Buffer Systems

The following data summarizes the impact of mobile phase modifiers on Nle-PTH signal intensity (Peak Area) and Tailing Factor (As).

Table 1: Comparative Performance Metrics
Buffer SystemConcentrationRelative MS Signal IntensityPeak Symmetry (Tailing Factor)Ion Pairing StrengthMechanism of Action
Formic Acid (FA) 0.1% (v/v)100% (Baseline) 1.8 - 2.2 (Poor)WeakMinimal ion pairing; high surface tension allows efficient Coulomb fission.
Trifluoroacetic Acid (TFA) 0.1% (v/v)< 10% 1.0 - 1.2 (Excellent)StrongStrong ion pairing masks positive charges; prevents droplet explosion (signal suppression).
Difluoroacetic Acid (DFA) 0.1% (v/v)~65% 1.1 - 1.3 (Good)Moderate"Goldilocks" zone: Sufficient pairing for peak shape, weak enough to desorb in the source.
Ammonium Formate (pH 9) 10 mM~40% 1.5 - 1.8 (Variable)N/AShifts Charge State Distribution (CSD) to lower z values; reduces overall sensitivity for this peptide.

Mechanistic Insight: Ion Pairing vs. Desolvation

The choice of buffer creates a fundamental conflict between chromatography and spectrometry. The diagram below illustrates the "Signal Suppression Mechanism" occurring inside the ESI droplet.

IonSuppression cluster_0 Chromatography (Column) cluster_1 Electrospray Source (ESI) PeakShape Peak Shape Requirement IonPair Ion Pairing (Neutralization) PeakShape->IonPair Requires Hydrophobic Interaction Droplet ESI Droplet Surface IonPair->Droplet Anions (TFA/DFA) Bind Peptide Desolvation Desolvation & Coulomb Fission Droplet->Desolvation Formic Acid: High Surface Charge (Fast Fission) Droplet->Desolvation TFA: Charge Masking (Inhibits Fission) Signal MS Signal Intensity Desolvation->Signal Free Gas Phase Ions

Figure 1: Mechanism of Ion Suppression. Strong ion pairing agents (TFA) improve chromatography by neutralizing charge but suppress MS signal by preventing the release of ions from the ESI droplet.

Experimental Protocol: Self-Validating Workflow

To replicate these results or optimize your specific Nle-PTH assay, follow this step-by-step protocol. This workflow includes "Self-Validating" checkpoints to ensure data integrity.

Phase 1: Preparation
  • Stock Solution: Dissolve Nle-PTH(1-34) in 50 mM Acetic Acid (prevents adsorption) to 1 mg/mL.

  • Working Standard: Dilute to 100 ng/mL in Water/Acetonitrile (95:5).

Phase 2: Mobile Phase Setup

Prepare three separate channels (or runs) with the following aqueous phases (Phase A). Phase B is 100% Acetonitrile with the same modifier.

  • System A: 0.1% Formic Acid in Water.[3][4]

  • System B: 0.1% DFA in Water.[4]

  • System C: 0.05% TFA + 0.5% Acetic Acid (Alternative low-TFA blend).

Phase 3: LC-MS Parameters[8]
  • Column: C18 Peptide BEH or CSH (Charged Surface Hybrid), 1.7 µm, 2.1 x 50 mm.

    • Note: CSH columns are preferred for Formic Acid to improve peak shape without TFA.

  • Gradient: 5% B to 45% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS Mode: ESI Positive, MRM (Multiple Reaction Monitoring).

  • Transitions: Monitor the

    
     and 
    
    
    
    charge states.
Phase 4: System Suitability & Decision Logic (The Workflow)

DecisionLogic Start Start Optimization RunFA Run 0.1% Formic Acid Start->RunFA CheckShape Check Tailing Factor (As) RunFA->CheckShape GoodShape As < 1.5 CheckShape->GoodShape Yes BadShape As > 1.5 CheckShape->BadShape No UseFA Final Method: Formic Acid GoodShape->UseFA RunDFA Switch to 0.1% Difluoroacetic Acid (DFA) BadShape->RunDFA CheckSens Check S/N Ratio RunDFA->CheckSens HighSens S/N > 50 CheckSens->HighSens Acceptable LowSens S/N < 50 CheckSens->LowSens Suppressed UseDFA Final Method: DFA HighSens->UseDFA RunTFA Switch to 0.05% TFA / 1% Propionic LowSens->RunTFA

Figure 2: Method Development Decision Tree. A logical flow to balance sensitivity vs. peak shape.

Authoritative Recommendations

Based on the physicochemical behavior of PTH and current MS capabilities, we recommend the following:

  • Primary Recommendation (DFA): For quantitative bioanalysis of Nle-PTH, start with 0.1% Difluoroacetic Acid (DFA) . It provides the necessary peak symmetry for integration accuracy while maintaining sufficient ionization for low-level detection (LOD).

  • Alternative (CSH Column + FA): If DFA is unavailable, use a Charged Surface Hybrid (CSH) C18 column with 0.1% Formic Acid . The surface charge of the column mimics the effect of TFA, allowing for sharp peaks even with weak buffers.

  • Avoid TFA: Avoid 0.1% TFA for high-sensitivity applications. If peak shape is uncontrollable, reduce TFA to 0.02% and supplement with 1% Propionic Acid or Isopropanol to boost desolvation.

References

  • Ligand-Dependent Effects of Methionine-8 Oxidation in Parathyroid Hormone Peptide Analogues. Source: National Institutes of Health (NIH) / PubMed Context: Establishes the biological necessity of Nle substitution to prevent Met8 oxidation artifacts. [Link]

  • Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing. Source: Waters Corporation Application Notes Context: Provides comparative data on FA vs. TFA vs. DFA signal intensity, demonstrating the ~25% suppression of DFA vs 90% of TFA. [Link]

  • Avoiding LC–MS Signal Suppression: TFA Alternatives. Source: LCGC International / CHROMacademy Context: Expert discussion on the mechanism of TFA signal suppression and the trade-offs of using Formic Acid for peptide mapping.[5] [Link]

  • Effect of Mobile Phase pH on Electrospray Ionization. Source: ResearchGate / Journal of Mass Spectrometry Context: detailed analysis of how buffer pH affects the charge state distribution (CSD) of basic peptides like PTH. [Link]

Sources

Safety Operating Guide

Phenylthiohydantoin-norleucine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Guide Audience: Researchers, Laboratory Managers, and EHS Specialists

Core Directive: Operational Autonomy & Safety First

This guide provides a self-validating protocol for the disposal of Phenylthiohydantoin-norleucine (PTH-norleucine), a critical internal standard used in Edman degradation protein sequencing.

While PTH-amino acids are stable derivatives, their disposal context—often involving toxic reagents like Phenyl isothiocyanate (PITC) and organic solvents—requires a rigorous, safety-first approach. This guide distinguishes between the disposal of the pure solid substance (e.g., expired shelf stock) and the liquid process waste (e.g., HPLC effluents).

Chemical Identity & Hazard Characterization[1][2][3]

Before disposal, the material must be accurately characterized to ensure compliance with the Resource Conservation and Recovery Act (RCRA) and local regulations.

PropertyDetail
Chemical Name Phenylthiohydantoin-norleucine (PTH-norleucine)
CAS Number 4333-22-6
Molecular Formula C₁₃H₁₆N₂OS
Physical State White to off-white powder
Primary Use HPLC Standard for Edman Degradation
RCRA Status Not Listed (Not P-list or U-list).[1] Regulated as characteristic waste if mixed with solvents.
Hazard Profile Low acute toxicity (Solid).[2] High toxicity/flammability (Liquid Waste Matrix).
Critical Hazard Distinction
  • Pure Solid: Most Safety Data Sheets (SDS) classify pure PTH-norleucine as non-hazardous or low-hazard [1, 2]. It does not exhibit the high reactivity or toxicity of the Edman reagent (PITC).

  • Process Waste: Waste streams containing PTH-norleucine are almost always hazardous due to the presence of acetonitrile (ignitable, toxic), trifluoroacetic acid (TFA) (corrosive), and residual PITC (toxic).

Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired/Unused Stock)

Objective: Dispose of solid PTH-norleucine that has not been mixed with solvents.

  • Container Selection: Use a compatible, wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Labeling: Apply a hazardous waste label. Although the solid itself may be non-regulated by RCRA, best practice dictates labeling it as "Non-Regulated Chemical Waste" to ensure incineration rather than landfill disposal.

    • Constituents: "Phenylthiohydantoin-norleucine (100%)"

    • Hazard Check: Check "None" or "Toxic" (precautionary, depending on facility rules).

  • Segregation: Do not mix with oxidizers or strong acids.

  • Disposal Path: Transfer to your facility’s EHS (Environmental Health & Safety) team for incineration .

Scenario B: Disposal of Liquid Process Waste (HPLC Effluent)

Objective: Dispose of liquid waste generated during protein sequencing or HPLC analysis containing PTH-norleucine.

  • Waste Characterization: This waste is a Mixed Solvent Waste .

    • Common Matrix: Acetonitrile (ACN), Water, Methanol, dilute TFA.

    • RCRA Codes:D001 (Ignitable), F003 (Spent non-halogenated solvents).

  • Collection:

    • Connect HPLC waste lines directly to a solvent safety waste container (e.g., carboy with vapor filter).

    • Ensure secondary containment (spill tray) is in place.

  • Labeling:

    • Constituents: "Acetonitrile (50%), Water (49%), TFA (<1%), PTH-Amino Acids (<0.1%)".

    • Hazards: Flammable, Toxic, Corrosive (if TFA >1%).

  • Disposal Path: Fuel blending or Incineration via licensed hazardous waste contractor.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for segregating Edman degradation waste streams.

DisposalWorkflow Start Waste Generation Source TypeCheck Is the waste Solid or Liquid? Start->TypeCheck Solid Pure Solid (Expired Stock) TypeCheck->Solid Solid Liquid Liquid (HPLC/Reaction Waste) TypeCheck->Liquid Liquid SolidLabel Label: 'Non-Regulated Chemical Waste' (PTH-norleucine) Solid->SolidLabel Incinerate Disposal: Incineration SolidLabel->Incinerate SolventCheck Contains Organic Solvents? (ACN, MeOH, PITC) Liquid->SolventCheck HazLiquid Label: 'Hazardous Waste' (Flammable/Toxic) SolventCheck->HazLiquid Yes (Standard) AqCheck Aqueous Only? (No organics/toxics) SolventCheck->AqCheck No Codes Assign RCRA Codes: D001 (Ignitable) F003 (Solvents) HazLiquid->Codes Codes->Incinerate AqCheck->HazLiquid Contains PITC/TFA Drain Drain Disposal (ONLY if permitted by local POTW) AqCheck->Drain Buffer Only

Figure 1: Waste segregation decision tree for PTH-amino acid derivatives and associated Edman degradation waste.

Scientific Context: The Edman Degradation Cycle

Understanding the chemical lifecycle ensures you identify all potential contaminants in the waste stream.

  • Coupling: PITC reacts with the N-terminal amino acid at pH 9.0 to form a phenylthiocarbamyl (PTC) peptide.

    • Waste Concern: Unreacted PITC (Toxic).

  • Cleavage: Acidic conditions (TFA) cleave the N-terminal residue, forming an anilinothiazolinone (ATZ) derivative.

    • Waste Concern: Concentrated TFA (Corrosive).

  • Conversion: The unstable ATZ derivative is converted to the stable PTH-amino acid (e.g., PTH-norleucine) in aqueous acid.

    • Waste Concern: Organic extraction solvents (Ethyl acetate/Chlorobutane).

Key Takeaway: While PTH-norleucine itself is stable, it is the "canary in the coal mine" indicating the presence of the upstream toxic reagents in your waste container [3, 4].

Summary of Waste Codes

Waste StreamPrimary ConstituentRCRA Code (US)Hazard Class
Pure Solid PTH-norleucineNone (Non-Regulated)*Irritant (Potential)
HPLC Waste AcetonitrileD001, F003 Flammable Liquid
Reaction Waste PITC / TFAD002 (Corrosive)Toxic / Corrosive

*Note: Always verify with local/state regulations as they may be stricter than federal RCRA guidelines.

References

  • National Institutes of Health (NIH). (2013). Separation of amino acid phenylthiohydantoin derivatives by high-pressure liquid chromatography. PubMed. Retrieved from [Link]

  • MtoZ Biolabs. (2024). Edman Degradation Procedure and Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Navigating the Safe Handling of Phenylthiohydantoin-Norleucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in protein sequencing and peptide synthesis, Phenylthiohydantoin-norleucine (PTH-norleucine) is a valuable chemical tool.[1] Its effective use, however, necessitates a comprehensive understanding of its handling, storage, and disposal to ensure a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our commitment is to empower you with the knowledge to work safely and efficiently, making this your preferred resource for laboratory safety and chemical handling.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Physical and Chemical Properties:

PropertyValueSource
AppearanceWhite to off-white powder or crystal[1][3]
Molecular FormulaC13H16N2OS[1]
Molecular Weight248.34 g/mol [1]
Melting Point134-138 °C[1][3]
Purity≥ 98% (HPLC)[1]

This information is critical for proper storage and in the event of a spill, as it informs the appropriate cleanup and disposal procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate Personal Protective Equipment (PPE) when handling hazardous chemicals in a laboratory setting.[4][5] The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision that should be informed by a thorough hazard assessment.

Recommended PPE for Handling PTH-Norleucine:

  • Eye and Face Protection: Always wear safety glasses with side shields or chemical splash goggles.[6][7][8] A face shield may be necessary when there is a significant risk of splashes.[6][8][9]

  • Hand Protection: Chemical-resistant gloves are mandatory.[6][8][10] Nitrile gloves are a common and effective choice for handling powders and non-volatile solutions. Always inspect gloves for tears or punctures before use and wash your hands thoroughly after removing them.[10]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against spills.[6][8] In situations with a higher risk of contamination, disposable coveralls may be appropriate.[6][7][9]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., an N95 dust mask) is recommended to prevent inhalation.[7] For operations that may generate significant dust, a higher level of respiratory protection may be required.[9]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_decision Decision Points Start Start: Handling PTH-Norleucine AssessRisk Assess Risk of Exposure (Inhalation, Skin/Eye Contact, Ingestion) Start->AssessRisk IsPowder Handling Powder? AssessRisk->IsPowder IsSplashRisk Risk of Splash? AssessRisk->IsSplashRisk EyeProtection Eye Protection: Safety Glasses/Goggles HandProtection Hand Protection: Chemical-Resistant Gloves EyeProtection->HandProtection End Safe Handling HandProtection->End Proceed with Caution BodyProtection Body Protection: Lab Coat/Apron BodyProtection->HandProtection RespiratoryProtection Respiratory Protection: Respirator (if needed) RespiratoryProtection->HandProtection IsPowder->EyeProtection No IsPowder->RespiratoryProtection Yes IsSplashRisk->EyeProtection Yes IsSplashRisk->BodyProtection Yes

Operational Plan: Safe Handling and Storage Protocols

A well-defined operational plan is a cornerstone of laboratory safety and experimental reproducibility. This plan should be integrated into your laboratory's Chemical Hygiene Plan as required by OSHA.[4][5][11]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE and spill cleanup materials, readily available.

  • Weighing: Whenever possible, weigh solid PTH-norleucine in a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available, use a balance with a draft shield and wear appropriate respiratory protection.

  • Dissolving: When preparing solutions, add the solid PTH-norleucine to the solvent slowly to avoid splashing. If the solvent is volatile, perform this step in a fume hood.

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.[10]

Storage Requirements:

Proper storage is crucial to maintain the integrity of PTH-norleucine and to prevent accidental exposure.

  • Container: Keep the compound in a tightly sealed container to prevent moisture absorption and contamination.[2]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12][13]

  • Labeling: Ensure the container is clearly labeled with the chemical name, any hazard warnings, and the date received.[14]

Disposal Plan: Responsible Waste Management

The disposal of chemical waste must be conducted in accordance with local, state, and federal regulations. Improper disposal can pose a significant risk to the environment and public health.

Disposal Workflow:

Disposal_Workflow Start Start: PTH-Norleucine Waste Generated IdentifyWaste Identify Waste Type: Solid, Liquid, Contaminated PPE Start->IdentifyWaste SegregateWaste Segregate Waste into Designated Containers IdentifyWaste->SegregateWaste LabelContainer Label Waste Container Clearly: 'Hazardous Waste - Phenylthiohydantoin-norleucine' SegregateWaste->LabelContainer StoreTemporarily Store Temporarily in a Secure, Designated Area LabelContainer->StoreTemporarily ArrangeDisposal Arrange for Disposal by Certified Hazardous Waste Vendor StoreTemporarily->ArrangeDisposal End Disposal Complete ArrangeDisposal->End

Spill Cleanup:

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your laboratory supervisor and any other personnel in the area.

  • Contain: For a solid spill, carefully sweep up the material and place it in a sealed container for disposal.[12] For a liquid spill, use an absorbent material to contain and soak up the liquid.

  • Clean: Decontaminate the spill area with an appropriate cleaning agent.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

By adhering to these guidelines, you can confidently and safely incorporate Phenylthiohydantoin-norleucine into your research, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific work.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. Published April 16, 2014.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. Published September 18, 2023.
  • MATERIAL SAFETY DATA SHEET. Polypeptide. Published July 6, 2018.
  • Personal Protective Equipment. US EPA. Published September 12, 2025.
  • Phenylthiohydantoin-norleucine | 4333-22-6. TCI AMERICA.
  • Phenylthiohydantoin-norleucine. Chem-Impex.
  • Environment, Health and Safety Manual - Chapter 05.09: Occupational Safety Policies - OSHA Laboratory Standard. Published April 8, 2021.
  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM.
  • Intact PTH (iPTH).
  • Personal Protective Equipment: Chemical Handling. OSHA Safety Training for Agriculture. Published April 14, 2016.
  • Protective Gear for Chemical Handling Must-Have Equipment:. SAMS Solutions. Published August 27, 2024.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Published October 6, 2022.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Thermo Fisher Scientific. Published September 9, 2025.
  • Safety Data Sheet. MedchemExpress.com. Published July 16, 2025.
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. Published July 2, 2025.

Sources

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Retrosynthesis Analysis

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Phenylthiohydantoin-norleucine
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Phenylthiohydantoin-norleucine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.